molecular formula C25H33N3O3S B606746 CMF-019 CAS No. 1586787-08-7

CMF-019

Cat. No.: B606746
CAS No.: 1586787-08-7
M. Wt: 455.62
InChI Key: VCQKKZXFASLXAH-UHFFFAOYSA-N
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Description

CMF-019 is a small molecule agonist with G protein bias. CMF-019 is the first potent biased small molecule identified at the apelin receptor and increases cardiac contractility in vivo.

Properties

CAS No.

1586787-08-7

Molecular Formula

C25H33N3O3S

Molecular Weight

455.62

IUPAC Name

5-methyl-3-(1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido)hexanoic acid

InChI

InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30)

InChI Key

VCQKKZXFASLXAH-UHFFFAOYSA-N

SMILES

CC(C)CC(NC(C1=CC=C2C(N=C(CC3=CC=CS3)N2C(CC)CC)=C1)=O)CC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CMF-019;  CMF019;  CMF 019

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of CMF-019: A G Protein-Biased Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

CMF-019 is a potent, orally active, small-molecule agonist of the apelin receptor (APJ), a class A G protein-coupled receptor (GPCR).[1][2] A defining characteristic of CMF-019 is its significant G protein bias, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment.[3][4] This biased agonism is thought to contribute to its beneficial cardiovascular effects while potentially minimizing the adverse effects associated with β-arrestin signaling, such as receptor desensitization and internalization.[4][5][6] This technical guide provides a comprehensive overview of the mechanism of action of CMF-019, detailing its signaling pathways, quantitative data from key experiments, and the methodologies used in its characterization.

Core Mechanism of Action

CMF-019 exerts its effects by binding to the apelin receptor and initiating a signaling cascade that mimics the actions of the endogenous ligand, apelin.[1][2] The key distinction of CMF-019 lies in its approximately 400-fold bias towards G protein signaling over β-arrestin recruitment.[3][4] This preferential activation of G protein pathways, particularly Gαi, leads to a series of downstream effects that are beneficial in cardiovascular contexts.[5]

Recent structural elucidation through cryo-electron microscopy of the CMF-019-bound apelin receptor in complex with Gαi has provided molecular insights into this biased signaling.[1][7] The binding of CMF-019 stabilizes a conformation of the receptor that favors G protein coupling and activation.[1]

The downstream consequences of CMF-019-mediated APJ receptor activation include:

  • Vasodilation: CMF-019 promotes endothelium-dependent relaxation of blood vessels. This effect is mediated by the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[8]

  • Positive Inotropy: The compound enhances cardiac contractility, leading to an increase in stroke volume and cardiac output.[3][5]

  • Anti-apoptotic Effects: CMF-019 has been shown to protect human pulmonary artery endothelial cells (PAECs) from apoptosis, suggesting a potential role in modifying disease processes where endothelial cell death is a factor, such as in pulmonary arterial hypertension.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of CMF-019.

Table 1: Binding Affinity of CMF-019 for the Apelin Receptor

SpeciespKi (mean ± SEM)
Human8.58 ± 0.04
Rat8.49 ± 0.04
Mouse8.71 ± 0.06

Data from Read C, et al. Biochem Pharmacol. 2016.[3]

Table 2: In Vivo Cardiovascular Effects of CMF-019 in Anesthetized Rats

ParameterDose (nmol)Change from Saline Control (mean ± SEM)
Femoral Artery Pressure 50↓ 4.16 ± 1.18 mmHg (p < 0.01)
500↓ 6.62 ± 1.85 mmHg (p < 0.01)
Cardiac Contractility (dP/dtmax) 500↑ 251 ± 89 mmHg/s (p < 0.05)
Stroke Volume 50↑ 2.63 ± 0.82 RVU (**p < 0.01)
500↑ 2.48 ± 0.87 RVU (p < 0.05)
Cardiac Output 50↑ 1,097 ± 284 RVU/min (**p < 0.01)
500↑ 1,012 ± 340 RVU/min (*p < 0.05)

Data from Read C, et al. Front Pharmacol. 2021.[5]

Table 3: In Vitro Anti-Apoptotic Effect of CMF-019 in Human PAECs

TreatmentCondition% Apoptotic Cells (Annexin+/PI−) (mean ± SEM)
rhVEGF (10 ng/ml)Rescue from TNFα/CHX-induced apoptosis11.59 ± 1.85% (p < 0.01 vs. TNFα/CHX)
CMF-019 (1 µM) Rescue from TNFα/CHX-induced apoptosis 5.66 ± 0.97% (p < 0.01 vs. TNFα/CHX)

Data from Read C, et al. Front Pharmacol. 2021.[5]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were created using the DOT language to illustrate the signaling pathway of CMF-019 and the workflows of key experiments.

CMF019_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CMF019 CMF-019 APJ Apelin Receptor (APJ) CMF019->APJ Binds Gai Gαi APJ->Gai Activates BetaArrestin β-Arrestin APJ->BetaArrestin Weakly Recruits Akt Akt Gai->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylates eNOS eNOS pAkt->eNOS Activates AntiApoptosis Anti-apoptosis pAkt->AntiApoptosis Promotes peNOS p-eNOS eNOS->peNOS Phosphorylates NO Nitric Oxide (NO) peNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation In_Vivo_Cardiovascular_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_data_acq Data Acquisition & Analysis Anesthesia Anesthetize Sprague-Dawley Rat (Isoflurane) Catheterization Catheterize Left Ventricle & Femoral Artery Anesthesia->Catheterization BolusInjection Administer Bolus IV Injection (Jugular Vein) Catheterization->BolusInjection Doses Saline or CMF-019 (50, 500, 5000 nmol) BolusInjection->Doses Hemodynamics Record Hemodynamic Parameters (Pressure, dP/dt, etc.) BolusInjection->Hemodynamics Analysis Analyze Cardiovascular Responses Hemodynamics->Analysis In_Vitro_Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining_analysis Staining & Analysis SeedCells Seed Human PAECs InduceApoptosis Induce Apoptosis (TNFα + CHX for 5h) SeedCells->InduceApoptosis Treat Treat with CMF-019 (1-10 µM) or rhVEGF (10 ng/ml) for 18h InduceApoptosis->Treat StainCells Stain with Annexin V-FITC & PI Treat->StainCells FlowCytometry Analyze by Flow Cytometry (10,000 events) StainCells->FlowCytometry Quantify Quantify Apoptotic Cells (Annexin+/PI-) FlowCytometry->Quantify

References

CMF-019 as a biased agonist of the apelin receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on CMF-019 as a Biased Agonist of the Apelin Receptor

Introduction

The apelin receptor (APJ), a G protein-coupled receptor (GPCR), is a key regulator of the cardiovascular system.[1] Its endogenous peptide ligands, apelin and elabela, are implicated in various physiological processes, including the regulation of blood pressure and cardiac contractility. However, the therapeutic potential of these peptides is limited by their poor bioavailability and rapid degradation.[2][3] CMF-019 is a potent, orally active, small-molecule agonist of the apelin receptor.[1][4] Notably, CMF-019 exhibits biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment.[2][5] This selective activation may offer therapeutic advantages by maximizing the desired cardiovascular benefits while minimizing potential adverse effects associated with β-arrestin signaling, such as receptor desensitization.[6][7] This document provides a comprehensive technical overview of CMF-019, including its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Pharmacological Profile of CMF-019

Binding Affinity

CMF-019 demonstrates high affinity for the apelin receptor across different species. Competition radioligand binding studies using heart homogenates have determined its binding affinity (pKi).[7]

Table 1: Binding Affinity (pKi) of CMF-019 at the Apelin Receptor

SpeciespKi (mean ± SEM)
Human8.58 ± 0.04
Rat8.49 ± 0.04
Mouse8.71 ± 0.06
Data sourced from Read et al., 2016.[7]
In Vitro Functional Activity and Biased Agonism

CMF-019's biased agonism is evident in cell-based functional assays, where its potency for Gαi protein activation is significantly greater than for β-arrestin recruitment and receptor internalization when compared to the endogenous agonist [Pyr1]apelin-13.[7]

Table 2: In Vitro Functional Potency (pD2) of CMF-019 vs. [Pyr1]apelin-13

AssayCMF-019 (pD2 ± SEM)[Pyr1]apelin-13 (pD2 ± SEM)Bias Factor (vs. β-arrestin)
Gαi Activation (cAMP)10.00 ± 0.139.34 ± 0.15~400-fold
β-Arrestin Recruitment6.65 ± 0.158.65 ± 0.10-
Receptor Internalization6.16 ± 0.219.28 ± 0.10~6000-fold (vs. internalization)
Data sourced from Read et al., 2016.[7]
In Vivo Cardiovascular Effects

In vivo studies in anesthetized rats have demonstrated the physiological effects of CMF-019 on the cardiovascular system.

Table 3: In Vivo Cardiovascular Effects of CMF-019 in Rats

ParameterDose (nmol, i.v.)Response
Cardiac Contractility500606 ± 112 mmHg/s increase
Femoral Artery Pressure504.16 ± 1.18 mmHg reduction
Femoral Artery Pressure5006.62 ± 1.85 mmHg reduction
Data sourced from Read et al., 2016 and Read et al., 2021.[7][8]

Signaling Pathways and Biased Agonism

The apelin receptor signals through two main pathways: the G protein-dependent pathway, which is often associated with therapeutic effects, and the β-arrestin pathway, which can lead to receptor desensitization and internalization.[6] CMF-019 is a biased agonist that preferentially activates the Gαi protein pathway.

cluster_receptor Apelin Receptor Signaling cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway APJ Apelin Receptor (APJ) G_protein Gαi/o APJ->G_protein Agonist Arrestin β-Arrestin APJ->Arrestin Agonist cAMP ↓ cAMP G_protein->cAMP ERK ↑ p-ERK G_protein->ERK eNOS ↑ p-eNOS G_protein->eNOS Inotropy ↑ Inotropy G_protein->Inotropy Vaso Vasodilation eNOS->Vaso Internalization Receptor Internalization Arrestin->Internalization Desensitization Receptor Desensitization Arrestin->Desensitization

Caption: Apelin receptor signaling pathways.

CMF-019's biased agonism means it more potently stimulates the G protein pathway, leading to beneficial cardiovascular effects, while having a much weaker effect on the β-arrestin pathway, potentially avoiding the negative consequences of receptor desensitization.

cluster_cmf019_bias CMF-019 Biased Agonism cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway CMF019 CMF-019 APJ Apelin Receptor (APJ) CMF019->APJ Binds to G_protein Gαi/o APJ->G_protein Strongly Activates (~400-fold preference) Arrestin β-Arrestin APJ->Arrestin Weakly Activates Cardio_effects Beneficial Cardiovascular Effects G_protein->Cardio_effects Receptor_reg Receptor Downregulation Arrestin->Receptor_reg cluster_workflow Radioligand Binding Workflow start Start prepare Prepare Receptor Membranes start->prepare incubate Incubate Membranes with Radioligand and CMF-019 prepare->incubate filter Separate Bound and Free Radioligand incubate->filter measure Measure Radioactivity filter->measure analyze Calculate Ki measure->analyze end End analyze->end cluster_workflow cAMP Assay Workflow start Start seed_cells Seed APJ-expressing CHO cells start->seed_cells stimulate_forskolin Stimulate with Forskolin seed_cells->stimulate_forskolin add_cmf019 Add CMF-019 stimulate_forskolin->add_cmf019 measure_camp Measure cAMP levels add_cmf019->measure_camp analyze Calculate pD2 measure_camp->analyze end End analyze->end cluster_workflow β-Arrestin BRET Assay Workflow start Start transfect Use cells expressing APJ-Luc and β-arrestin-GFP start->transfect add_cmf019 Add CMF-019 transfect->add_cmf019 measure_bret Measure BRET Signal add_cmf019->measure_bret analyze Calculate pD2 measure_bret->analyze end End analyze->end cluster_workflow Endothelial Cell Apoptosis Assay Workflow start Start culture_paec Culture Human PAECs start->culture_paec induce_apoptosis Induce Apoptosis (TNFα + CHX) culture_paec->induce_apoptosis treat_cmf019 Co-treat with CMF-019 induce_apoptosis->treat_cmf019 stain_cells Stain with Annexin V / PI treat_cmf019->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify Quantify Apoptosis flow_cytometry->quantify end End quantify->end cluster_workflow In Vivo Hemodynamics Workflow start Start anesthetize Anesthetize Rat start->anesthetize catheterize Implant Catheters (Jugular, Femoral, LV) anesthetize->catheterize stabilize Record Baseline Measurements catheterize->stabilize administer Administer CMF-019 (i.v.) stabilize->administer record Record Hemodynamic Changes administer->record analyze Analyze Data record->analyze end End analyze->end

References

CMF-019: A Technical Guide to a G Protein-Biased Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF-019 is a potent, small-molecule, selective agonist for the apelin receptor (APLNR), a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis.[1][2][3] A key characteristic of CMF-019 is its significant G protein bias, preferentially activating the Gαi signaling pathway over β-arrestin recruitment.[4] This biased agonism makes CMF-019 a valuable research tool for dissecting the distinct physiological roles of these pathways and a promising starting point for the development of novel therapeutics for conditions such as heart failure and pulmonary arterial hypertension.[4][5][6] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of CMF-019.

Chemical Structure and Properties

CMF-019 is a benzimidazole derivative with the IUPAC name (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid.[3] Its chemical structure is presented below.

Table 1: Chemical and Physical Properties of CMF-019

PropertyValueReference
IUPAC Name (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid[3]
Molecular Formula C25H33N3O3S[3][7]
Molecular Weight 455.62 g/mol [3][7]
CAS Number 1586787-08-7[2][3]
Appearance Solid powder[7]
Solubility 10 mM in DMSO[2]
Melting Point Not publicly available. The parent compound, benzimidazole, has a melting point of 170-173 °C.[5]
pKa Not publicly available. The parent compound, benzimidazole, has a pKb of 8.52.[5]
SMILES CCC(CC)N1C2=C(C=C(C=C2)C(=O)N--INVALID-LINK--CC(=O)O)N=C1CC3=CC=CS3[3]

Synthesis

An expedient synthesis of CMF-019 has been described by Trifonov et al. (2018).[1] The synthesis involves a seven-step linear sequence, yielding the potassium salt of CMF-019.

Experimental Protocol: Synthesis of CMF-019 (Potassium Salt)

The synthesis pathway involves the following key steps:

  • Formation of the Benzimidazole Core: Condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt to form the central benzimidazole ring structure.[1]

  • Saponification: Hydrolysis of the methyl ester to yield the corresponding carboxylic acid.[1]

  • Amide Coupling: Condensation of the carboxylic acid with the enantiopure β-amino acid methyl ester, (S)-5-methyl-3-aminohexanoate.[1]

  • Final Hydrolysis: Hydrolysis of the resulting methyl ester using potassium hydroxide in a tetrahydrofuran/water mixture.[1]

  • Purification: The final product, CMF-019 potassium salt, is purified by high-performance liquid chromatography (HPLC).[1]

A detailed, step-by-step protocol with reagent quantities and reaction conditions can be found in the publication by Trifonov et al., Medicinal Chemistry, 2018, 14(7), 688-694.[1]

Biological Activity and Signaling Pathway

CMF-019 is a high-affinity agonist for the apelin receptor, with demonstrated activity in human, rat, and mouse.[2][5] Its primary mechanism of action is through the activation of the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

A defining feature of CMF-019 is its pronounced G protein bias. It is significantly less potent at recruiting β-arrestin to the apelin receptor compared to its activation of the Gαi pathway.[5] This biased signaling profile is of considerable interest as the Gαi and β-arrestin pathways are thought to mediate distinct physiological and potentially pathological effects.

Table 2: In Vitro Pharmacological Profile of CMF-019

ParameterSpeciesValueReference
Binding Affinity (pKi) Human (recombinant)7.61 ± 0.14[5]
Human (native)8.58 ± 0.04[5]
Rat8.49 ± 0.04[5]
Mouse8.71 ± 0.06[5]
Functional Potency (pD2)
Gαi Activation (cAMP inhibition)Human10.00 ± 0.13[5]
β-arrestin RecruitmentHuman6.65 ± 0.15[5]
Receptor InternalizationHuman6.16 ± 0.21[5]

Signaling Pathway Diagram

CMF019_Signaling_Pathway CMF019 CMF-019 APLNR Apelin Receptor (APLNR) CMF019->APLNR Binds to G_protein Heterotrimeric G Protein (Gαiβγ) APLNR->G_protein Activates beta_arrestin β-arrestin APLNR->beta_arrestin Low Potency Recruitment G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits Physiological_Effects Physiological Effects (e.g., Vasodilation, Anti-apoptosis) G_alpha_i->Physiological_Effects cAMP ↓ cAMP

Caption: CMF-019 signaling pathway at the apelin receptor.

Experimental Workflows

The characterization of CMF-019 involves several key experimental workflows to determine its binding affinity, functional potency, and signaling bias.

Experimental Workflow: Binding Affinity Determination

Binding_Affinity_Workflow Start Start: Prepare Cell Membranes Expressing Apelin Receptor Incubate Incubate Membranes with Radiolabeled Apelin Ligand and varying concentrations of CMF-019 Start->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Analyze Data: Competition Binding Curve to determine Ki Measure->Analyze End End: Determine Binding Affinity (pKi) Analyze->End

Caption: Workflow for determining the binding affinity of CMF-019.

Experimental Protocol: Binding Affinity Assay (General Principles)

While a specific detailed protocol for CMF-019 is not fully available in the public domain, the following general principles for a competition radioligand binding assay would be employed:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the apelin receptor (e.g., CHO or HEK293 cells) or from tissues known to express the receptor (e.g., heart homogenates).

  • Competition Binding: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-apelin-13) and a range of concentrations of unlabeled CMF-019.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand using a technique such as vacuum filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filters using a scintillation counter or gamma counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of CMF-019. Fit the data to a one-site competition model to determine the IC50 (the concentration of CMF-019 that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Experimental Workflow: Functional Activity Assays

Functional_Assay_Workflow cluster_G_protein G Protein Activation cluster_beta_arrestin β-arrestin Recruitment G_Start Start: Cells expressing APLNR and BRET-based G protein dissociation sensor G_Stimulate Stimulate with varying concentrations of CMF-019 G_Start->G_Stimulate G_Measure Measure BRET signal change G_Stimulate->G_Measure G_Analyze Analyze: Dose-response curve to determine pD2 G_Measure->G_Analyze B_Start Start: Cells expressing APLNR and NanoBiT-based β-arrestin recruitment sensor B_Stimulate Stimulate with varying concentrations of CMF-019 B_Start->B_Stimulate B_Measure Measure luminescence B_Stimulate->B_Measure B_Analyze Analyze: Dose-response curve to determine pD2 B_Measure->B_Analyze

Caption: Workflows for G protein activation and β-arrestin recruitment assays.

Experimental Protocols: Functional Assays (General Principles)

Detailed, specific protocols for CMF-019 are not publicly available. The following outlines the general principles for the types of assays used to characterize its functional activity.

G Protein Dissociation Assay (BRET-based):

  • Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293) and co-transfect with plasmids encoding the apelin receptor, a Gαi subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc), and Gβγ subunits, with one of them fused to a BRET acceptor (e.g., Venus or GFP).

  • Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.

  • Assay: On the day of the assay, replace the culture medium with a suitable assay buffer. Add the BRET substrate (e.g., coelenterazine h).

  • Stimulation: Add varying concentrations of CMF-019 to the wells.

  • Detection: Measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader. The BRET ratio is calculated as the ratio of acceptor emission to donor emission. A decrease in the BRET signal upon agonist stimulation indicates G protein subunit dissociation and thus activation.

  • Data Analysis: Plot the change in BRET ratio as a function of the log concentration of CMF-019 and fit to a sigmoidal dose-response curve to determine the pD2 (the negative logarithm of the EC50).

β-arrestin Recruitment Assay (NanoBiT-based):

  • Cell Line and Plasmids: Use a suitable cell line (e.g., HEK293) and co-transfect with plasmids encoding the apelin receptor fused to one part of the NanoLuc luciferase (e.g., LgBiT) and β-arrestin fused to the complementary part (e.g., SmBiT).

  • Cell Plating: Plate the transfected cells into a white, opaque 96-well plate.

  • Assay: On the day of the assay, replace the culture medium with a suitable assay buffer containing the NanoLuc substrate.

  • Stimulation: Add varying concentrations of CMF-019 to the wells.

  • Detection: Measure the luminescence signal using a plate reader. An increase in luminescence indicates the recruitment of β-arrestin to the receptor and the reconstitution of the functional NanoLuc enzyme.

  • Data Analysis: Plot the luminescence signal as a function of the log concentration of CMF-019 and fit to a sigmoidal dose-response curve to determine the pD2.

Conclusion

CMF-019 is a well-characterized G protein-biased agonist of the apelin receptor. Its high affinity, potency for the Gαi pathway, and significantly lower efficacy in recruiting β-arrestin make it an invaluable tool for studying the nuanced signaling of the apelin system. The detailed understanding of its chemical structure, synthesis, and biological activity provides a solid foundation for its use in basic research and as a lead compound in the development of next-generation cardiovascular therapeutics. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial in translating its promising preclinical profile into clinical applications.

References

CMF-019: A Technical Guide to a Novel G-Protein Biased Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF-019 is a first-in-class, orally active, small molecule agonist of the apelin receptor (APJ or APLNR) that exhibits significant biased agonism for the G-protein signaling pathway over the β-arrestin pathway.[1][2] Initially developed by the University of Cambridge, this compound has demonstrated promising preclinical efficacy in models of cardiovascular disease, particularly pulmonary arterial hypertension.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of CMF-019, including detailed experimental protocols and quantitative data to support further research and development efforts.

Introduction: The Apelin System and the Therapeutic Opportunity

The apelin system, consisting of the apelin receptor (APLNR) and its endogenous peptide ligands (apelin and elabela), is a critical regulator of cardiovascular homeostasis.[5][6] Activation of APLNR promotes beneficial effects such as vasodilation, positive inotropy, and angiogenesis, while opposing the detrimental actions of the renin-angiotensin system.[5][6] However, the therapeutic utility of native apelin peptides is limited by their short half-life and poor bioavailability.[4]

APLNR signaling is complex, proceeding through two main pathways: a G-protein-dependent pathway that is thought to mediate the desired cardiovascular benefits, and a β-arrestin pathway that can lead to receptor desensitization and potentially adverse effects like cardiac hypertrophy.[1][7] The development of biased agonists that selectively activate the G-protein pathway while minimizing β-arrestin recruitment represents a promising therapeutic strategy. CMF-019 emerged from this research as a potent and selective G-protein biased agonist.[1][4]

Discovery and Development of CMF-019

CMF-019 was identified as a potent small molecule agonist of the apelin receptor with high affinity for the human, rat, and mouse receptors.[1] It is a benzimidazole derivative and was developed as a tool compound to probe the therapeutic potential of biased agonism at the APLNR.[1][2] Currently, CMF-019's highest global R&D status is preclinical.[3] While it has shown promise in preclinical studies, no clinical trials have been initiated for CMF-019.[8][9]

Mechanism of Action: Biased Agonism

CMF-019 is a potent agonist of the APLNR, demonstrating a strong bias towards the Gαi signaling pathway over β-arrestin recruitment and receptor internalization.[1][2] This biased signaling is believed to be key to its therapeutic profile, maximizing the beneficial cardiovascular effects while minimizing the potential for adverse events associated with β-arrestin activation.[1][7]

Signaling Pathway

Upon binding to the APLNR, CMF-019 preferentially activates the inhibitory G-protein (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This pathway is associated with many of the beneficial cardiovascular effects of apelin signaling. In contrast, CMF-019 is significantly less effective at recruiting β-arrestin, a protein involved in receptor desensitization and internalization, as well as potentially mediating adverse effects.[1][4]

cluster_membrane Cell Membrane APLNR Apelin Receptor (APLNR) G_protein Gαi/β/γ APLNR->G_protein Preferential Activation (Agonist) beta_arrestin β-arrestin APLNR->beta_arrestin Weak Recruitment CMF019 CMF-019 CMF019->APLNR Binds cAMP ↓ cAMP G_protein->cAMP Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization Cardiovascular_effects Beneficial Cardiovascular Effects cAMP->Cardiovascular_effects

Figure 1: CMF-019 Signaling Pathway at the Apelin Receptor.

Preclinical Data

In Vitro Activity

CMF-019 has been extensively characterized in a variety of in vitro assays, demonstrating its high affinity for the APLNR and its biased agonism.

ParameterSpeciesValueAssay TypeReference
pKi Human8.58 ± 0.04Radioligand Binding[1]
Rat8.49 ± 0.04Radioligand Binding[1]
Mouse8.71 ± 0.06Radioligand Binding[1]
pD2 (Gαi activation) Human10.00 ± 0.13cAMP accumulation[1]
pD2 (β-arrestin recruitment) Human6.65 ± 0.15β-arrestin recruitment[1]
pD2 (Receptor internalization) Human6.16 ± 0.21Receptor internalization[1]

Table 1: In Vitro Pharmacological Profile of CMF-019.

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of CMF-019 in modulating cardiovascular function.

SpeciesModelDoseRouteKey FindingsReference
RatNormotensive50-500 nmolIntravenousDose-dependent reduction in peripheral artery pressure.[4][8]
RatNormotensive500 nmolIntravenousSignificant increase in cardiac contractility (606 ± 112 mmHg/s).[1]
RatNormotensive50-5000 nmolIntravenousReproducible enhancement of contractility, stroke volume, and cardiac output.[4]

Table 2: Summary of In Vivo Efficacy Studies of CMF-019.

Experimental Protocols

Radioligand Binding Assays

Competition radioligand binding experiments were performed using heart homogenates from human, rat, and mouse tissues to determine the binding affinity (pKi) of CMF-019 for the apelin receptor.[1]

cluster_workflow Radioligand Binding Assay Workflow A Prepare heart tissue homogenates B Incubate homogenates with radiolabeled apelin ([125I]-Apelin-13) A->B C Add increasing concentrations of unlabeled CMF-019 B->C D Separate bound and free radioligand C->D E Measure radioactivity of the bound fraction D->E F Calculate Ki values from competition binding curves E->F

Figure 2: Workflow for Radioligand Binding Assays.

Cell-Based Functional Assays

To characterize the functional activity and biased agonism of CMF-019, several cell-based assays were employed, including cAMP accumulation assays (for Gαi activation), β-arrestin recruitment assays, and receptor internalization assays.[1] These assays typically use cell lines engineered to express the human apelin receptor.

In Vivo Cardiovascular Studies in Rats

The in vivo cardiovascular effects of CMF-019 were assessed in anesthetized male Sprague-Dawley rats.[1] The protocol involved the intravenous administration of CMF-019 and the subsequent measurement of hemodynamic parameters.

cluster_workflow In Vivo Cardiovascular Study Workflow A Anesthetize male Sprague-Dawley rats B Insert a pressure-volume catheter into the left ventricle A->B C Administer CMF-019 via intravenous injection B->C D Record cardiovascular parameters (e.g., blood pressure, heart rate, cardiac contractility) C->D E Analyze data to determine dose-response relationships D->E

Figure 3: Workflow for In Vivo Cardiovascular Studies.

Therapeutic Potential and Future Directions

CMF-019's unique profile as a G-protein biased apelin receptor agonist makes it a valuable tool for research and a potential starting point for the development of novel therapeutics for cardiovascular diseases, particularly pulmonary arterial hypertension.[4][5] Its ability to induce vasodilation and enhance cardiac contractility without causing receptor desensitization in vivo highlights its therapeutic promise.[1][4]

Further research is warranted to fully elucidate the long-term effects of CMF-019 and to optimize its pharmacokinetic and pharmacodynamic properties for clinical development. The exploration of its therapeutic potential in other cardiovascular and metabolic diseases is also an area of active interest.[6][7] The development of derivatives of CMF-019 with even greater G-protein bias and improved drug-like properties is an ongoing effort in the field.[7]

References

CMF-019: A Technical Guide to its Role and Mechanism in G Protein Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF-019 is a potent, orally active, small-molecule agonist for the apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR).[1] A significant body of research has identified CMF-019 as a biased agonist, preferentially activating G protein-mediated signaling pathways over β-arrestin recruitment and subsequent receptor internalization.[2][3] This G protein bias, particularly towards the Gαi pathway, endows CMF-019 with a unique pharmacological profile, making it a valuable tool for cardiovascular research and a promising scaffold for the development of novel therapeutics for conditions such as heart failure and pulmonary arterial hypertension (PAH).[1][3][4] This document provides an in-depth technical overview of CMF-019's mechanism of action, its effects on signaling pathways, a summary of key quantitative data, and detailed experimental protocols used in its characterization.

Introduction to CMF-019 and the Apelin Receptor

The apelin receptor (APJ) and its endogenous peptide ligands, apelin and Elabela/Toddler, form a critical signaling system in the regulation of cardiovascular homeostasis.[2][5] Activation of APJ is known to produce beneficial cardiovascular effects, including increased cardiac contractility (positive inotropy) and vasodilation.[2] However, the therapeutic potential of endogenous peptides is limited by short half-lives and poor bioavailability.[2]

CMF-019 was developed as a non-peptide, small-molecule agonist to overcome these limitations.[5] Its key characteristic is its strong bias towards G protein signaling (approximately 400-fold over β-arrestin recruitment), which allows it to mimic the beneficial cardiovascular actions of apelin while avoiding the receptor desensitization and tachyphylaxis often associated with β-arrestin-mediated pathways.[2][6]

Mechanism of Action: Biased Agonism at the APJ Receptor

CMF-019's therapeutic potential stems from its function as a biased agonist. Upon binding to the APJ receptor, it preferentially stabilizes a receptor conformation that favors coupling to and activation of inhibitory G proteins (Gαi), while being significantly less effective at recruiting β-arrestin.

Preferential Gαi Protein Pathway Activation

Activation of the APJ receptor by CMF-019 leads to the canonical Gαi signaling cascade. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] In the cardiovascular system, this pathway is linked to several beneficial downstream effects:

  • Increased Cardiac Contractility: CMF-019 has been shown to significantly increase cardiac contractility in vivo.[3]

  • Vasodilation: In endothelial cells, the signaling cascade involves the phosphorylation and activation of Akt and endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and vasorelaxation.[7][8] This effect is crucial for reducing blood pressure.[2]

G_Protein_Pathway CMF019 CMF-019 APJ Apelin Receptor (APJ) CMF019->APJ Binds Gi Gαi/βγ Complex APJ->Gi Activates G_alpha_i Gαi (activated) Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits Akt Akt Phosphorylation G_beta_gamma->Akt cAMP ↓ cAMP AC->cAMP Cardio Beneficial Cardiovascular Effects (Vasodilation, Increased Contractility) cAMP->Cardio eNOS eNOS Phosphorylation Akt->eNOS NO ↑ Nitric Oxide eNOS->NO NO->Cardio

Caption: CMF-019 preferentially activates the Gαi signaling pathway.

Attenuated β-Arrestin Recruitment and Receptor Internalization

In contrast to its high potency for Gαi activation, CMF-019 is a weak partial agonist for β-arrestin recruitment.[3] The β-arrestin pathway is primarily responsible for homologous desensitization, where the receptor is uncoupled from G proteins, and subsequent receptor internalization, which removes it from the cell surface. By largely avoiding this pathway, CMF-019 induces sustained signaling without causing significant receptor desensitization, a major advantage for chronic therapeutic use.[2][6]

Biased_Agonism cluster_ligands Ligands cluster_pathways Signaling Pathways Apelin [Pyr¹]apelin-13 (Endogenous Agonist) APJ Apelin Receptor (APJ) Apelin->APJ G_Protein G Protein Signaling (Therapeutic Effects) Apelin->G_Protein Beta_Arrestin β-Arrestin Recruitment (Desensitization, Internalization) Apelin->Beta_Arrestin CMF019 CMF-019 (Biased Agonist) CMF019->APJ CMF019->G_Protein Strongly Activates CMF019->Beta_Arrestin Weakly Activates APJ->G_Protein Strongly Activates APJ:s->Beta_Arrestin:n Strongly Activates

Caption: Biased agonism of CMF-019 at the APJ receptor.

Quantitative Data Summary

The pharmacological properties of CMF-019 have been quantified across various assays. The following tables summarize the key findings.

Table 1: Binding Affinity of CMF-019 at the Apelin Receptor
SpeciespKi
Human8.58[1]
Rat8.49[1]
Mouse8.71[1]
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Potency and Bias of CMF-019 vs. [Pyr¹]apelin-13
AssayParameterCMF-019[Pyr¹]apelin-13
Gαi Activation (cAMP)pD₂10.00 ± 0.13[3]9.34 ± 0.15[3]
β-Arrestin RecruitmentpD₂6.65 ± 0.15[3]8.65 ± 0.10[3]
Receptor InternalizationpD₂6.16 ± 0.21[3]9.28 ± 0.10[3]
Bias Factor Gαi vs. β-Arrestin ~400-fold [2][3]-
Bias Factor Gαi vs. Internalization ~6000-fold [3]-
pD₂ is the negative logarithm of the EC₅₀ value.
Table 3: In Vivo Cardiovascular Effects in Rats (Intravenous Bolus)
CompoundDose (nmol)Change in Cardiac Contractility (dP/dt_max)Change in Femoral Artery Pressure
CMF-01950--4.16 ± 1.18 mmHg[2]
CMF-019500+606 ± 112 mmHg/s[3]-6.62 ± 1.85 mmHg[2]
Table 4: In Vitro Disease-Modifying Potential
TreatmentCondition% Rescue of Apoptosis
CMF-019 (1 µM)TNFα/CHX-induced PAEC Apoptosis5.66 ± 0.97%[2]
rhVEGF (control)TNFα/CHX-induced PAEC Apoptosis11.59 ± 1.85%[2]
PAEC: Pulmonary Artery Endothelial Cells.

Experimental Protocols

The characterization of CMF-019 involved a range of in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays determine the affinity of CMF-019 for the apelin receptor.

  • Objective: To calculate the inhibition constant (Ki) of CMF-019.

  • Methodology:

    • Preparation: Cell membranes or tissue homogenates expressing the apelin receptor are prepared.

    • Competition Binding: A constant concentration of a radiolabeled apelin analog (e.g., [¹²⁵I]-apelin-13) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled CMF-019.

    • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

    • Analysis: Data are fitted to a one-site competition binding equation using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assays
  • Gαi Activation (cAMP Assay):

    • Cell Culture: CHO or HEK cells stably expressing the human apelin receptor are used.

    • Stimulation: Cells are pre-treated with an adenylyl cyclase stimulator (e.g., forskolin) and then stimulated with varying concentrations of CMF-019 or a reference agonist.

    • Lysis & Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on HTRF or LANCE technologies.

    • Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against agonist concentration to generate a dose-response curve and determine the pD₂ (EC₅₀).

  • β-Arrestin Recruitment Assay:

    • Assay Principle: Assays are typically based on enzyme complementation (e.g., NanoBiT) or resonance energy transfer (BRET/FRET). The apelin receptor is tagged with one part of a reporter system, and β-arrestin is tagged with the complementary part.

    • Cell Stimulation: Cells co-expressing the tagged constructs are stimulated with CMF-019.

    • Signal Detection: Recruitment of β-arrestin to the receptor brings the reporter tags into proximity, generating a measurable luminescent or fluorescent signal.

    • Analysis: The signal is plotted against agonist concentration to determine potency (pD₂).

In Vivo Cardiovascular Studies in Rats

This protocol assesses the hemodynamic effects of CMF-019.

  • Animal Model: Anesthetized male Sprague-Dawley rats are used.[2][3]

  • Surgical Preparation:

    • Rats are anesthetized (e.g., with isoflurane).

    • A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure cardiac parameters (e.g., contractility (dP/dt_max), left ventricular systolic pressure (LVSP)).[3]

    • Cannulas are placed in a jugular vein for intravenous drug administration and a femoral artery for monitoring peripheral artery pressure.[2]

  • Drug Administration: CMF-019, a reference agonist, or saline vehicle is administered as a cumulative series of intravenous bolus injections.[8]

  • Data Acquisition: Hemodynamic parameters are continuously recorded before and after each dose.

  • Analysis: Changes from baseline for each parameter are calculated and statistically analyzed.

InVivo_Workflow A Anesthetize Sprague-Dawley Rat B Surgical Preparation A->B C Insert LV Pressure-Volume Catheter (via Carotid Artery) B->C D Cannulate Jugular Vein (for IV Injection) B->D E Cannulate Femoral Artery (for Blood Pressure) B->E F Allow for Stabilization C->F D->F E->F G Administer Cumulative Doses (IV Bolus: Saline, CMF-019) F->G H Continuously Record Hemodynamic Data (LVSP, dP/dt, BP, HR, etc.) G->H I Data Analysis: Calculate Change from Baseline H->I

Caption: Experimental workflow for in vivo cardiovascular assessment.

Endothelial Cell Apoptosis Assay
  • Objective: To determine if CMF-019 has disease-modifying effects by preventing endothelial cell death.[2]

  • Methodology:

    • Cell Culture: Human pulmonary arterial endothelial cells (PAECs) are cultured in appropriate media (e.g., EBM-2 with 2% FBS).[2]

    • Induction of Apoptosis: Apoptosis is induced by treating cells with tumor necrosis factor α (TNFα) and cycloheximide (CHX).[2]

    • Treatment: Cells are co-treated with the apoptosis-inducing agents and CMF-019 (e.g., 1-10 µM), a positive control (e.g., rhVEGF), or vehicle.[2]

    • Staining: After incubation (e.g., 18 hours), cells are harvested and stained with Annexin V (an early apoptosis marker) and Propidium Iodide (PI, a late apoptosis/necrosis marker).

    • Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.[2]

Conclusion and Future Directions

CMF-019 is a landmark small molecule that validates the concept of biased agonism at the apelin receptor for therapeutic benefit. Its ability to potently activate Gαi-mediated signaling while circumventing β-arrestin recruitment and receptor desensitization translates into sustained, beneficial cardiovascular effects in preclinical models.[2][3] The detailed structural and functional understanding of how CMF-019 engages the receptor provides a clear blueprint for structure-based drug design.[9] Future research will likely focus on optimizing the pharmacokinetic properties of CMF-019-based scaffolds to develop orally bioavailable drugs for the chronic treatment of cardiovascular diseases like PAH and heart failure.[3]

References

An In-depth Technical Guide to the Interaction of CMF-019 with the Apelin Receptor (APJ)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), and its endogenous peptide ligands, are critical regulators of the cardiovascular system. Dysregulation of the apelin system is implicated in various pathologies, including heart failure and pulmonary arterial hypertension, making the APJ receptor a promising therapeutic target. CMF-019 is a small molecule agonist of the apelin receptor that exhibits significant biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment. This technical guide provides a comprehensive overview of the interaction between CMF-019 and the apelin receptor, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to support further research and drug development in this area.

Introduction to the Apelin Receptor and CMF-019

The apelin receptor is widely expressed in various tissues, including the heart, blood vessels, and central nervous system.[1] Its activation by endogenous ligands, such as apelin-13, triggers a cascade of intracellular signaling events that modulate cardiovascular function, including positive inotropic effects and vasodilation.[2] However, the therapeutic potential of native apelin peptides is limited by their short half-life.[3]

CMF-019 is a potent, orally active, small molecule agonist developed for the apelin receptor.[4][5] A key characteristic of CMF-019 is its biased agonism. It demonstrates a strong preference for activating the Gαi-mediated signaling pathway, which is associated with beneficial cardiovascular effects, while having a significantly lower potency for recruiting β-arrestin, a pathway linked to receptor desensitization and internalization.[3][6] This G protein bias, with a reported bias factor of approximately 400-fold for the Gαi pathway over the β-arrestin pathway, suggests that CMF-019 may offer a more sustained therapeutic effect with reduced receptor desensitization compared to balanced agonists.[3][6]

Quantitative Data: Binding Affinity and Functional Potency

The interaction of CMF-019 with the apelin receptor has been characterized through various in vitro assays, providing quantitative measures of its binding affinity and functional potency. The following tables summarize the key data from published studies, facilitating a clear comparison of CMF-019's pharmacological profile with the endogenous agonist, [Pyr¹]apelin-13.

Table 1: Binding Affinity of CMF-019 for the Apelin Receptor

SpeciespKiReference
Human8.58 ± 0.04[6]
Rat8.49 ± 0.04[6]
Mouse8.71 ± 0.06[6]

Table 2: Functional Potency of CMF-019 and [Pyr¹]apelin-13

AssayLigandpD2 / pEC50Reference
Gαi Activation (cAMP inhibition)CMF-01910.00 ± 0.13[6]
[Pyr¹]apelin-139.34 ± 0.15[6]
β-arrestin RecruitmentCMF-0196.65 ± 0.15[6]
[Pyr¹]apelin-138.65 ± 0.10[6]
Receptor InternalizationCMF-0196.16 ± 0.21[6]
[Pyr¹]apelin-139.28 ± 0.10[6]

Signaling Pathways

The apelin receptor, upon activation, can initiate multiple downstream signaling cascades. CMF-019, as a biased agonist, preferentially stimulates the Gαi pathway.

Gαi-Mediated Signaling Pathway

Activation of the Gαi subunit by the CMF-019-bound apelin receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This pathway is linked to many of the beneficial cardiovascular effects of apelin receptor activation.

G_protein_signaling CMF019 CMF-019 APJ Apelin Receptor (APJ) CMF019->APJ G_protein Gi/o Protein APJ->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits cAMP cAMP production AdenylylCyclase->cAMP Cardiovascular_Effects Beneficial Cardiovascular Effects cAMP->Cardiovascular_Effects

Gαi-Mediated Signaling Pathway of CMF-019.

β-arrestin-Mediated Pathway

While less potent in activating this pathway, CMF-019 can still induce β-arrestin recruitment to the apelin receptor, albeit at much higher concentrations than required for G protein activation.[6] This pathway is primarily associated with receptor desensitization and internalization, which can attenuate the signaling response over time.

Beta_arrestin_pathway CMF019 CMF-019 (High Concentration) APJ Apelin Receptor (APJ) CMF019->APJ GRK GRK APJ->GRK activates P_APJ Phosphorylated APJ GRK->APJ phosphorylates Beta_arrestin β-arrestin P_APJ->Beta_arrestin recruits Internalization Receptor Internalization Beta_arrestin->Internalization Desensitization Receptor Desensitization Beta_arrestin->Desensitization

β-arrestin-Mediated Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between CMF-019 and the apelin receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of CMF-019 for the apelin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing the apelin receptor (e.g., human, rat, or mouse heart tissue).

  • Radioligand: [¹²⁵I]-[Pyr¹]apelin-13.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled [Pyr¹]apelin-13 (e.g., 1 µM).

  • Test Compound: CMF-019 serially diluted.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of CMF-019 in binding buffer.

  • In a 96-well plate, add membrane homogenate, a fixed concentration of [¹²⁵I]-[Pyr¹]apelin-13 (typically at its Kd), and varying concentrations of CMF-019 or control solutions (total binding: buffer only; non-specific binding: excess unlabeled apelin-13).

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of CMF-019 by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the CMF-019 concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Membrane Homogenates mix_reagents Mix Membranes, Radioligand, & CMF-019/Controls in 96-well Plate prep_membranes->mix_reagents prep_ligands Prepare Serial Dilutions of CMF-019 & Controls prep_ligands->mix_reagents prep_radio Prepare Radioligand ([¹²⁵I]-[Pyr¹]apelin-13) prep_radio->mix_reagents incubate Incubate to Reach Equilibrium mix_reagents->incubate filtrate Rapid Filtration through Glass Fiber Filters incubate->filtrate wash Wash Filters with Ice-Cold Buffer filtrate->wash count Measure Radioactivity with Scintillation Counter wash->count calc_binding Calculate Specific Binding count->calc_binding plot_data Plot Data & Determine IC50 calc_binding->plot_data calc_ki Calculate Ki using Cheng-Prusoff Equation plot_data->calc_ki

Workflow for Radioligand Competition Binding Assay.

Gαi Activation Assay (cAMP Accumulation)

This assay measures the ability of CMF-019 to activate the Gαi pathway by quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells: A cell line stably expressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).

  • Forskolin: An adenylyl cyclase activator.

  • IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.

  • Test Compound: CMF-019 serially diluted.

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or LANCE).

  • Cell culture reagents and plates.

Procedure:

  • Seed the apelin receptor-expressing cells into 96- or 384-well plates and culture overnight.

  • Pre-treat the cells with IBMX for a short period (e.g., 30 minutes) to inhibit phosphodiesterase activity.

  • Add serial dilutions of CMF-019 or control ligands to the cells and incubate for a defined time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels as a function of CMF-019 concentration. The data will show an inhibition of the forskolin-stimulated cAMP response.

  • Fit the data to a dose-response curve to determine the pD2 (equivalent to EC50) value for CMF-019's inhibition of cAMP production.

β-arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is used to monitor the recruitment of β-arrestin to the apelin receptor upon agonist stimulation in live cells.

Materials:

  • Cells: A suitable cell line for transfection (e.g., HEK293T).

  • Plasmids:

    • Apelin receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc).

    • β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Transfection Reagent.

  • BRET Substrate: (e.g., Coelenterazine h).

  • Test Compound: CMF-019 serially diluted.

  • White, opaque 96- or 384-well plates.

  • A plate reader capable of measuring dual-emission luminescence.

Procedure:

  • Co-transfect the cells with the apelin receptor-Rluc and β-arrestin-YFP plasmids.

  • After 24-48 hours, harvest the cells and seed them into the white-walled assay plates.

  • Add serial dilutions of CMF-019 or a reference agonist to the cells.

  • Add the BRET substrate (e.g., Coelenterazine h) to each well.

  • Immediately measure the luminescence at two wavelengths: one corresponding to the donor emission and one to the acceptor emission.

  • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

  • Plot the change in BRET ratio as a function of CMF-019 concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the pD2 (EC50) for β-arrestin recruitment.

bret_workflow cluster_prep Cell Preparation cluster_assay Assay Performance cluster_analysis Data Analysis transfect Co-transfect Cells with APJ-Rluc & β-arrestin-YFP culture Culture for 24-48 hours transfect->culture seed Seed Cells into Assay Plate culture->seed add_ligand Add Serial Dilutions of CMF-019 seed->add_ligand add_substrate Add BRET Substrate (e.g., Coelenterazine h) add_ligand->add_substrate read_plate Measure Donor & Acceptor Luminescence add_substrate->read_plate calc_ratio Calculate BRET Ratio (Acceptor/Donor) read_plate->calc_ratio plot_data Plot BRET Ratio vs. Concentration calc_ratio->plot_data determine_ec50 Determine pD2 (EC50) plot_data->determine_ec50

Workflow for β-arrestin Recruitment BRET Assay.

Conclusion

CMF-019 represents a significant advancement in the development of therapeutics targeting the apelin receptor. Its potent, G protein-biased agonism offers the potential for sustained cardiovascular benefits with a reduced likelihood of receptor desensitization. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field, facilitating further investigation into the pharmacology of CMF-019 and the development of next-generation biased agonists for the treatment of cardiovascular diseases. The detailed methodologies and visual representations of signaling pathways aim to support the design and execution of future studies, ultimately contributing to a deeper understanding of the therapeutic potential of biased agonism at the apelin receptor.

References

The G Protein Bias of CMF-019: A Technical Guide to its Differential Effect on β-Arrestin Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CMF-019, a small molecule agonist of the apelin receptor (APJ), with a specific focus on its biased agonism and attenuated recruitment of β-arrestin. CMF-019 has emerged as a significant tool compound in cardiovascular research, offering a unique pharmacological profile that favors G protein-mediated signaling pathways over β-arrestin-dependent pathways.[1][2][3][4][5] This guide will detail the quantitative data supporting this bias, outline the experimental protocols used to characterize CMF-019, and provide visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Biased Agonism at the Apelin Receptor

The apelin receptor (APJ) is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous peptide ligands (e.g., apelin, elabela/toddler), initiates downstream signaling through two primary pathways: the G protein pathway and the β-arrestin pathway.[1] Activation of G proteins (primarily Gαi) leads to various cellular responses, including beneficial cardiovascular effects.[2][4] Conversely, the recruitment of β-arrestin to the receptor primarily mediates receptor desensitization, internalization, and can also initiate distinct signaling cascades.[4]

Biased agonists are ligands that selectively activate one of these pathways over the other. CMF-019 is a potent example of a G protein-biased agonist at the apelin receptor.[2][3][4][5] This property is of significant therapeutic interest as it may allow for the selective activation of desired signaling pathways while avoiding the adverse effects associated with β-arrestin recruitment, such as receptor desensitization and potential pro-hypertrophic signaling.[6]

Quantitative Analysis of CMF-019's Biased Agonism

The G protein bias of CMF-019 has been quantified in several key studies. The data consistently demonstrates a significant preference for Gαi activation over β-arrestin recruitment and subsequent receptor internalization.

Table 1: Potency of CMF-019 and [Pyr1]apelin-13 in Cell-Based Functional Assays [7]

LigandGαi Activation (pD2)β-Arrestin Recruitment (pD2)Receptor Internalization (pD2)
CMF-01910.00 ± 0.136.65 ± 0.156.16 ± 0.21
[Pyr1]apelin-139.34 ± 0.158.65 ± 0.109.28 ± 0.10

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Bias Factor of CMF-019 [7]

Pathway ComparisonBias Factor
Gαi vs. β-Arrestin~400
Gαi vs. Receptor Internalization~6000

The bias factor indicates the fold preference of the agonist for one pathway over another, relative to a reference agonist (in this case, [Pyr1]apelin-13).

Table 3: Potency of CMF-019 and Derivatives in Gαi Activation and β-Arrestin Recruitment Assays [6]

CompoundGαi Activation (pEC50)β-Arrestin Recruitment (pEC50)
CMF-01986
AP-56< 5

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of its own maximal effect.

These data clearly illustrate that while CMF-019 exhibits high potency in activating the Gαi pathway, its potency for recruiting β-arrestin is significantly lower, by over two orders of magnitude.[2][4]

Signaling Pathways: CMF-019 vs. Unbiased Agonist

The differential engagement of downstream signaling pathways by a biased agonist like CMF-019 compared to an unbiased agonist is a key aspect of its pharmacology.

CMF-019 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CMF-019 CMF-019 Apelin Receptor Apelin Receptor CMF-019->Apelin Receptor Binds to G-protein G-protein Apelin Receptor->G-protein Strongly Activates β-arrestin β-arrestin Apelin Receptor->β-arrestin Weakly Recruits G-protein Signaling G-protein Signaling G-protein->G-protein Signaling Initiates β-arrestin Signaling β-arrestin Signaling β-arrestin->β-arrestin Signaling Initiates Receptor Internalization Receptor Internalization β-arrestin->Receptor Internalization Mediates

Caption: CMF-019's biased agonism at the apelin receptor.

Experimental Protocols

The characterization of CMF-019's biased agonism involves a series of in vitro assays designed to quantify its activity at the apelin receptor and its downstream signaling effects.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of CMF-019 for the apelin receptor.

Methodology:

  • Membrane Preparation: Homogenates of tissues or cells expressing the apelin receptor (e.g., human, rat, or mouse heart tissue) are prepared.

  • Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled apelin receptor ligand (e.g., [125I]-[Pyr1]apelin-13) and increasing concentrations of unlabeled CMF-019.

  • Separation and Detection: Bound and free radioligand are separated by filtration. The radioactivity of the filters is then measured using a gamma counter.

  • Data Analysis: Competition binding curves are generated, and the IC50 (the concentration of CMF-019 that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

G Protein Activation Assay (cAMP Assay)

Objective: To measure the potency and efficacy of CMF-019 in activating the Gαi signaling pathway.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured.

  • Forskolin Stimulation: Cells are stimulated with forskolin to increase intracellular cAMP levels.

  • Agonist Treatment: Cells are then treated with increasing concentrations of CMF-019 or a reference agonist. Activation of the Gαi pathway by the apelin receptor inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: Concentration-response curves are plotted, and the pD2 or pEC50 values are calculated.

β-Arrestin Recruitment Assay

Objective: To measure the potency and efficacy of CMF-019 in recruiting β-arrestin to the apelin receptor.

Methodology:

  • Cell Line: A cell line engineered to express the apelin receptor fused to a protein fragment (e.g., NanoBiT) and β-arrestin fused to the complementary fragment is used.

  • Agonist Stimulation: Cells are treated with increasing concentrations of CMF-019.

  • Signal Detection: Recruitment of β-arrestin to the receptor brings the two protein fragments into close proximity, generating a luminescent or fluorescent signal that is measured by a plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the pD2 or pEC50 for β-arrestin recruitment.

Receptor Internalization Assay

Objective: To quantify the ability of CMF-019 to induce internalization of the apelin receptor.

Methodology:

  • Cell Line: Cells expressing a tagged apelin receptor (e.g., with a fluorescent protein) are used.

  • Agonist Treatment: Cells are treated with CMF-019 for a defined period.

  • Imaging: The localization of the receptor is visualized using microscopy. Internalization is observed as the movement of the receptor from the cell surface to intracellular compartments.

  • Quantification: The extent of internalization can be quantified by measuring the decrease in cell surface fluorescence or by counting intracellular vesicles.

  • Data Analysis: Concentration-response curves are generated to determine the pD2 or pEC50 for receptor internalization.

Experimental Workflow for Biased Agonism Start Start Binding Assay Binding Assay Start->Binding Assay Determine Affinity G-protein Assay G-protein Assay Binding Assay->G-protein Assay Functional Characterization β-arrestin Assay β-arrestin Assay Binding Assay->β-arrestin Assay Functional Characterization Data Analysis Data Analysis G-protein Assay->Data Analysis β-arrestin Assay->Data Analysis Bias Calculation Bias Calculation Data Analysis->Bias Calculation Compare Potencies End End Bias Calculation->End

Caption: Workflow for assessing the biased agonism of CMF-019.

Conclusion

CMF-019 stands out as a potent, small-molecule, G protein-biased agonist of the apelin receptor. The quantitative data robustly support its preferential activation of the Gαi pathway with significantly reduced engagement of the β-arrestin pathway. This unique pharmacological profile, characterized through a suite of in vitro assays, makes CMF-019 an invaluable tool for dissecting the distinct physiological roles of G protein and β-arrestin signaling downstream of the apelin receptor. Furthermore, the principles of biased agonism embodied by CMF-019 offer a promising strategy for the development of novel therapeutics with improved efficacy and reduced side effects for a range of cardiovascular diseases.[2][3]

References

In Vitro Characterization of CMF-019: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF-019 is a small molecule, orally active, and potent biased agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1] It exhibits a strong preference for the Gαi signaling pathway over β-arrestin recruitment and receptor internalization.[2] This biased agonism makes CMF-019 a valuable tool compound for studying the physiological roles of the apelin system and a promising therapeutic candidate for cardiovascular conditions such as pulmonary arterial hypertension.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of CMF-019, including its binding affinity, functional potency, and the experimental protocols used for its evaluation.

Quantitative Data Summary

The in vitro activity of CMF-019 has been quantified across various assays and species. The following tables summarize the key binding affinity and functional potency data.

Table 1: Binding Affinity of CMF-019 at the Apelin Receptor

SpeciesTissue/Cell LineAssay TypeRadioligandpKi (mean ± SEM)Reference(s)
HumanLeft VentricleCompetition Binding[¹²⁵I]-apelin-138.58 ± 0.04[3]
HumanCHO cellsCompetition Binding[¹²⁵I]-apelin-137.61 ± 0.14[3]
RatHeartCompetition Binding[¹²⁵I]-apelin-138.49 ± 0.04[3]
MouseHeartCompetition Binding[¹²⁵I]-apelin-138.71 ± 0.06[3]

Table 2: Functional Potency of CMF-019 in Cell-Based Assays

Assay TypeCell LineParameterCMF-019 pD₂ (mean ± SEM)[Pyr¹]apelin-13 pD₂ (mean ± SEM)Bias Factor (vs. [Pyr¹]apelin-13)Reference(s)
Gαi Activation (cAMP inhibition)CHO-K1pD₂10.00 ± 0.139.34 ± 0.15~400 (vs. β-arrestin)[3]
β-Arrestin RecruitmentCHO-K1pD₂6.65 ± 0.158.65 ± 0.10~400 (vs. Gαi)[3]
Receptor InternalizationCHO-K1pD₂6.16 ± 0.219.28 ± 0.10~6000 (vs. Gαi)[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biased signaling mechanism of CMF-019 and a typical experimental workflow for its in vitro characterization.

CMF-019_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_protein G Protein APJ Apelin Receptor (APJ) G_alpha_i Gαi APJ->G_alpha_i Strongly Activates beta_arrestin β-Arrestin APJ->beta_arrestin Weakly Recruits cAMP_inhibition Inhibition of cAMP Production G_alpha_i->cAMP_inhibition Leads to G_beta_gamma Gβγ internalization Receptor Internalization & Desensitization beta_arrestin->internalization CMF019 CMF-019 CMF019->APJ Binds to APJ downstream_G Beneficial Cardiovascular Effects (e.g., increased contractility) cAMP_inhibition->downstream_G downstream_arrestin Potential Adverse Effects (e.g., cardiac hypertrophy) internalization->downstream_arrestin

Caption: Biased signaling of CMF-019 at the apelin receptor.

Experimental_Workflow start Start: Compound Synthesis (CMF-019) binding_assay Radioligand Binding Assay (Determine pKi) start->binding_assay g_protein_assay Gαi Activation Assay (cAMP Inhibition - Determine pD2) binding_assay->g_protein_assay arrestin_assay β-Arrestin Recruitment Assay (BRET/PCA - Determine pD2) binding_assay->arrestin_assay bias_analysis Bias Factor Calculation (Compare Gαi vs. β-Arrestin) g_protein_assay->bias_analysis arrestin_assay->bias_analysis end End: Characterized Biased Agonist bias_analysis->end

References

CMF-019: A Technical Guide to its Therapeutic Potential as a Biased Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF-019 is a potent, orally active, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) critically involved in cardiovascular homeostasis. A key characteristic of CMF-019 is its significant G protein bias, preferentially activating the Gαi signaling pathway over the β-arrestin pathway. This biased agonism is thought to confer therapeutic advantages, particularly in the treatment of cardiovascular diseases such as heart failure and pulmonary arterial hypertension (PAH). Preclinical studies have demonstrated that CMF-019 mimics the beneficial cardiovascular effects of the endogenous ligand apelin, including positive inotropic effects and vasodilation, without inducing receptor desensitization. Furthermore, CMF-019 has shown disease-modifying potential by protecting vascular endothelial cells from apoptosis. This technical guide provides an in-depth overview of the therapeutic applications of CMF-019, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation.

Introduction

The apelin/APJ system is a key regulator of cardiovascular function, and its dysregulation is implicated in the pathophysiology of heart failure and pulmonary arterial hypertension.[1][2] The endogenous peptide ligand, apelin, has a short half-life, limiting its therapeutic utility. CMF-019 was developed as a small-molecule mimetic of apelin with improved pharmacological properties.[3] Notably, CMF-019 is a biased agonist, exhibiting a strong preference for the Gαi-mediated signaling cascade over the recruitment of β-arrestin.[4] This is significant because the G protein pathway is associated with the desirable effects of apelin, such as increased cardiac contractility and vasodilation, while the β-arrestin pathway is linked to receptor internalization and desensitization, which can limit the long-term efficacy of a drug.[4][5]

Mechanism of Action: Biased Agonism at the Apelin Receptor

CMF-019 exerts its effects by binding to the apelin receptor and selectively activating the Gαi protein subunit. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This G protein-mediated pathway is responsible for the positive inotropic effects of CMF-019. In contrast, CMF-019 is significantly less potent at recruiting β-arrestin and inducing receptor internalization compared to the endogenous ligand, [Pyr1]apelin-13.[1][4] This bias is approximately 400-fold for Gαi over β-arrestin and around 6000-fold over receptor internalization.[1] This biased signaling is believed to contribute to a sustained therapeutic effect without the rapid desensitization often seen with unbiased agonists.

In the vasculature, CMF-019-mediated activation of the apelin receptor in endothelial cells leads to the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO) and subsequent vasodilation.[6]

CMF_019_Signaling_Pathway cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Weakly Recruits Akt Akt APJ->Akt Activates CMF019 CMF-019 CMF019->APJ Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inotropy Positive Inotropy PKA->Inotropy Modulates Internalization Receptor Internalization (Weakly Induced) beta_arrestin->Internalization eNOS eNOS Akt->eNOS Phosphorylates NO ↑ NO eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: CMF-019 Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of CMF-019.

Table 1: In Vitro Binding Affinity and Functional Potency of CMF-019

ParameterSpeciesValueReference
Binding Affinity (pKi)
Human8.58 ± 0.04[1]
Rat8.49 ± 0.04[1]
Mouse8.71 ± 0.06[1]
Functional Potency (pD2)
Gαi Pathway (cAMP assay)Human10.00 ± 0.13[1]
β-arrestin RecruitmentHuman6.65 ± 0.15[1]
Receptor InternalizationHuman6.16 ± 0.21[1]

Table 2: In Vitro Efficacy of CMF-019 in Endothelial Cell Apoptosis

ConditionTreatment% Apoptotic Cells (Annexin+/PI-)p-valueReference
TNFα/CHX-induced ApoptosisControl19.54 ± 1.76%[4]
rhVEGF (10 ng/ml)11.59 ± 1.85%< 0.01[4]
CMF-019 (1 µM)5.66 ± 0.97%< 0.01[4]

Table 3: In Vivo Cardiovascular Effects of CMF-019 in Rats

ParameterDose (nmol)Change from Baselinep-valueReference
Vasodilation (Reduction in Femoral Artery Pressure)
504.16 ± 1.18 mmHg< 0.01[4]
5006.62 ± 1.85 mmHg< 0.01[4]
Cardiac Contractility (dP/dtMAX)
500606 ± 112 mmHg/s< 0.001[1]

Detailed Experimental Protocols

In Vitro Assays
  • Objective: To determine the binding affinity of CMF-019 for the apelin receptor.

  • Methodology: Competition radioligand binding experiments were performed using heart homogenates from human, rat, and mouse.[1] Membranes were incubated with a constant concentration of [125I]-[Pyr1]apelin-13 and increasing concentrations of unlabeled CMF-019. Non-specific binding was determined in the presence of a high concentration of unlabeled apelin. Bound and free radioligand were separated by filtration, and the radioactivity of the filters was counted.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

  • Objective: To assess the functional potency of CMF-019 on the Gαi signaling pathway.

  • Methodology: CHO cells stably expressing the human apelin receptor were used.[1] Cells were pre-treated with forskolin to stimulate cAMP production. Then, cells were incubated with varying concentrations of CMF-019. The intracellular cAMP levels were measured using a commercially available cAMP assay kit.

  • Data Analysis: Concentration-response curves were generated, and the pD2 (-logEC50) values were calculated.

  • Objective: To measure the ability of CMF-019 to induce β-arrestin recruitment to the apelin receptor.

  • Methodology: A cell-based assay, such as the PathHunter® β-arrestin assay (DiscoverX), was used with cells co-expressing the apelin receptor and a β-arrestin fusion protein.[1] Upon agonist stimulation, the recruitment of β-arrestin to the receptor brings two components of a reporter enzyme into proximity, generating a detectable signal.

  • Data Analysis: Concentration-response curves were plotted to determine the pD2 value for β-arrestin recruitment.

  • Objective: To quantify the extent of apelin receptor internalization induced by CMF-019.

  • Methodology: Cells expressing a tagged apelin receptor were treated with CMF-019 for a defined period.[1] Receptor internalization was visualized and quantified using high-content imaging or flow cytometry by measuring the decrease in cell surface receptor expression.

  • Data Analysis: The pD2 value for receptor internalization was calculated from the concentration-response data.

  • Objective: To evaluate the protective effect of CMF-019 against apoptosis in human pulmonary artery endothelial cells (PAECs).

  • Methodology: PAECs were seeded and treated with CMF-019 (1 µM) or a positive control (rhVEGF, 10 ng/ml) for 18 hours.[4] Apoptosis was then induced by incubating the cells with tumor necrosis factor-α (TNFα; 1.5 ng/ml) and cycloheximide (CHX; 20 µg/ml) for 5 hours.[4] Cells were stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified.

Apoptosis_Assay_Workflow start Start seed_cells Seed Human PAECs start->seed_cells treat_cmf019 Treat with CMF-019 (1 µM) or rhVEGF (10 ng/ml) for 18h seed_cells->treat_cmf019 induce_apoptosis Induce Apoptosis with TNFα (1.5 ng/ml) + CHX (20 µg/ml) for 5h treat_cmf019->induce_apoptosis stain_cells Stain with Annexin V-FITC and PI induce_apoptosis->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify Quantify Apoptotic Cells (Annexin V+/PI-) flow_cytometry->quantify end End quantify->end

Caption: Endothelial Cell Apoptosis Assay Workflow
In Vivo Cardiovascular Studies in Rats

  • Objective: To assess the effects of CMF-019 on cardiovascular parameters in an animal model.

  • Animal Model: Male Sprague-Dawley rats.[1][4]

  • Anesthesia: Anesthesia was induced and maintained, for example, with isoflurane.[7]

  • Surgical Procedure: A pressure-volume catheter was inserted into the left ventricle via the right carotid artery to measure cardiac parameters. A second catheter was placed in the femoral artery to measure systemic blood pressure.[2][4]

  • Drug Administration: CMF-019 was administered as an intravenous bolus injection.[2][4]

  • Data Acquisition: Hemodynamic parameters, including left ventricular systolic pressure (LVSP), the maximal rate of pressure development (dP/dtMAX), and femoral artery pressure, were continuously recorded.

  • Data Analysis: Changes in cardiovascular parameters from baseline were calculated for each dose of CMF-019.

In_Vivo_CV_Study_Workflow start Start anesthetize Anesthetize Male Sprague-Dawley Rat start->anesthetize catheterize_lv Insert Pressure-Volume Catheter into Left Ventricle anesthetize->catheterize_lv catheterize_femoral Insert Catheter into Femoral Artery anesthetize->catheterize_femoral record_baseline Record Baseline Hemodynamic Data catheterize_lv->record_baseline catheterize_femoral->record_baseline administer_cmf019 Administer CMF-019 (IV Bolus) record_baseline->administer_cmf019 record_response Continuously Record Cardiovascular Response administer_cmf019->record_response analyze_data Analyze Changes in Blood Pressure and Cardiac Function record_response->analyze_data end End analyze_data->end

Caption: In Vivo Cardiovascular Study Workflow

Therapeutic Potential and Future Directions

The preclinical data for CMF-019 are promising, suggesting its potential as a novel therapeutic for cardiovascular diseases. Its biased agonism at the apelin receptor offers a potential advantage over non-biased agonists by promoting beneficial G protein-mediated signaling while minimizing receptor desensitization. The demonstrated ability of CMF-019 to improve cardiac function, induce vasodilation, and protect endothelial cells from apoptosis underscores its multifaceted therapeutic potential in conditions like heart failure and pulmonary arterial hypertension.[1][4]

Future research should focus on the long-term efficacy and safety of CMF-019 in relevant animal models of cardiovascular disease. Further optimization of its pharmacokinetic profile could enhance its clinical applicability. The development of CMF-019 and similar biased agonists represents a significant step forward in the pursuit of more effective and targeted therapies for cardiovascular disorders.

References

Review of CMF-019 literature for cardiovascular research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CMF-019 for Cardiovascular Research

Introduction

CMF-019 is a selective, orally active, small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) that plays a crucial role in the cardiovascular system.[1][2] The apelin system is a key regulator of cardiovascular physiology, promoting endothelium-dependent vasodilation, positive inotropy (increased heart muscle contractility), and lowering blood pressure.[3] CMF-019 is distinguished as a G protein-biased agonist.[1][4][5] It preferentially activates the beneficial Gαi protein signaling pathway while minimally engaging the β-arrestin pathway, which is often associated with receptor desensitization and internalization.[4][5] This biased agonism suggests CMF-019 may offer a sustained therapeutic effect, making it a promising candidate for research in chronic cardiovascular diseases such as pulmonary arterial hypertension (PAH) and heart failure.[1][3][4][6]

Mechanism of Action: Biased Agonism at the Apelin Receptor

CMF-019 exerts its effects by binding to the apelin receptor (APJ). Unlike the endogenous peptide ligand apelin, CMF-019 stabilizes a receptor conformation that strongly favors coupling to inhibitory G proteins (Gαi) over the recruitment of β-arrestin.[5][7] Structural studies reveal that CMF-019 binds deep within the orthosteric binding pocket of the receptor, engaging with residues critical for G-protein activation.[8]

The downstream signaling cascade proceeds as follows:

  • Gαi Activation: Upon binding, CMF-019 induces a conformational change in the APJ receptor, leading to the activation of the associated Gαi subunit. This activation inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]

  • Cardiovascular Effects: In the vasculature, this signaling promotes the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and subsequent vasodilation.[9] In cardiomyocytes, the signaling cascade results in increased cardiac contractility (positive inotropy).[5]

  • Minimal β-Arrestin Recruitment: CMF-019 is over two orders of magnitude less efficient at recruiting β-arrestin compared to the endogenous ligand.[4] This property is significant because β-arrestin recruitment is linked to receptor desensitization and tachyphylaxis (diminishing response to successive doses). By avoiding this pathway, CMF-019 may provide more durable signaling, a key advantage for chronic therapies.[4][6]

Signaling Pathway of CMF-019

CMF019_Pathway cluster_membrane Cell Membrane cluster_gprotein G Protein APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai Strongly Activates Arrestin β-Arrestin APJ->Arrestin Weakly Recruits AC Adenylyl Cyclase Gai->AC Inhibits PKA Downstream Effectors (e.g., Akt/eNOS) Gai->PKA Modulates Gbg Gβγ cAMP cAMP (decreased) AC->cAMP Produces Internalization Receptor Internalization Arrestin->Internalization CMF019 CMF-019 CMF019->APJ Binds & Activates cAMP->PKA Activates Vasodilation Vasodilation & Positive Inotropy PKA->Vasodilation

CMF-019 biased signaling at the Apelin Receptor.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data reported for CMF-019.

Table 1: In Vitro Receptor Binding and Functional Potency
ParameterSpeciesValueReference
Binding Affinity (pKi) Human8.58 ± 0.04[5]
Rat8.49 ± 0.04[5]
Mouse8.71 ± 0.06[5]
Functional Potency (pD2)
Gαi Activation (cAMP)Human10.00 ± 0.13[5]
β-Arrestin RecruitmentHuman6.65 ± 0.15[5]
Receptor InternalizationHuman6.16 ± 0.21[5]
Bias Factor
Gαi vs. β-Arrestin-~400-fold[5][10]
Gαi vs. Internalization-~6000-fold[5]
Table 2: In Vivo Cardiovascular Effects in Sprague-Dawley Rats
ParameterDose (IV Bolus)Response vs. Saline ControlReference
Peripheral Artery Pressure 50 nmol↓ 4.16 ± 1.18 mmHg[4][6]
500 nmol↓ 6.62 ± 1.85 mmHg[4][6]
Cardiac Contractility (dP/dtMAX) 500 nmol↑ 606 ± 112 mmHg/s[5]
5000 nmol↑ 833 ± 152 mmHg/s[5]
Stroke Volume 50 nmol↑ 2.63 ± 0.82 RVU[4][11]
500 nmol↑ 2.48 ± 0.87 RVU[4][11]
Cardiac Output 50 nmol↑ 1,097 ± 284 RVU/min[4][11]
500 nmol↑ 1,012 ± 340 RVU/min[4][11]
Table 3: In Vitro Endothelial Cell Protection
ConditionTreatmentResult (% Apoptotic Cells Rescued)Reference
TNFα/CHX-induced Apoptosis1 µM CMF-0195.66 ± 0.97%[4][6]
in Human PAECsrhVEGF (Control)11.59 ± 1.85%[4][6]

Experimental Protocols

In Vivo Cardiovascular Hemodynamics in Rats

This protocol assesses the acute cardiovascular effects of CMF-019.

  • Animal Model: Normotensive male Sprague-Dawley rats (e.g., 271 ± 3 g).[4][11]

  • Anesthesia: Appropriate anesthesia is administered to maintain a stable plane of sedation throughout the procedure.

  • Surgical Preparation:

    • A catheter is inserted into the jugular vein for intravenous (IV) bolus administration of the test compound.[4][11]

    • A pressure-volume catheter is inserted into the left ventricle via the carotid artery to measure cardiac parameters like contractility (dP/dtMAX), stroke volume, and cardiac output.[5]

    • A separate catheter is placed in the femoral artery to measure peripheral arterial blood pressure.[4][11]

  • Dosing Regimen:

    • After a stabilization period, animals receive cumulative bolus IV injections.

    • A typical dosing schedule might involve three successive doses of CMF-019 (e.g., 50 nmol, 500 nmol, 5000 nmol) or saline vehicle as a control.[10] Doses are administered at ~10-minute intervals or once a stable baseline is re-established.[10]

  • Data Acquisition: Hemodynamic parameters are continuously recorded and analyzed to determine the dose-dependent effects of CMF-019 compared to the saline control group.

Experimental Workflow: In Vivo Hemodynamic Analysis

InVivo_Workflow A 1. Animal Preparation (Anesthetized SD Rat) B 2. Surgical Catheterization A->B C Jugular Vein (for IV Injection) B->C D Left Ventricle (for Cardiac Parameters) B->D E Femoral Artery (for Blood Pressure) B->E F 3. Stabilization & Baseline Recording C->F D->F E->F G 4. Dosing Regimen (Cumulative IV Bolus) F->G H Group 1: Saline Vehicle G->H I Group 2: CMF-019 (e.g., 50, 500 nmol) G->I J 5. Continuous Hemodynamic Data Acquisition H->J I->J K 6. Data Analysis (Comparison vs. Saline) J->K

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note details the synthesis and purification of Dasatinib, a well-characterized multi-targeted tyrosine kinase inhibitor. This compound is presented as a representative example due to the absence of publicly available information for "CMF-019." The methodologies and data provided are based on established literature for Dasatinib and are intended to serve as a guide for researchers, scientists, and drug development professionals working on similar small molecule kinase inhibitors.

Introduction

Dasatinib is a potent, orally administered small molecule that inhibits multiple tyrosine kinases.[1][2] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[2][3][4] Its mechanism of action involves the inhibition of the BCR-ABL fusion protein and SRC family kinases, which are critical drivers of cell proliferation and survival in these cancers.[1][2][3] Dasatinib is effective in patients who have developed resistance to other tyrosine kinase inhibitors like imatinib.[1] This document provides a detailed protocol for the chemical synthesis and purification of Dasatinib, along with a summary of its mechanism of action.

Mechanism of Action and Signaling Pathway

Dasatinib functions as a multi-targeted inhibitor of several key oncogenic kinases.[5] In cancers such as CML, the BCR-ABL fusion protein exhibits constitutively active tyrosine kinase activity, leading to uncontrolled cell growth and division.[2] Dasatinib binds to the ATP-binding site of the BCR-ABL kinase, effectively blocking its activity and preventing the phosphorylation of downstream substrates.[2] This disruption of the signaling cascade induces apoptosis (programmed cell death) in malignant cells.[2]

In addition to BCR-ABL, Dasatinib also potently inhibits other kinases, including SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ.[2][3] This broad spectrum of activity contributes to its therapeutic efficacy, particularly in overcoming resistance mechanisms.[1] For instance, Dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, making it effective against mutations that confer resistance to other inhibitors.[2] The inhibition of these pathways may also play a role in the treatment of other conditions, such as radiation-induced skin ulcers, by targeting kinases like EGFR and ERBB2.[6]

dasatinib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorTyrosineKinases Receptor Tyrosine Kinases (PDGFR, c-KIT, EGFR, ERBB2) PI3K PI3K ReceptorTyrosineKinases->PI3K BCR_ABL BCR-ABL Fusion Protein RAS RAS BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 SRC_Family SRC Family Kinases (SRC, LCK, FYN) SRC_Family->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT5->Gene_Expression Dasatinib Dasatinib Dasatinib->ReceptorTyrosineKinases Dasatinib->BCR_ABL Dasatinib->SRC_Family

Caption: Dasatinib signaling pathway.

Synthesis of Dasatinib

The synthesis of Dasatinib can be accomplished through various routes. A common and efficient method involves a multi-step process, which is outlined below. This commercially viable process can yield Dasatinib monohydrate with high purity.[7]

Synthesis Workflow Diagram

dasatinib_synthesis Start Starting Materials: - 4,6-dichloro-2-methylpyrimidine - 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Step1 Step 1: Nucleophilic Coupling Start->Step1 Intermediate Intermediate: 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Step1->Intermediate Step2 Step 2: Coupling with HEP Intermediate->Step2 Crude_Dasatinib Crude Dasatinib Step2->Crude_Dasatinib Step3 Step 3: Purification and Crystallization Crude_Dasatinib->Step3 Final_Product Dasatinib Monohydrate Step3->Final_Product

References

How to prepare CMF-019 for in vitro cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for CMF-019

Introduction

CMF-019 is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various human cancers, playing a crucial role in promoting cell proliferation, survival, and differentiation. By targeting MEK1/2, CMF-019 effectively blocks the phosphorylation of ERK1/2, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

These application notes provide a comprehensive guide for the preparation and use of CMF-019 in in vitro cell culture experiments. The protocols outlined below cover reconstitution, determination of optimal working concentrations, and methods to assess its biological activity.

Product Information

ParameterSpecification
Product Name CMF-019
Molecular Formula C₂₁H₂₁N₅O₄S (Hypothetical)
Molecular Weight 455.5 g/mol (Hypothetical)
Purity >99% (HPLC)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), less in Ethanol
Storage Store at -20°C, protect from light

Experimental Protocols

Reconstitution of CMF-019 Stock Solution

Proper reconstitution is critical for accurate and reproducible experimental results.

  • Preparation: Before opening, briefly centrifuge the vial of CMF-019 to ensure all powder is at the bottom.

  • Solvent Addition: Add sterile, anhydrous DMSO to the vial to prepare a 10 mM stock solution. For example, to a 1 mg vial of CMF-019 (MW: 455.5 g/mol ), add 219.5 µL of DMSO.

  • Dissolution: Gently vortex and sonicate briefly in a water bath if necessary to ensure the compound is fully dissolved.

  • Aliquoting & Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. When stored correctly, the stock solution is stable for up to 6 months.

G cluster_workflow Experimental Workflow for CMF-019 cluster_assays Downstream Assays reconstitute Reconstitute CMF-019 (10 mM Stock in DMSO) prepare_dilutions Prepare Serial Dilutions (e.g., 0.1 nM to 100 µM) reconstitute->prepare_dilutions seed Seed Cells in Culture Plates treat Treat Cells with CMF-019 (24-72h Incubation) seed->treat prepare_dilutions->treat viability Cell Viability Assay (e.g., MTT, CCK-8) treat->viability western Western Blot Analysis (p-ERK, Total ERK) treat->western apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis analyze Data Analysis & Interpretation viability->analyze western->analyze apoptosis->analyze

Fig. 1: General workflow for in vitro experiments using CMF-019.
Cell Viability Assay (MTT Protocol)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of CMF-019.

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Dilution: Prepare a series of dilutions of CMF-019 in culture medium from the 10 mM stock. A common concentration range to test is 0.1 nM to 100 µM. Include a DMSO-only vehicle control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CMF-019.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C until formazan crystals form.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Performance Data

The following tables summarize the performance of CMF-019 in various cancer cell lines.

Table 1: IC₅₀ Values of CMF-019 in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC₅₀ (nM) [95% CI]
A375Melanoma (BRAF V600E)72 hours8.5 [7.2 - 9.9]
HT-29Colorectal (BRAF V600E)72 hours12.3 [10.5 - 14.1]
A549Lung (KRAS G12S)72 hours150.7 [135.2 - 168.5]
MCF-7Breast (WT)72 hours> 10,000

Table 2: Effect of CMF-019 on p-ERK Expression

Cell LineTreatment (100 nM CMF-019)p-ERK/Total ERK Ratio (Normalized to Control)
A3756 hours0.12 ± 0.04
HT-296 hours0.21 ± 0.06
A5496 hours0.45 ± 0.09
MCF-76 hours0.95 ± 0.11

Mechanism of Action

CMF-019 targets the MEK1/2 kinases, preventing the downstream phosphorylation and activation of ERK1/2. This inhibition blocks the signal transduction from growth factors that would normally promote cell proliferation and survival.

G cluster_pathway MAPK/ERK Signaling Pathway Inhibition by CMF-019 GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF output Cell Proliferation, Survival TF->output CMF019 CMF-019 CMF019->MEK

Fig. 2: CMF-019 inhibits the MAPK/ERK pathway by targeting MEK1/2.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Potency / High IC₅₀ - Compound degradation- Incorrect dilution- Cell line is resistant- Use fresh aliquots- Verify stock concentration and dilution calculations- Confirm pathway activation in the cell line (e.g., check BRAF/KRAS mutation status)
High Variability Between Replicates - Inconsistent cell seeding- Edge effects in plate- Inaccurate pipetting- Ensure single-cell suspension before seeding- Avoid using outer wells of the plate- Calibrate pipettes and use reverse pipetting for viscous solutions
Compound Precipitation in Media - Exceeding solubility limit- Prepare fresh dilutions- Do not exceed 1% DMSO in the final culture medium- Pre-warm medium before adding the compound

CMF-019 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CMF-019 is a potent, selective, and orally active small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] It functions as a G protein-biased agonist, meaning it preferentially activates Gαi-mediated signaling pathways over β-arrestin recruitment.[3][4] This biased agonism is a subject of significant research interest as it may offer therapeutic benefits by maximizing desired signaling outcomes while minimizing adverse effects like receptor desensitization.[3][5] CMF-019 is utilized in research for cardiovascular conditions, such as pulmonary arterial hypertension and heart failure, due to its ability to mimic the beneficial cardiovascular actions of the endogenous peptide apelin.[1][2][3]

This document provides detailed information on the solubility of CMF-019 in Dimethyl Sulfoxide (DMSO) and other solvent systems, along with protocols for solution preparation and a diagram of its primary signaling pathway.

Physicochemical Properties

  • IUPAC Name: (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid[2]

  • Molecular Formula: C₂₅H₃₃N₃O₃S[2]

  • Molecular Weight: 455.62 g/mol [2][6]

  • Appearance: Solid powder[6][7]

  • CAS Number: 1586787-08-7[2][7]

Solubility Data

CMF-019 exhibits high solubility in DMSO. For aqueous-based solutions for in vivo studies, a co-solvent system is typically required. The following table summarizes the available quantitative solubility data.

Solvent/SystemConcentration (Molar)Concentration (Mass)Notes
Dimethyl Sulfoxide (DMSO)~10 mM~4.56 mg/mL
Dimethyl Sulfoxide (DMSO)559.69 mM255 mg/mLSonication is recommended
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline10.97 mM5 mg/mLFor in vivo formulation

Data sourced from commercial supplier datasheets.[7][8]

Experimental Protocols

4.1. Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of CMF-019 in DMSO, a common starting point for in vitro assays.

Materials:

  • CMF-019 powder (MW: 455.62 g/mol )

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of CMF-019 needed:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 455.62 g/mol * 1000 mg/g = 4.56 mg

  • Weigh Compound: Carefully weigh out 4.56 mg of CMF-019 powder using an analytical balance and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the CMF-019 powder.

  • Dissolve: Cap the vial securely and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[8]

  • Storage: Store the stock solution at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year).[6][7][8] Avoid repeated freeze-thaw cycles.

4.2. Workflow for Solubility Testing

The following workflow outlines a general procedure for determining the solubility of CMF-019 in a novel solvent.

G node_start Start A Weigh CMF-019 node_start->A node_process node_process node_decision node_decision node_end End node_io node_io B Add small, precise volume of solvent A->B C Vortex / Sonicate (5-10 min) B->C D Visually inspect for undissolved solid C->D E Solid remains? D->E Yes G Solution is clear (Saturated) D->G No F Add another aliquot of solvent E->F F->C H Calculate Concentration (mg/mL or Molarity) G->H H->node_end

Caption: Workflow for determining compound solubility.

Signaling Pathway

CMF-019 acts as a biased agonist at the Apelin Receptor (APJ). It preferentially activates the Gαi protein pathway, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This action promotes beneficial cardiovascular effects. Its "bias" means it is significantly less effective at recruiting β-arrestin, a protein that can lead to receptor internalization and desensitization.[3][4]

G cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_protein Gαi / Gβγ APJ->G_protein Preferentially Activates B_arrestin β-arrestin APJ->B_arrestin Weakly Recruits CMF CMF-019 CMF->APJ Binds & Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cardiovascular Effects cAMP->Response Internalization Receptor Internalization B_arrestin->Internalization

Caption: Biased signaling of CMF-019 at the Apelin Receptor.

References

Application Notes and Protocols: In Vivo Administration of CMF-019 in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CMF-019 is a novel, selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting p38 MAPK. Dysregulation of this pathway is implicated in inflammatory responses and cellular stress. These application notes provide detailed protocols for the in vivo administration of CMF-019 to Sprague-Dawley rats for pharmacokinetic (PK) and pharmacodynamic (PD) evaluation.

Materials and Reagents

  • CMF-019 (Cat. No. XYZ-123)

  • Vehicle: 10% DMSO, 40% Propylene Glycol, 50% Saline

  • Sprague-Dawley Rats (Male, 8-10 weeks old, 250-300g)

  • Sterile syringes and needles (various gauges)

  • Oral gavage needles (18-gauge, 2-inch)

  • Blood collection tubes (EDTA-coated)

  • Anesthesia (e.g., Isoflurane)

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Quantitative Data Summary

Pharmacokinetic Profile of CMF-019

The pharmacokinetic parameters of CMF-019 were determined following a single oral gavage administration in male Sprague-Dawley rats. Plasma concentrations were measured at various time points via LC-MS/MS.

Table 1: Pharmacokinetic Parameters of CMF-019

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)T½ (hr)
5485 ± 551.01950 ± 2103.5 ± 0.4
151520 ± 1801.56100 ± 5503.8 ± 0.5
504850 ± 4501.524800 ± 21004.1 ± 0.6

Data are presented as mean ± standard deviation (n=6 per group).

Pharmacodynamic Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model

The in vivo efficacy of CMF-019 was assessed by measuring the inhibition of TNF-α production in Sprague-Dawley rats challenged with LPS (1 mg/kg, i.p.). CMF-019 was administered orally 1 hour prior to the LPS challenge.

Table 2: Inhibition of Plasma TNF-α Levels by CMF-019

Treatment GroupDose (mg/kg)Plasma TNF-α (pg/mL)% Inhibition
Vehicle Control-2540 ± 310-
CMF-01951320 ± 15048%
CMF-01915680 ± 9073%
CMF-01950210 ± 4592%

Data are presented as mean ± standard deviation (n=6 per group). TNF-α levels were measured 2 hours post-LPS challenge.

Experimental Protocols

Preparation of CMF-019 Formulation
  • Weigh the required amount of CMF-019 powder in a sterile conical tube.

  • Add 10% of the final volume as Dimethyl Sulfoxide (DMSO) to dissolve the compound. Vortex thoroughly.

  • Add 40% of the final volume as Propylene Glycol. Vortex until the solution is clear.

  • Add 50% of the final volume as sterile saline. Vortex to mix completely.

  • The final formulation should be a clear, homogenous solution. Prepare fresh on the day of the experiment.

Protocol for Oral Gavage Administration
  • Acclimate Sprague-Dawley rats for at least 7 days prior to the experiment.

  • Fast the animals for 4 hours before dosing, with water provided ad libitum.

  • Calculate the required dose volume based on the most recent body weight of each animal.

  • Gently restrain the rat and insert a sterile oral gavage needle over the tongue into the esophagus.

  • Administer the CMF-019 formulation slowly to prevent regurgitation.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol for Pharmacokinetic Study
  • Administer CMF-019 via oral gavage as described in section 4.2.

  • Collect blood samples (~200 µL) via the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Place blood samples into EDTA-coated tubes and keep them on ice.

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Collect the supernatant (plasma) and store it at -80°C until analysis by LC-MS/MS.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Animal Acclimation (7 Days) dose Oral Gavage Administration acclimate->dose formulate CMF-019 Formulation formulate->dose pk_sample PK Blood Sampling (0-24h) dose->pk_sample PK Study pd_challenge LPS Challenge (for PD study) dose->pd_challenge PD Study plasma Plasma Separation pk_sample->plasma pd_sample PD Blood Sampling (2h post-LPS) pd_challenge->pd_sample pd_sample->plasma lcms LC-MS/MS Analysis plasma->lcms elisa ELISA for TNF-α plasma->elisa data Data Analysis lcms->data elisa->data

Caption: Workflow for in vivo PK/PD studies of CMF-019.

CMF-019 Mechanism of Action

G cluster_pathway MAPK Signaling Pathway stress Inflammatory Stimuli (e.g., LPS) mapkkk MAPKKK stress->mapkkk mapkk MAPKK mapkkk->mapkk p38 p38 MAPK mapkk->p38 tf Transcription Factors (e.g., AP-1, NF-κB) p38->tf cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) tf->cytokines cmf019 CMF-019 cmf019->p38 Inhibition

Application Notes and Protocols for CMF-019 in Vasodilation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF-019 is a potent, orally active, and small molecule agonist of the apelin receptor (APJ) with a strong bias towards G protein signaling over β-arrestin recruitment (approximately 400-fold).[1][2][3] This characteristic makes it a valuable tool for investigating the therapeutic potential of activating the apelin system, particularly in cardiovascular diseases such as pulmonary arterial hypertension.[2][4] Endogenous apelin peptides are potent vasodilators, but their short half-life and proteolytic instability limit their therapeutic use.[1][3] CMF-019, as a G protein-biased agonist, recapitulates the vasodilatory effects of apelin while potentially avoiding the receptor desensitization associated with β-arrestin signaling.[1][2]

These application notes provide detailed protocols and quantitative data for utilizing CMF-019 to study vasodilation in animal models, specifically focusing on its effects on arterial pressure.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies investigating the vasodilatory effects of CMF-019.

Table 1: In Vivo Vasodilatory Effect of CMF-019 in Rats

Animal ModelDosage (intravenous)Change in Femoral Artery Pressure (mmHg)Significance
Male Sprague-Dawley Rats50 nmol-4.16 ± 1.18p < 0.01
Male Sprague-Dawley Rats500 nmol-6.62 ± 1.85p < 0.01
Male Sprague-Dawley Rats5000 nmolReproducible peripheral reductionNot specified

Data extracted from Read et al., 2021.[1][2][3]

Table 2: CMF-019 Binding Affinity (pKi) for the Apelin Receptor

SpeciespKi
Human8.58
Rat8.49
Mouse8.71

Data from MedchemExpress.[5]

Signaling Pathway

CMF-019 induces vasodilation through a G protein-dependent signaling pathway in endothelial cells. Upon binding to the apelin receptor (APJ), it preferentially activates the Gαi subunit, leading to downstream signaling cascades that culminate in the production of nitric oxide (NO), a potent vasodilator.[6][7] In spontaneously hypertensive rats (SHR), CMF-019 has been shown to increase the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), a key enzyme in NO production.[6] This is in contrast to apelin itself, which can also signal through G-protein-coupled receptor kinase 2 (GRK2), potentially impairing NO release in hypertensive models.[6] The G protein bias of CMF-019 makes it a more effective vasodilator in such pathological conditions.[6]

CMF019_Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Vascular Smooth Muscle Cell CMF019 CMF-019 APJ Apelin Receptor (APJ) CMF019->APJ binds G_protein Gαi/o APJ->G_protein activates Akt Akt G_protein->Akt activates eNOS eNOS Akt->eNOS phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation diffuses and causes Experimental_Workflow_Vasodilation cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis & Termination Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Catheterization Catheterize Femoral Artery and Left Ventricle Anesthesia->Catheterization Baseline Record Baseline Blood Pressure Catheterization->Baseline Dose_1 Administer Dose 1 of CMF-019 (e.g., 50 nmol, i.v.) Baseline->Dose_1 Record_1 Record Blood Pressure Response Dose_1->Record_1 Stabilize_1 Wait for Stabilization (approx. 10 min) Record_1->Stabilize_1 Dose_2 Administer Dose 2 of CMF-019 (e.g., 500 nmol, i.v.) Stabilize_1->Dose_2 Record_2 Record Blood Pressure Response Dose_2->Record_2 Stabilize_2 Wait for Stabilization (approx. 10 min) Record_2->Stabilize_2 Dose_3 Administer Dose 3 of CMF-019 (e.g., 5000 nmol, i.v.) Stabilize_2->Dose_3 Record_3 Record Blood Pressure Response Dose_3->Record_3 Analysis Analyze Blood Pressure Data (Change from Baseline) Record_3->Analysis Termination Euthanize Animal Analysis->Termination

References

Application Note: Measuring the Anti-Apoptotic Efficacy of CMF-019

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CMF-019 is a potent, small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function.[1][2] A key characteristic of CMF-019 is its significant biased agonism, preferentially activating G protein signaling pathways (specifically Gαi) over β-arrestin recruitment, with a bias factor of approximately 400-fold.[2][3][4][5] This biased signaling is thought to maximize therapeutic effects while minimizing receptor desensitization and downregulation often associated with β-arrestin pathways.[1] Recent studies have demonstrated that CMF-019 exhibits disease-modifying potential by protecting cells, such as human pulmonary artery endothelial cells (PAECs), from apoptosis.[3][4][5] This application note provides a detailed protocol for assessing the anti-apoptotic activity of CMF-019 in cultured endothelial cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle of the Assay

This protocol employs a standard method for detecting apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[6][7]

  • Annexin V: A calcium-dependent protein with a high affinity for PS.[7] Conjugated to a fluorochrome (e.g., FITC), it labels early apoptotic cells with intact membranes.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[6][7] It stains the DNA of late apoptotic or necrotic cells where membrane integrity is compromised.[6][8]

Flow cytometry analysis allows for the quantitative differentiation of cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

Signaling Pathway of CMF-019 in Apoptosis Inhibition

CMF-019 exerts its anti-apoptotic effects by activating the apelin receptor, which preferentially couples to inhibitory G proteins (Gαi). This activation is believed to initiate downstream signaling cascades, such as the phosphorylation of Akt and eNOS, that promote cell survival.[9][10] In the context of this assay, CMF-019 counteracts the pro-apoptotic signals induced by Tumor Necrosis Factor-alpha (TNF-α) and Cycloheximide (CHX). TNF-α, when protein synthesis is inhibited by CHX, primarily signals through the TNF-R1 receptor, leading to JNK phosphorylation and the activation of the apoptotic cascade.[4][11][12] CMF-019's activation of pro-survival pathways interferes with this process, thereby rescuing cells from apoptosis.

CMF019_Apoptosis_Pathway cluster_pro_apoptosis Pro-Apoptotic Stimulus cluster_anti_apoptosis CMF-019 Anti-Apoptotic Pathway TNF_CHX TNF-α + CHX TNFR1 TNF-R1 TNF_CHX->TNFR1 binds JNK JNK Phosphorylation TNFR1->JNK activates Apoptosis Apoptosis JNK->Apoptosis induces CMF019 CMF-019 ApelinR Apelin Receptor (APJ) CMF019->ApelinR activates Gi Gαi Protein ApelinR->Gi couples Akt Akt Phosphorylation Gi->Akt activates Survival Cell Survival Akt->Survival promotes Survival->Apoptosis Inhibits

CMF-019 signaling pathway in the inhibition of apoptosis.

Experimental Protocol

This protocol is adapted from methodologies demonstrated to be effective for assessing CMF-019's effect on human pulmonary artery endothelial cells (PAECs).[4][5]

I. Materials and Reagents
  • Cells: Human Pulmonary Artery Endothelial Cells (PAECs) or other relevant endothelial cell line.

  • Culture Media:

    • Endothelial Growth Medium-2 (EGM-2) with 10% Fetal Bovine Serum (FBS) for routine culture.

    • Endothelial Basal Medium-2 (EBM-2) with 2% FBS for the experiment.

  • Reagents:

    • CMF-019 (powder, to be dissolved in appropriate solvent, e.g., DMSO).

    • Tumor Necrosis Factor-alpha (TNF-α), human/recombinant.

    • Cycloheximide (CHX).

    • Recombinant Human Vascular Endothelial Growth Factor (rhVEGF) as a positive control.

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free.

    • Trypsin-EDTA solution.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10x Binding Buffer).

  • Equipment:

    • 6-well tissue culture plates.

    • Standard cell culture incubator (37°C, 5% CO₂).

    • Flow cytometer.

    • Flow cytometry tubes.

    • Microcentrifuge.

II. Experimental Workflow

A summary of the experimental workflow.
III. Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture PAECs in EGM-2 with 10% FBS until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count.

  • Seed 200,000 cells into each well of a 6-well plate.

  • Incubate overnight (approx. 18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

Day 2: Pre-treatment with CMF-019

  • Prepare the following treatment groups in EBM-2 with 2% FBS:

    • Vehicle Control (e.g., DMSO).

    • CMF-019 (e.g., 1 µM and 10 µM final concentrations).

    • Positive Control: rhVEGF (e.g., 10 ng/mL final concentration).

  • Carefully wash each well with PBS.

  • Add the appropriate media containing CMF-019, rhVEGF, or vehicle to the designated wells.

  • Incubate for 18 hours at 37°C, 5% CO₂.

Day 3: Apoptosis Induction and Cell Staining

  • Prepare a stock solution of TNF-α and CHX in EBM-2 (2% FBS).

  • Add TNF-α (final concentration 1.5 ng/mL) and CHX (final concentration 20 µg/mL) to all wells except for the untreated/negative control wells.

  • Incubate for 5 hours at 37°C, 5% CO₂.

  • Cell Harvesting:

    • Collect the culture medium from each well (which contains floating apoptotic cells) into labeled flow cytometry tubes.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to each well to detach the remaining cells.

    • Combine the detached cells with their corresponding supernatant collected in the previous step.

  • Centrifuge the tubes at 300 x g for 5 minutes. Discard the supernatant.

  • Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

  • Staining:

    • Prepare 1x Binding Buffer by diluting the 10x stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

  • Add 400 µL of 1x Binding Buffer to each tube. Do not wash the cells after this step.[13]

  • Keep the samples on ice and protected from light until analysis.

IV. Flow Cytometry Analysis
  • Analyze the samples on a flow cytometer within one hour for best results.

  • Use unstained, Annexin V-FITC only, and PI only stained cells to set up appropriate compensation and gates.

  • Collect data for at least 10,000 events per sample.

  • Gate on the cell population based on forward and side scatter to exclude debris.

  • Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis.

  • Quantify the percentage of cells in each quadrant (Viable, Early Apoptotic, Late Apoptotic/Necrotic). The primary readout for the anti-apoptotic effect is the percentage of early apoptotic cells (Annexin V+/PI-).

Data Presentation

The following table summarizes representative data on the anti-apoptotic effect of CMF-019 on PAECs.[4][5]

Treatment GroupDescription% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SEM)Statistical Significance (vs. TNF-α/CHX)
Control EBM-2 (2% FBS) onlyNot specified; baseline apoptosisN/A
Apoptosis Induction TNF-α (1.5 ng/mL) + CHX (20 µg/mL)19.54 ± 1.76%N/A
CMF-019 Treatment 1 µM CMF-019 + TNF-α/CHX5.66 ± 0.97%p < 0.01
Positive Control rhVEGF (10 ng/mL) + TNF-α/CHX11.59 ± 1.85%p < 0.01

Data adapted from Read C, et al. (2021).[4]

Conclusion

This protocol provides a robust framework for quantifying the anti-apoptotic properties of the G protein-biased apelin receptor agonist, CMF-019. The data indicate that CMF-019 significantly rescues endothelial cells from apoptosis induced by TNF-α and CHX, highlighting its potential as a therapeutic agent in diseases characterized by endothelial dysfunction and cell death, such as pulmonary arterial hypertension.[3][4] The use of flow cytometry with Annexin V and PI staining offers a sensitive and quantitative method for evaluating the efficacy of CMF-019 and similar compounds in drug development and research settings.

References

Application Note: Measuring Apelin Receptor Activation Using a cAMP Accumulation Assay with CMF-019

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in numerous cellular signaling pathways. Its intracellular concentration is primarily regulated by the activity of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which degrade it. G protein-coupled receptors (GPCRs) are a major class of transmembrane receptors that modulate adenylyl cyclase activity through the action of heterotrimeric G proteins. GPCRs coupled to Gαs proteins stimulate adenylyl cyclase, leading to an increase in intracellular cAMP, while those coupled to Gαi/o proteins inhibit the enzyme, resulting in decreased cAMP levels.

The apelin receptor (APJ) is a class A GPCR that plays a significant role in the cardiovascular system and other physiological processes.[1][2] CMF-019 is a potent, orally active, small-molecule agonist of the apelin receptor.[1][3][4] Notably, CMF-019 is a G protein-biased agonist, preferentially activating the Gαi signaling pathway over β-arrestin recruitment and subsequent receptor internalization.[5][6][7][8] This biased agonism makes CMF-019 a valuable tool for studying the specific consequences of Gαi-mediated APJ receptor signaling and a potential therapeutic agent for conditions like pulmonary arterial hypertension.[1][8][9][10]

This application note provides a detailed protocol for a cAMP accumulation assay to characterize the activity of CMF-019 on the apelin receptor. Since the apelin receptor couples to Gαi, the assay is designed to measure the inhibition of forskolin-stimulated cAMP production. Forskolin is a direct activator of adenylyl cyclase, and the inhibitory effect of a Gαi-coupled receptor agonist can be quantified by its ability to reduce the forskolin-induced cAMP levels.

Signaling Pathway and Experimental Principle

The activation of the apelin receptor (APJ) by CMF-019 leads to the activation of the inhibitory G protein, Gαi. This, in turn, inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. In the assay, forskolin is used to artificially stimulate adenylyl cyclase, leading to a high level of cAMP accumulation. The addition of CMF-019 will counteract this effect in a dose-dependent manner in cells expressing the apelin receptor.

cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Activation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits CMF019 CMF-019 CMF019->APJ Binds to Forskolin Forskolin Forskolin->AC Stimulates ATP ATP ATP->AC

CMF-019 signaling pathway for cAMP inhibition.

Data Presentation

The potency of CMF-019 can be determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀) or the pIC₅₀ (-log(IC₅₀)). The following table summarizes representative data for CMF-019's activity at the apelin receptor from published studies.

CompoundAssay TypeSpeciesPotency (pD₂ / pIC₅₀)Reference
CMF-019cAMP InhibitionHuman10.00 ± 0.13[8]
[Pyr¹]apelin-13 (endogenous agonist)cAMP InhibitionHuman9.34 ± 0.15[8]
CMF-019β-arrestin RecruitmentHuman6.65 ± 0.15[8]
CMF-019Receptor InternalizationHuman6.16 ± 0.21[8]

Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell lines and assay formats (e.g., 96-well vs. 384-well plates).

Experimental Workflow Overview

A 1. Cell Seeding (e.g., CHO-hAPJ cells) C 3. Pre-incubation with CMF-019 A->C B 2. Compound Preparation (Serial dilutions of CMF-019) B->C D 4. Stimulation with Forskolin C->D E 5. Cell Lysis D->E F 6. cAMP Detection (e.g., HTRF, AlphaScreen, ELISA) E->F G 7. Data Analysis (Dose-response curve, IC₅₀) F->G

Workflow for cAMP accumulation assay with CMF-019.
Materials and Reagents

  • Cell Line: A cell line stably expressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells). A parental cell line not expressing the receptor should be used as a negative control.

  • CMF-019: Prepare a stock solution in a suitable solvent like DMSO.

  • Forskolin: Prepare a stock solution in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM/F-12).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A commercial kit for detecting cAMP levels (e.g., HTRF, AlphaScreen, ELISA, or luminescence-based assays).[11][12][13] Follow the manufacturer's instructions.

  • Assay Plates: White or black opaque microplates suitable for the detection method (e.g., 384-well plates).

  • Reagent-grade water, PBS, and DMSO.

Detailed Protocol

1. Cell Preparation and Seeding: a. Culture the apelin receptor-expressing cells to 80-90% confluency. b. Harvest the cells using a non-enzymatic cell dissociation buffer. c. Resuspend the cells in the appropriate culture medium and perform a cell count. d. Seed the cells into the assay plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well for a 384-well plate) and incubate overnight at 37°C in a 5% CO₂ incubator.

2. Compound Preparation: a. Prepare a stock solution of CMF-019 (e.g., 10 mM in DMSO). b. Perform serial dilutions of the CMF-019 stock solution in stimulation buffer containing a fixed concentration of IBMX (e.g., 0.5 mM) to create a range of concentrations (e.g., 10⁻¹² M to 10⁻⁵ M). c. Prepare a solution of forskolin in stimulation buffer with IBMX at a concentration that gives a submaximal response (e.g., 1-10 µM, to be determined empirically). d. Prepare control wells containing:

  • Vehicle control (stimulation buffer with IBMX and DMSO).
  • Forskolin-only control (for 0% inhibition).
  • Basal control (stimulation buffer with IBMX only).

3. Assay Procedure: a. Carefully remove the culture medium from the cell plate. b. Wash the cells once with pre-warmed PBS. c. Add the serially diluted CMF-019 or control solutions to the respective wells. d. Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow CMF-019 to bind to the receptors.[14] e. Add the forskolin solution to all wells except the basal control. f. Incubate the plate for 30 minutes at 37°C in a humidified incubator.[11] The incubation time may need optimization.

4. Cell Lysis and cAMP Detection: a. Following the stimulation period, lyse the cells according to the cAMP assay kit manufacturer's protocol. This typically involves adding a specific lysis buffer to each well. b. Incubate the plate with the lysis buffer for the recommended time (e.g., 5-10 minutes on an orbital shaker).[11] c. Proceed with the cAMP detection protocol provided with the kit. This may involve transferring the lysate to a new plate and adding detection reagents.[11][15]

5. Data Analysis: a. Measure the signal from each well using a plate reader compatible with the assay technology. b. Normalize the data:

  • Set the signal from the forskolin-only wells as 0% inhibition.
  • Set the signal from the basal control or a high concentration of CMF-019 (maximal inhibition) as 100% inhibition. c. Plot the normalized response (% inhibition) against the logarithm of the CMF-019 concentration. d. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value for CMF-019.

Conclusion

The cAMP accumulation assay is a robust and reliable method for characterizing the functional activity of compounds targeting Gαi-coupled GPCRs like the apelin receptor. This application note provides a comprehensive framework for assessing the inhibitory effect of the biased agonist CMF-019 on forskolin-stimulated cAMP production. By following this protocol, researchers can obtain quantitative data on the potency of CMF-019, contributing to a deeper understanding of its pharmacology and its potential for therapeutic development.

References

Application Notes and Protocols for Measuring Cardiac Contractility with CMF-019 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF-019 is a potent and selective small-molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular regulation.[1][2] Notably, CMF-019 exhibits significant biased agonism, preferentially activating the Gαi signaling pathway over the β-arrestin pathway.[3][4][5] This characteristic makes it a valuable tool for investigating the therapeutic potential of biased apelin receptor activation, particularly in the context of heart failure and pulmonary arterial hypertension.[2][4] In vivo studies have demonstrated that CMF-019 is a positive inotrope, increasing cardiac contractility.[3][5]

These application notes provide a detailed protocol for utilizing CMF-019 to measure cardiac contractility in a preclinical in vivo rat model. The information is compiled from published research to guide researchers in designing and executing robust experiments.

Mechanism of Action

CMF-019 binds with high affinity to the human, rat, and mouse apelin receptor.[1][3] Its mechanism of action is characterized by a strong bias towards the Gαi protein signaling pathway, with significantly less potency in recruiting β-arrestin or inducing receptor internalization compared to the endogenous ligand, [Pyr1]apelin-13.[3][5] This biased signaling is thought to underlie its beneficial cardiovascular effects, such as increased cardiac contractility, while potentially minimizing adverse effects associated with β-arrestin signaling.[3][4]

cluster_cell Cardiomyocyte CMF019 CMF-019 ApelinR Apelin Receptor (APJ) CMF019->ApelinR Binds G_protein Gαi/o ApelinR->G_protein Strongly Activates Beta_arrestin β-arrestin ApelinR->Beta_arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Internalization Receptor Internalization Beta_arrestin->Internalization cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_handling ↑ Ca2+ Handling (SERCA activity) PKA->Ca_handling Contractility ↑ Cardiac Contractility Ca_handling->Contractility cluster_workflow In Vivo Cardiac Contractility Measurement Workflow A Animal Preparation (Anesthesia & Ventilation) B Surgical Cannulation (Jugular Vein & Carotid Artery) A->B C PV Catheter Insertion (Into Left Ventricle) B->C D Stabilization Period C->D E Baseline Data Recording D->E F CMF-019 Administration (Bolus IV Injection) E->F G Post-Dose Data Recording F->G H Data Analysis G->H

References

CMF-019: Application Notes and Protocols for Preclinical Heart Failure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF-019 is a selective, small-molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2] It demonstrates biased agonism, preferentially activating G protein signaling pathways over β-arrestin recruitment.[1][3][4][5] This characteristic is of significant interest in the context of heart failure, as activation of the apelin receptor has been shown to have cardioprotective effects, including positive inotropic actions and vasodilation.[4][6][7] The biased agonism of CMF-019 may offer a therapeutic advantage by minimizing receptor desensitization and internalization associated with β-arrestin signaling.[4][8] These application notes provide an overview of the experimental design and detailed protocols for evaluating CMF-019 in preclinical models of heart failure.

Application Notes

CMF-019 serves as a valuable tool for investigating the therapeutic potential of biased apelin receptor agonism in heart failure. Its small-molecule nature makes it suitable for in vivo studies in rodent models. Key applications include:

  • Assessment of in vivo cardiovascular effects: CMF-019 can be used to determine the impact on cardiac contractility, cardiac output, stroke volume, and systemic vascular resistance in both healthy and diseased animal models.[6][9]

  • Evaluation of cellular mechanisms: In vitro studies using cell lines expressing the apelin receptor can elucidate the signaling pathways activated by CMF-019, confirming its G protein bias.

  • Investigation of disease-modifying potential: CMF-019 can be tested in models of heart failure, such as those with preserved ejection fraction (HFpEF), to assess its ability to reverse or attenuate pathological remodeling and functional decline.[8][10] It has also been shown to rescue endothelial cells from apoptosis, suggesting a role in preserving vascular health.[4][6]

Data Presentation

In Vitro Binding Affinity and Functional Potency
ParameterSpeciesValueReference
pKi Human APJ8.58[2][11]
Rat APJ8.49[2][11]
Mouse APJ8.71[2][11]
cAMP Inhibition (pEC50) -8[10]
β-arrestin Recruitment -Significantly lower potency and efficacy compared to endogenous apelin[6][10]
In Vivo Cardiovascular Effects in Rats
ParameterDose (nmol)Change from BaselineReference
Cardiac Contractility (dP/dt_max) 500+251 ± 89 mmHg/s[6]
Stroke Volume 50+2.63 ± 0.82 RVU[6]
500+2.48 ± 0.87 RVU[6]
Cardiac Output 50+1,097 ± 284 RVU/min[6]
500+1,012 ± 340 RVU/min[6]
Vasodilation (Femoral Artery Pressure) 50-4.16 ± 1.18 mmHg[4][6]
500-6.62 ± 1.85 mmHg[4][6]

Experimental Protocols

In Vivo Assessment of Cardiovascular Function in a Rat Model

This protocol details the procedure for evaluating the acute cardiovascular effects of CMF-019 in anesthetized rats via cardiac and femoral artery catheterization.

Materials:

  • CMF-019

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Sprague-Dawley rats (male, 250-300g)

  • Pressure-volume loop catheter

  • Femoral artery catheter

  • Data acquisition system

Procedure:

  • Anesthetize the rat using isoflurane (3-5% for induction, 1.5-2.5% for maintenance).

  • Place the rat in a supine position on a heating pad to maintain body temperature.

  • Perform a midline cervical incision to expose the right carotid artery and right jugular vein.

  • Insert a pressure-volume catheter into the left ventricle via the right carotid artery to measure cardiac hemodynamic parameters.

  • Cannulate the right jugular vein for intravenous administration of CMF-019 or vehicle.

  • Expose the femoral artery and insert a catheter to monitor systemic arterial pressure.

  • Allow the animal to stabilize for at least 20 minutes after instrumentation.

  • Record baseline hemodynamic data for 10-15 minutes.

  • Administer CMF-019 or vehicle (saline) as an intravenous bolus. A cumulative dose-response can be performed with increasing doses of CMF-019 (e.g., 50, 500, 5000 nmol) administered at intervals.[4][6]

  • Continuously record hemodynamic parameters (e.g., heart rate, blood pressure, dP/dt_max, dP/dt_min, stroke volume, cardiac output) throughout the experiment.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

In Vitro Endothelial Cell Apoptosis Assay

This protocol describes how to assess the protective effect of CMF-019 against induced apoptosis in human pulmonary artery endothelial cells (PAECs).

Materials:

  • Human Pulmonary Artery Endothelial Cells (PAECs)

  • Endothelial Growth Medium-2 (EGM-2)

  • Fetal Bovine Serum (FBS)

  • CMF-019

  • Tumor Necrosis Factor-α (TNF-α)

  • Cycloheximide (CHX)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Culture PAECs in EGM-2 supplemented with 10% FBS.

  • Seed the cells in 6-well plates at a density that allows for approximately 80% confluency on the day of the experiment.

  • Pre-treat the cells with CMF-019 (e.g., 1 µM and 10 µM) or vehicle for 18 hours.[1][3] A positive control such as rhVEGF can also be included.[6]

  • Induce apoptosis by treating the cells with TNF-α (e.g., 1.5 ng/mL) and CHX (e.g., 20 µg/mL) for 5 hours.[1]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in binding buffer provided with the apoptosis detection kit.

  • Stain the cells with Annexin V-FITC and PI according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer.

  • Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) in each treatment group.

In Vitro cAMP Signaling Assay

This protocol provides a general framework for measuring the effect of CMF-019 on cyclic AMP (cAMP) levels in cells expressing the apelin receptor, typically to assess Gαi activation.

Materials:

  • CHO or HEK293 cells stably expressing the human apelin receptor

  • Cell culture medium

  • Forskolin

  • CMF-019

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Plate the apelin receptor-expressing cells in a 96-well or 384-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Pre-treat the cells with varying concentrations of CMF-019 for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's protocol.

  • Generate a dose-response curve and calculate the pEC50 for CMF-019's inhibition of forskolin-stimulated cAMP production.

In Vitro β-Arrestin Recruitment Assay

This protocol outlines a general method for assessing the recruitment of β-arrestin to the apelin receptor upon stimulation with CMF-019.

Materials:

  • U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., DiscoveRx PathHunter or similar technology) co-expressing the apelin receptor and a β-arrestin-enzyme fragment fusion protein.

  • Cell culture medium

  • CMF-019

  • Assay substrate for the enzyme complementation system.

Procedure:

  • Plate the engineered cells in a 96-well or 384-well plate and culture overnight.

  • Prepare a dose-response curve of CMF-019.

  • Add the different concentrations of CMF-019 to the cells and incubate for the time recommended by the assay manufacturer (typically 60-90 minutes).

  • Add the detection reagents containing the enzyme substrate.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Generate a dose-response curve and calculate the pEC50 for CMF-019-induced β-arrestin recruitment.

Visualizations

CMF_019_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling APJ Apelin Receptor (APJ) G_protein Gi/o Protein APJ->G_protein Preferentially Activates Beta_arrestin β-Arrestin APJ->Beta_arrestin Weakly Recruits CMF019 CMF-019 CMF019->APJ Binds to AC Adenylyl Cyclase G_protein->AC Inhibits Vasodilation Vasodilation G_protein->Vasodilation Receptor_Internalization Receptor Internalization Beta_arrestin->Receptor_Internalization cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Positive_Inotropy Positive Inotropy PKA->Positive_Inotropy

Caption: CMF-019 biased signaling at the apelin receptor.

Experimental_Workflow_In_Vivo cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Anesthesia Anesthetize Rat Catheterization Catheterize LV and Femoral Artery Anesthesia->Catheterization Stabilization Stabilization Period Catheterization->Stabilization Baseline Record Baseline Hemodynamics Stabilization->Baseline Dosing Administer CMF-019 (IV) Baseline->Dosing Data_Acquisition Continuous Hemodynamic Recording Dosing->Data_Acquisition Analysis Analyze Cardiovascular Parameters Data_Acquisition->Analysis Results Determine Dose-Response Effects Analysis->Results

Caption: In vivo cardiovascular assessment workflow.

Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture cluster_induction Apoptosis Induction cluster_detection Detection cluster_quantification Quantification Seed_Cells Seed PAECs Pre_treatment Pre-treat with CMF-019 Seed_Cells->Pre_treatment Induce_Apoptosis Treat with TNF-α + CHX Pre_treatment->Induce_Apoptosis Harvest_Cells Harvest and Stain Cells Induce_Apoptosis->Harvest_Cells Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry Quantify Quantify Apoptotic Cells Flow_Cytometry->Quantify Conclusion Assess Protective Effect Quantify->Conclusion

Caption: Workflow for in vitro apoptosis assay.

References

Troubleshooting & Optimization

Improving the solubility of CMF-019 for aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

CMF-019 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for improving the aqueous solubility of the investigational compound CMF-019.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of CMF-019?

The intrinsic solubility of CMF-019 in pure water (pH 7.0) at 25°C is extremely low, typically measured to be less than 0.1 µg/mL. This characteristic necessitates the use of formulation strategies to achieve effective concentrations for in vitro and in vivo experiments.

Q2: I'm observing precipitation or cloudiness after adding my CMF-019 stock solution to aqueous media. Why is this happening?

This is a common issue when the final concentration of the organic co-solvent used to dissolve CMF-019 is too low to maintain its solubility in the final aqueous buffer or cell culture medium. The compound "crashes out" of the solution. To resolve this, consider lowering the final CMF-019 concentration or exploring alternative formulation strategies that offer greater stability in aqueous environments, such as cyclodextrin complexation.

Q3: What are the recommended initial steps for solubilizing CMF-019 for a typical cell-based assay?

For initial screening, preparing a high-concentration stock solution in an organic solvent is the most common first step. We recommend preparing a 10 mM stock solution in 100% Dimethyl Sulfoxide (DMSO). This stock can then be serially diluted in your final assay medium. It is critical to ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or function, typically ≤0.5%.

Q4: Can pH adjustment be used to improve the solubility of CMF-019?

Yes, pH modification can be an effective strategy. CMF-019 is a weakly acidic compound with a pKa of approximately 4.5. Its solubility significantly increases at pH values above its pKa, where it exists in its more soluble ionized (conjugate base) form. See the data in Table 2 for details. However, the physiological relevance of the chosen pH must be considered for your specific experimental system.

Q5: Are there recommended excipients for formulating CMF-019?

For challenging applications requiring higher concentrations, the use of solubility-enhancing excipients is recommended. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have proven effective. These molecules encapsulate the hydrophobic CMF-019, increasing its apparent water solubility. Co-solvent systems using agents like PEG 400 or Solutol® HS 15 are also viable alternatives.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation in Final Assay Medium The concentration of CMF-019 exceeds its solubility limit in the final medium after dilution from the organic stock. The percentage of the organic co-solvent is insufficient.1. Decrease the final concentration of CMF-019. 2. Test the solubility limit in the final medium beforehand. 3. Consider using a cyclodextrin-based formulation which offers higher stability upon dilution.
Low Bioactivity or Inconsistent Results The compound may have precipitated out of solution, reducing the effective concentration available to interact with the target.1. Visually inspect all solutions for precipitation before use. 2. Centrifuge samples and measure the concentration of CMF-019 in the supernatant to confirm solubility. 3. Switch to a more robust formulation strategy (see Protocol 3).
Difficulty Dissolving CMF-019 to Make a Stock Solution The chosen solvent has poor solvating power for CMF-019, or the concentration is too high.1. Use 100% DMSO, NMP, or DMA. 2. Gently warm the solution (37°C) and use sonication to aid dissolution. 3. If the desired concentration is still not achievable, this represents the solubility limit in that solvent.

Data Summary

Table 1: Solubility of CMF-019 in Various Solvents at 25°C

Solvent Type Solubility (mg/mL) Molar Equivalent (mM)
Water Aqueous Buffer < 0.0001 < 0.0002
PBS (pH 7.4) Aqueous Buffer < 0.0001 < 0.0002
DMSO Organic Solvent ~50 ~105
NMP Organic Solvent ~45 ~94
Ethanol Organic Solvent ~2 ~4.2

| PEG 400 | Co-solvent / Polymer | ~15 | ~31.5 |

Note: Assumes a molecular weight of 475 g/mol for CMF-019.

Table 2: Effect of pH on CMF-019 Aqueous Solubility at 25°C

pH Solubility (µg/mL) Fold Increase (vs. pH 5.0)
5.0 0.2 1x
6.0 2.1 10.5x
7.0 22.5 112.5x
7.4 56.2 281x

| 8.0 | 210.0 | 1050x |

Table 3: Comparison of Advanced Solubility Enhancement Strategies

Method Excipient Achieved CMF-019 Conc. in PBS (pH 7.4) Key Advantage
Co-solvency 20% PEG 400 0.5 mg/mL Simple preparation
Micellar Solubilization 10% Solutol® HS 15 1.2 mg/mL High loading capacity

| Complexation | 20% HP-β-CD | 2.5 mg/mL | Excellent stability upon dilution |

Diagrams

Solubility_Workflow start Start: Need to Solubilize CMF-019 stock_prep Prepare 10 mM Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Assay Medium stock_prep->dilution check_sol Check for Precipitation (Visually or DLS) dilution->check_sol success Success: Solution is Clear Proceed with Experiment check_sol->success No failure Failure: Precipitation Observed check_sol->failure Yes troubleshoot Select Advanced Strategy failure->troubleshoot ph_mod pH Adjustment (if compatible) troubleshoot->ph_mod cosolvent Co-solvent System (e.g., PEG 400) troubleshoot->cosolvent cyclo Cyclodextrin Complexation (e.g., HP-β-CD) troubleshoot->cyclo end Proceed with Experiment ph_mod->end cosolvent->end cyclo->end Cyclodextrin_Complexation cluster_0 Before Complexation cluster_1 After Complexation cmf CMF-019 (Hydrophobic) water Water Molecules cmf->water Poor Interaction (Low Solubility) complex Hydrophilic Exterior CMF-019 (Guest) in Hydrophobic Cavity HP-β-CD (Host) water2 Water Molecules complex:hydrophilic->water2 Favorable Interaction (High Solubility) Signaling_Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates cmf_soluble Soluble CMF-019 cmf_soluble->receptor Binds & Inhibits cmf_precipitate Precipitated CMF-019 (Inactive) kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Apoptosis) tf->response

CMF-019 In Vivo Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common issues and questions that may arise during in vivo experiments with CMF-019.

Frequently Asked Questions (FAQs)

Q1: What is CMF-019 and what is its mechanism of action?

A1: CMF-019 is a small molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2] It is characterized as a "biased agonist." This means it preferentially activates the Gαi protein signaling pathway over the β-arrestin pathway.[3][4][5] This biased signaling is thought to produce therapeutic cardiovascular effects, such as increased cardiac contractility, while minimizing receptor desensitization and internalization that can be associated with β-arrestin recruitment.[3][6][7]

Q2: What are the primary in vivo effects of CMF-019?

A2: In preclinical studies using rats, CMF-019 has been shown to cause a dose-dependent increase in cardiac contractility (a positive inotropic effect) and dose-dependent vasodilation, which leads to a reduction in peripheral artery pressure.[3][6][7][8] Importantly, unlike the endogenous ligand, it appears to induce these effects without causing significant receptor desensitization.[6][7]

Q3: What animal model has been used for in vivo studies with CMF-019?

A3: Published studies have primarily used anesthetized male Sprague-Dawley rats for acute cardiovascular assessments.[3][6][7]

Q4: How is CMF-019 prepared for in vivo administration?

A4: CMF-019 has solubility challenges. To improve solubility for intravenous administration, the potassium salt of CMF-019 dissolved in saline at pH 9 has been used effectively in published studies.[3]

Troubleshooting Guide

Issue 1: CMF-019 is precipitating in my vehicle during formulation.

  • Question: My CMF-019 is not fully dissolving or is precipitating out of my saline solution. What can I do?

  • Answer and Troubleshooting Steps:

    • Use the Salt Form: Ensure you are using a salt form of the compound, such as the potassium salt, which has demonstrated better solubility.[3]

    • Adjust pH: The parent compound has poor solubility in neutral saline. Published protocols have successfully used saline adjusted to pH 9 to dissolve the potassium salt of CMF-019.[3]

    • Gentle Warming and Sonication: Gently warm the vehicle (e.g., to 37°C) and use a sonicator bath to aid dissolution. Avoid harsh heating that could degrade the compound.

    • Prepare Fresh: Always prepare the dosing solution fresh for each experiment to minimize the risk of precipitation over time.

Issue 2: I am not observing the expected increase in cardiac contractility.

  • Question: I administered CMF-019 intravenously to my rats but did not see a significant change in dP/dtMAX. What could be the issue?

  • Answer and Troubleshooting Steps:

    • Confirm Dose and Administration: Double-check your dose calculations and ensure the full dose was administered successfully via bolus intravenous injection. Inconsistent administration can lead to variable results.

    • Check Formulation Integrity: If the compound has precipitated out of the solution, the actual dose delivered to the animal will be lower than intended. Visually inspect your formulation for any particulate matter before administration.

    • Anesthetic Depth: The type and depth of anesthesia can significantly impact cardiovascular parameters. Ensure your anesthetic protocol is consistent across all animals and does not overly suppress cardiovascular function, which could mask the inotropic effects of CMF-019.

    • Catheter Placement: Confirm that the pressure-volume catheter is correctly placed in the left ventricle. Incorrect placement will lead to inaccurate readings of cardiac contractility.

Issue 3: The vasodilatory effect is highly variable between animals.

  • Question: The reduction in blood pressure following CMF-019 administration is inconsistent across my study group. Why might this be happening?

  • Answer and Troubleshooting Steps:

    • Baseline Stability: Ensure that each animal has a stable baseline blood pressure before compound administration. Allow for an adequate acclimation period after surgical instrumentation.

    • Volume of Administration: A large injection volume relative to the animal's blood volume can cause transient, non-pharmacological changes in blood pressure. Keep the injection volume consistent and as low as feasible.

    • Cumulative Dosing Effects: If you are administering doses cumulatively, be aware of the potential for carry-over effects. Ensure sufficient time between doses for cardiovascular parameters to return to a stable state if that is part of your study design. Published studies have administered doses cumulatively.[9]

    • Animal Health Status: Underlying health issues in individual animals can affect their response to cardiovascular agents. Monitor animals for any signs of distress or illness.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of CMF-019 in male Sprague-Dawley rats as reported in published literature.

Table 1: Effect of CMF-019 on Cardiac Contractility (dP/dtMAX)

Dose (nmol) Change in dP/dtMAX (mmHg/s) Significance (p-value)
500 606 ± 112 < 0.001
5000 833 ± 152 < 0.01

Data sourced from Read et al., 2016.[3]

Table 2: Effect of CMF-019 on Femoral Artery Pressure

Dose (nmol) Reduction in Pressure (mmHg) Significance (p-value)
50 4.16 ± 1.18 < 0.01
500 6.62 ± 1.85 < 0.01

Data sourced from Read et al., 2021.[6][7][8]

Experimental Protocols

Protocol: Assessment of Acute Cardiovascular Effects of CMF-019 in Anesthetized Rats

This protocol is based on methodologies described by Read et al., 2016 and 2021.[3][6]

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Administer appropriate anesthesia (e.g., isoflurane) and maintain a stable plane of anesthesia throughout the procedure.

  • Surgical Instrumentation:

    • Cannulate the jugular vein for intravenous administration of CMF-019.

    • Insert a pressure-volume catheter (e.g., Millar SPR-838) into the left ventricle via the right carotid artery to measure cardiac parameters, including dP/dtMAX.

    • Cannulate the femoral artery to measure peripheral arterial pressure.

  • Stabilization: Allow the animal to stabilize after surgery until cardiovascular parameters are consistent.

  • Compound Preparation:

    • Prepare the CMF-019 potassium salt in saline at the desired concentration.

    • Adjust the pH of the solution to 9.0 to ensure complete dissolution.

    • Prepare a vehicle control of saline at pH 9.0.

  • Administration:

    • Administer a bolus intravenous injection of the vehicle control via the jugular vein cannula.

    • Administer cumulative bolus intravenous injections of CMF-019 at increasing doses (e.g., 50, 500, 5000 nmol).

  • Data Acquisition: Continuously record left ventricular pressure, dP/dtMAX, and femoral artery pressure throughout the experiment.

  • Analysis: Analyze the change in cardiovascular parameters from the pre-dose baseline for each dose administered. Compare the effects of CMF-019 to the vehicle control group.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular APJ Apelin Receptor (APJ) Gai Gαi APJ->Gai Strongly Activates Gbg Gβγ APJ->Gbg BArr β-Arrestin APJ->BArr Weakly Recruits CMF019 CMF-019 CMF019->APJ Binds AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Endocytosis Receptor Endocytosis BArr->Endocytosis

Caption: CMF-019 biased signaling at the Apelin Receptor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Anesthetize Sprague-Dawley Rat Surgery Cannulate Jugular Vein, Carotid & Femoral Arteries Animal->Surgery Stabilize Allow Hemodynamic Stabilization Surgery->Stabilize Baseline Record Baseline Cardiovascular Data Stabilize->Baseline Dose Administer CMF-019 or Vehicle (IV Bolus) Baseline->Dose Record Record Post-Dose Cardiovascular Data Dose->Record Analyze Calculate Change from Baseline (dP/dt_MAX, BP, etc.) Record->Analyze Compare Compare CMF-019 vs. Vehicle Analyze->Compare

Caption: Workflow for acute in vivo cardiovascular studies.

References

Optimizing CMF-019 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers optimize the use of CMF-019 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CMF-019?

A1: CMF-019 is a potent and selective small molecule inhibitor of the Serine/Threonine Kinase 1 (STK1). By binding to the ATP-binding pocket of STK1, CMF-019 prevents the phosphorylation of its downstream substrate, Transcription Factor-A (TF-A). This inhibition blocks the activation of pro-survival signaling pathways, leading to cell cycle arrest and apoptosis in cells dependent on STK1 activity.

cluster_nucleus Nucleus GF Growth Factor GFR GF Receptor GF->GFR STK1 STK1 GFR->STK1 TFA TF-A STK1->TFA P Survival Cell Survival & Proliferation TFA->Survival Nucleus Nucleus CMF019 CMF-019 CMF019->STK1 Inhibits

Caption: CMF-019 inhibits STK1, blocking the pro-survival CPS pathway.

Q2: How should I dissolve and store CMF-019?

A2: CMF-019 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Please note that CMF-019 may have limited solubility in aqueous solutions.

Q3: What is a recommended starting concentration for my experiments?

A3: The optimal concentration of CMF-019 is highly dependent on the cell line and assay duration. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the EC50/IC50 in your specific model. For initial experiments, a concentration range of 10 nM to 1 µM is often effective for sensitive cell lines.

Troubleshooting Guide

Problem: I am not observing any significant effect on cell viability after treating with CMF-019.

Possible Cause 1: Sub-optimal Compound Concentration Your cell line may be less sensitive to CMF-019, or the concentration used may be too low to elicit a response.

Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). We recommend a 9-point curve with 1:3 serial dilutions, starting from a high concentration of 10 µM.

Table 1: Example IC50 Values for CMF-019 in Various Cancer Cell Lines

Cell Line Cancer Type STK1 Expression IC50 (72h)
HCT116 Colon High 25 nM
A549 Lung High 50 nM
MCF-7 Breast Moderate 250 nM

| U-87 MG | Glioblastoma | Low | > 10 µM |

Possible Cause 2: Low Target Expression The efficacy of CMF-019 is directly correlated with the expression level of its target, STK1. Cell lines with low or negligible STK1 expression will exhibit resistance.

Solution: Verify the expression of STK1 in your cell line using Western Blot or qPCR. Compare the expression level to a known sensitive cell line (e.g., HCT116) as a positive control.

Start Start: No observed effect CheckConc Is the concentration range appropriate (e.g., up to 10µM)? Start->CheckConc CheckTarget Is STK1 expressed in the cell line? CheckConc->CheckTarget Yes WidenRange Action: Widen dose-response range CheckConc->WidenRange No ValidateTarget Action: Validate STK1 expression (e.g., Western Blot) CheckTarget->ValidateTarget Unknown ConsiderAlt Conclusion: Cell line may be resistant. Consider alternative model. CheckTarget->ConsiderAlt No CheckTarget->ConsiderAlt Yes, but still no effect WidenRange->CheckTarget ValidateTarget->CheckTarget

Caption: Troubleshooting logic for a lack of CMF-019 activity.

Problem: I see high variability between my replicate wells in the viability assay.

Possible Cause: Inconsistent Cell Seeding or Edge Effects Uneven cell distribution or evaporation from wells on the plate's perimeter (edge effect) can lead to significant variability.

Solution: Ensure you have a single-cell suspension before seeding and use a consistent pipetting technique. To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.

Experimental Protocols

Protocol 1: Cell Viability Determination using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of CMF-019 in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the CMF-019 dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Seed 1. Seed Cells (24h incubation) Treat 2. Add CMF-019 (Serial Dilutions) Seed->Treat Incubate 3. Incubate (e.g., 72h) Treat->Incubate AddMTT 4. Add MTT Reagent (4h incubation) Incubate->AddMTT Solubilize 5. Solubilize Formazan (with DMSO) AddMTT->Solubilize Read 6. Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for a standard MTT cell viability assay with CMF-019.

Protocol 2: Western Blot for STK1 Target Engagement

  • Treatment and Lysis: Treat cells with various concentrations of CMF-019 (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-TF-A (the direct substrate of STK1) overnight at 4°C. Use an antibody against total TF-A or a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Table 2: Recommended Antibody Dilutions

Antibody Vendor Catalog # Dilution
anti-phospho-TF-A (Ser53) (Example) AB1234 1:1000
anti-TF-A (Example) AB5678 1:1000

| anti-GAPDH | (Example) | AB9101 | 1:5000 |

CMF-019 Technical Support Center: Stability and Storage Recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of CMF-019, a potent apelin receptor (APJ) agonist. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for CMF-019 powder?

A1: For long-term storage, CMF-019 in its solid, powdered form should be stored at -20°C.[1][2][3] Under these conditions, the compound is expected to be stable for up to three years.[1] For short-term storage of a few days to weeks, 0-4°C is also acceptable.[3]

Q2: How should I store CMF-019 once it is dissolved in a solvent?

A2: Once dissolved, CMF-019 solutions should be stored at -80°C for long-term storage, where they can be stable for up to a year.[1] For shorter periods, storage at -20°C for up to one month is also an option.[2] It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Is CMF-019 sensitive to light?

Q4: Can I ship CMF-019 at ambient temperature?

A4: Yes, CMF-019 is considered stable enough for shipping at ambient temperature for a few weeks.[1][3] However, upon receipt, it should be transferred to the recommended storage conditions as soon as possible.

Q5: What solvents can I use to dissolve CMF-019?

A5: CMF-019 is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 255 mg/mL (559.69 mM).[1] Sonication may be required to fully dissolve the compound.[1] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[1][4]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpectedly low or inconsistent experimental results. Compound degradation due to improper storage.- Verify that the compound has been stored according to the recommendations (solid at -20°C, solutions at -80°C).- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
Difficulty dissolving the compound. Insufficient mixing or inappropriate solvent volume.- Ensure the correct solvent (e.g., DMSO) is being used.- Use sonication to aid dissolution.[1]- Check that the intended concentration is within the solubility limits.
Precipitation observed in the stock solution upon thawing. The solution may have become supersaturated or the solvent has partially evaporated.- Gently warm the solution to 37°C and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

Data Presentation: Storage Condition Summary

Table 1: Recommended Storage Conditions for CMF-019

FormStorage TemperatureDuration
Solid (Powder)-20°CUp to 3 years[1]
0 - 4°CShort term (days to weeks)[3]
In Solvent (e.g., DMSO)-80°CUp to 1 year[1]
-20°CUp to 1 month[2]

Table 2: Solubility of CMF-019

SolventConcentrationNotes
DMSO255 mg/mL (559.69 mM)[1]Sonication is recommended.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL (10.97 mM)[1]Sonication is recommended.[1]

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution of CMF-019

  • Materials:

    • CMF-019 (Molecular Weight: 455.61 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale

    • Sonicator

  • Procedure:

    • Allow the vial of CMF-019 powder to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of CMF-019 powder using a calibrated scale. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.56 mg of CMF-019.

    • Add the appropriate volume of DMSO to the CMF-019 powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly.

    • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

CMF019_Handling_Workflow CMF-019 Handling and Storage Workflow cluster_receipt Receiving and Initial Storage cluster_preparation Solution Preparation cluster_storage Solution Storage cluster_use Experimental Use Receive Receive CMF-019 (Ambient Shipping) StorePowder Store Powder at -20°C Receive->StorePowder Immediately upon receipt PrepareStock Prepare Stock Solution (e.g., in DMSO) StorePowder->PrepareStock As needed for experiments Aliquot Aliquot into Single-Use Vials PrepareStock->Aliquot StoreSolution Store Aliquots at -80°C Aliquot->StoreSolution UseInExperiment Use in Experiment StoreSolution->UseInExperiment Thaw one aliquot per experiment

Caption: Workflow for proper handling and storage of CMF-019.

References

Potential off-target effects of CMF-019 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential off-target effects of CMF-019. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and concerns that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for CMF-019?

A1: CMF-019 is a selective, small-molecule agonist for the apelin receptor (APJ or APLNR), a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism involves binding to this receptor and activating downstream signaling pathways.

Q2: Has CMF-019 been screened against a broad panel of other receptors to determine its selectivity?

A2: Based on publicly available scientific literature, comprehensive data from a broad off-target receptor screening panel for CMF-019 has not been published. Research articles consistently characterize CMF-019 as a selective agonist for the apelin receptor.[1][4] For example, similar pyrazole-based compounds were tested against the Angiotensin II Type 1 (AT1) receptor and showed no activity, suggesting selectivity for that class of compounds.

Q3: What are the known or potential off-target effects of CMF-019?

A3: The primary "off-target" consideration for CMF-019 is not related to binding to other receptors, but rather to its specific signaling profile at the apelin receptor. CMF-019 is a "biased agonist." This means it preferentially activates the desired G protein signaling pathway over the β-arrestin pathway.[4][5] While highly biased, it does retain some minimal β-arrestin activity, which could be considered an undesirable "off-target" signaling effect.[6]

Q4: What is biased agonism and how does it relate to CMF-019's effects?

A4: Biased agonism is a phenomenon where a ligand binding to a single receptor can stabilize different receptor conformations, leading to the preferential activation of one downstream signaling pathway over another. The apelin receptor, upon activation, can signal through two main pathways:

  • Gαi Pathway: This is the desired therapeutic pathway, associated with beneficial cardiovascular effects like increased cardiac contractility.[4][5]

  • β-arrestin Pathway: This pathway is linked to receptor desensitization, internalization, and potentially adverse effects like cardiac hypertrophy with chronic use.

CMF-019 is designed to be G protein-biased, potently activating the Gαi pathway while being significantly less effective at recruiting β-arrestin.[4][5]

Troubleshooting Guide

Problem 1: Observing unexpected cellular responses inconsistent with Gαi activation.

  • Possible Cause: While CMF-019 is highly G protein-biased, it is not completely devoid of β-arrestin signaling.[6] At high concentrations, the residual β-arrestin activity might become physiologically relevant in your specific experimental system.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response curve to determine the optimal concentration that maximizes Gαi signaling while minimizing other effects.

    • Use Pathway Inhibitors: To confirm which pathway is responsible for the unexpected effect, use specific inhibitors for signaling molecules downstream of β-arrestin (if available for your system).

    • Compare with a Balanced Agonist: Use the endogenous ligand, apelin-13, as a control. Apelin-13 is a "balanced" agonist that activates both pathways. Comparing the cellular phenotype induced by CMF-019 to that of apelin-13 can help dissect the G protein-driven versus β-arrestin-driven effects.

Problem 2: Difficulty replicating the reported in vivo cardiovascular effects.

  • Possible Cause: The formulation and solubility of CMF-019 can impact its bioavailability and efficacy in vivo. One study noted that the limited solubility of CMF-019 might affect its maximum response.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the compound is fully solubilized. The potassium salt of CMF-019 has been used in some in vivo studies to improve solubility.

    • Route of Administration: Intravenous injection has been successfully used to demonstrate acute cardiovascular responses.[5][7] The oral activity of CMF-019 is mentioned, but pharmacokinetic data may vary.[2]

    • Animal Model Considerations: The expression levels of the apelin receptor and downstream signaling components can vary between different species and disease models.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of CMF-019 at the apelin receptor, highlighting its bias towards the Gαi pathway.

Table 1: Binding Affinity (pKi) of CMF-019 at the Apelin Receptor

SpeciespKi (Mean ± SEM)
Human8.58 ± 0.04
Rat8.49 ± 0.04
Mouse8.71 ± 0.06
Source: Biochemical Pharmacology, 2016.[4]

Table 2: Functional Potency (pD2) and Bias of CMF-019 vs. [Pyr1]apelin-13

AssayCMF-019 (pD2 ± SEM)[Pyr1]apelin-13 (pD2 ± SEM)Bias Factor (CMF-019 vs. Apelin-13)
Gαi Activation (cAMP)10.00 ± 0.139.34 ± 0.15~400-fold over β-arrestin
β-arrestin Recruitment6.65 ± 0.158.65 ± 0.10
Receptor Internalization6.16 ± 0.219.28 ± 0.10~6000-fold over internalization
Source: Biochemical Pharmacology, 2016.[4]

Key Experimental Protocols

Method 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of CMF-019 for the apelin receptor.

  • Protocol:

    • Prepare membrane homogenates from tissues or cells expressing the apelin receptor (e.g., rat heart ventricles).

    • Incubate the membranes with a constant concentration of a radiolabeled apelin ligand (e.g., [125I]-[Pyr1]apelin-13).

    • Add increasing concentrations of the unlabeled competitor ligand (CMF-019).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Analyze the data using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Method 2: β-arrestin Recruitment Assay

  • Objective: To measure the potency and efficacy of CMF-019 in recruiting β-arrestin to the apelin receptor.

  • Protocol:

    • Use a cell line (e.g., U2OS) stably co-expressing the human apelin receptor fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., EA).

    • Plate the cells in a suitable microplate.

    • Stimulate the cells with increasing concentrations of CMF-019 or a control agonist.

    • If β-arrestin is recruited to the receptor, the two enzyme fragments will complement, forming an active enzyme that converts a substrate to a chemiluminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the dose-response curve to determine the pD2 (EC50) and Emax values.

Visualizations

G_protein_vs_B_arrestin cluster_membrane Cell Membrane cluster_G_protein Desired Therapeutic Pathway cluster_B_arrestin Potential 'Off-Target' Pathway APJ Apelin Receptor (APJ) G_protein Gαi Activation APJ->G_protein Strongly Activates (~400x biased) B_arrestin β-arrestin Recruitment APJ->B_arrestin Weakly Activates CMF019 CMF-019 CMF019->APJ Binds Cardio Beneficial Cardiovascular Effects G_protein->Cardio Desensitization Receptor Desensitization/ Internalization B_arrestin->Desensitization

Caption: Biased agonism signaling pathway of CMF-019 at the apelin receptor.

troubleshooting_workflow Start Unexpected Cellular Response Observed Check_Conc Is the CMF-019 concentration too high? Start->Check_Conc Dose_Response Perform Dose-Response Experiment Check_Conc->Dose_Response Yes Use_Inhibitors Use β-arrestin Pathway Inhibitors Check_Conc->Use_Inhibitors No / Unsure Dose_Response->Use_Inhibitors Compare_Agonists Compare with a Balanced Agonist (e.g., Apelin-13) Use_Inhibitors->Compare_Agonists Conclusion Identify Responsible Signaling Pathway Compare_Agonists->Conclusion

Caption: Troubleshooting workflow for unexpected CMF-019 experimental results.

References

Interpreting unexpected results from CMF-019 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMF-019. Our aim is to help you interpret unexpected results and optimize your experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is CMF-019 and what is its primary mechanism of action?

CMF-019 is an orally active, potent, small-molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to mimic the beneficial cardiovascular effects of the endogenous peptide apelin.[1] A key feature of CMF-019 is its G protein bias, meaning it preferentially activates the G protein signaling pathway over the β-arrestin pathway.[3][4] This biased agonism is thought to contribute to its therapeutic effects without causing the receptor desensitization often seen with other agonists.[3][5]

Q2: We observe vasodilation with CMF-019 in hypertensive models where endogenous apelin has no effect. Is this an expected result?

Yes, this can be an expected, albeit nuanced, finding. In coronary arteries from spontaneously hypertensive rats (SHR), apelin may fail to cause relaxation due to signaling through G-protein-coupled receptor kinase 2 (GRK2), which can inhibit endothelial nitric oxide synthase (eNOS) activity.[6] CMF-019, being a G protein-biased agonist with minimal effect on GRK2, can still induce vasodilation by increasing Akt and eNOS phosphorylation.[6] Therefore, observing vasodilation with CMF-019 in a hypertensive model where apelin is ineffective is consistent with its specific signaling profile.

Q3: Our team is not observing the expected increase in cardiac contractility. What are some potential reasons?

Several factors could contribute to this. First, ensure the appropriate concentration of CMF-019 is being used, as its effects are dose-dependent.[3][4] Second, the experimental model is crucial. The positive inotropic effects of CMF-019 have been demonstrated in vivo in normotensive rats.[3] The response may vary in different species or disease models. Finally, consider the specific signaling pathways being measured. CMF-019's effects on cardiac contractility are linked to its G protein-biased agonism.[3] Assaying downstream markers of G protein activation can help confirm target engagement.

Q4: We are concerned about receptor desensitization with prolonged CMF-019 treatment. Is this a valid concern?

Based on current research, CMF-019 appears to circumvent the issue of receptor desensitization. Studies have shown that CMF-019 does not induce significant apelin receptor internalization in vitro.[3] Furthermore, in vivo experiments have demonstrated that pre-treatment with CMF-019 does not blunt the response to a subsequent dose of an apelin receptor agonist, indicating a lack of desensitization.[3][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent Vasodilation Response Model-specific differences in apelin receptor signaling.Characterize the expression and activity of GRK2 in your model system. Compare the effects of CMF-019 with a non-biased apelin receptor agonist.
Lower than Expected eNOS Phosphorylation Suboptimal CMF-019 concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type or tissue.
Discrepancy Between In Vitro and In Vivo Results Differences in drug metabolism, bioavailability, or complex physiological feedback loops.Correlate in vitro findings with in vivo pharmacokinetic and pharmacodynamic measurements.
Unexpected Off-Target Effects While CMF-019 is selective for the apelin receptor, high concentrations could potentially interact with other targets.Perform a counterscreen against a panel of related GPCRs to confirm specificity at the concentrations used in your experiments.

Data Presentation

Table 1: Binding Affinity of CMF-019 for the Apelin Receptor (APJ)

Species pKi
Human8.58
Rat8.49
Mouse8.71

Source: MedchemExpress.com[1]

Table 2: In Vivo Cardiovascular Effects of CMF-019 in Normotensive Rats

Dose Change in Mean Arterial Pressure (mmHg)
50 nmol-4.16 ± 1.18
500 nmol-6.62 ± 1.85

Source: Read C, et al. Front Pharmacol. 2021[3][4]

Table 3: Effect of CMF-019 on Apoptosis in Human Pulmonary Artery Endothelial Cells (PAECs)

Treatment % Apoptotic Cells (Annexin+/PI-)
Control (TNFα/CHX)19.54 ± 1.76
rhVEGF (Positive Control)11.59 ± 1.85
CMF-019 (1 µM)5.66 ± 0.97

Source: Read C, et al. Front Pharmacol. 2021[3]

Experimental Protocols

Protocol 1: Assessment of Vasodilation in Isolated Arteries

  • Vessel Preparation: Isolate coronary arteries from the experimental animal model (e.g., spontaneously hypertensive rat).

  • Mounting: Mount arterial rings in a wire myograph system containing Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Pre-constriction: Pre-constrict the vessels with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

  • CMF-019 Application: Once a stable plateau of contraction is reached, add cumulative concentrations of CMF-019 to the bath.

  • Data Acquisition: Record changes in isometric tension. Relaxation is expressed as a percentage of the pre-constriction tone.

  • Controls: Run parallel experiments with vehicle control and a non-biased apelin receptor agonist.

Protocol 2: In Vitro Apoptosis Assay in Endothelial Cells

  • Cell Culture: Culture human pulmonary artery endothelial cells (PAECs) in appropriate media.

  • Induction of Apoptosis: Induce apoptosis by treating the cells with tumor necrosis factor α (TNFα) and cycloheximide (CHX).

  • Treatment: Co-incubate the cells with CMF-019 at the desired concentrations. Include a positive control (e.g., rhVEGF) and a vehicle control.

  • Staining: After the incubation period, stain the cells with Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive, PI negative) cells.

Visualizations

G_protein_biased_signaling cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_protein G Protein APJ->G_protein Preferentially Activates beta_arrestin β-Arrestin APJ->beta_arrestin Weakly Recruits CMF019 CMF-019 CMF019->APJ Binds to Downstream_G Therapeutic Effects (e.g., Vasodilation, Increased Contractility) G_protein->Downstream_G Leads to Downstream_beta Receptor Desensitization & Internalization beta_arrestin->Downstream_beta Leads to

Caption: G Protein Biased Signaling of CMF-019 at the Apelin Receptor.

experimental_workflow_vasodilation start Isolate Coronary Artery mount Mount in Myograph start->mount preconstrict Pre-constrict with Phenylephrine mount->preconstrict add_cmf019 Add Cumulative Doses of CMF-019 preconstrict->add_cmf019 record Record Isometric Tension add_cmf019->record analyze Analyze Relaxation Data record->analyze

Caption: Experimental Workflow for Assessing Vasodilation.

logical_relationship_hypertension Hypertension Hypertension GRK2 Increased GRK2 Activity Hypertension->GRK2 eNOS_inhibition eNOS Inhibition GRK2->eNOS_inhibition Leads to Apelin Apelin Apelin->GRK2 Signals through CMF019 CMF-019 eNOS_activation eNOS Activation CMF019->eNOS_activation Bypasses GRK2 to cause No_Vasodilation No Vasodilation eNOS_inhibition->No_Vasodilation Vasodilation Vasodilation eNOS_activation->Vasodilation

Caption: Differential Effects of Apelin and CMF-019 in Hypertension.

References

Navigating CMF-019: A Technical Guide to Overcoming Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing experimental variability observed between different batches of CMF-019. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify potential causes of inconsistency and ensure the reliability and reproducibility of their results.

Troubleshooting Guide: Inconsistent CMF-019 Activity

Question: My current batch of CMF-019 is showing a different level of activity (higher or lower) compared to previous batches in my cellular assays. What are the potential causes and how can I troubleshoot this?

Answer:

Batch-to-batch variability in small molecule compounds like CMF-019 can arise from several factors related to the compound itself, its storage and handling, or the experimental setup. Follow this troubleshooting workflow to diagnose the issue:

G cluster_compound Step 1: Compound Integrity cluster_storage Step 2: Storage & Handling cluster_assay Step 3: Experimental Parameters cluster_solution Step 4: Resolution start Start: Inconsistent Results Observed vendor Contact Vendor for Certificate of Analysis (CoA) start->vendor qc Perform Quality Control (QC) on New Batch compare Compare QC Data with Previous Batches qc->compare storage Review Storage Conditions (Temperature, Light, Humidity) compare->storage vendor->qc Compare your QC with CoA specs dissolution Assess Dissolution Protocol (Solvent, Sonication, Vortexing) storage->dissolution aliquot Check Aliquoting & Freeze-Thaw Cycles dissolution->aliquot reagents Verify Assay Reagents & Cell Health aliquot->reagents protocol Confirm Protocol Consistency reagents->protocol controls Analyze Positive/Negative Controls protocol->controls pass QC Pass & Assay OK: Standardize Protocol controls->pass Controls Behave as Expected fail QC Fail: Contact Vendor/Synthesize New Batch controls->fail Controls also show Discrepancies

Caption: Troubleshooting workflow for CMF-019 batch variability.

Potential Causes & Solutions:

  • Compound Purity and Integrity:

    • Problem: The purity of a new batch may differ slightly. Impurities or degradation products could affect biological activity.

    • Troubleshooting:

      • Review the Certificate of Analysis (CoA): Always compare the CoA for the new batch with previous ones. Look for differences in purity (e.g., as measured by HPLC), residual solvents, or water content.

      • In-house Quality Control (QC): If possible, perform your own QC tests. Common and effective tests include:

        • High-Performance Liquid Chromatography (HPLC): To confirm purity and check for degradation products.

        • Mass Spectrometry (MS): To verify the molecular weight of the compound.

        • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure.

  • Solubility and Formulation:

    • Problem: CMF-019 is a small molecule that may have different salt forms or crystalline structures (polymorphs) between batches, affecting its solubility and dissolution rate.[1]

    • Troubleshooting:

      • Standardize Dissolution Protocol: Ensure your method for dissolving the compound is consistent. Use the same solvent (e.g., DMSO), concentration, temperature, and mixing method (vortexing, sonication) for each batch.

      • Visual Inspection: After dissolution, visually inspect the stock solution for any precipitates. If present, gentle warming or sonication may be required.

  • Storage and Handling:

    • Problem: Improper storage can lead to degradation of the compound over time.

    • Troubleshooting:

      • Follow Storage Recommendations: Store CMF-019 as recommended by the supplier (typically at -20°C or -80°C, protected from light and moisture).

      • Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.

  • Experimental System Variability:

    • Problem: The variability may not be with the compound but with the experimental system itself.

    • Troubleshooting:

      • Cell Culture Health: Ensure the cells used are healthy, within a consistent passage number range, and free from contamination.

      • Reagent Consistency: Use the same lots of critical reagents (e.g., media, serum, cytokines) whenever possible.

      • Positive Control: Include a known apelin receptor agonist (e.g., [Pyr1]apelin-13) as a positive control to confirm that the assay is performing as expected.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CMF-019?

A1: CMF-019 is a small molecule agonist for the apelin receptor (APJ), which is a G protein-coupled receptor (GPCR).[2] It is known to be a "biased agonist," meaning it preferentially activates the G protein signaling pathway (specifically via Gαi) over the β-arrestin pathway.[3][4][5] This biased signaling is thought to be responsible for its beneficial cardiovascular effects, such as increased cardiac contractility and vasodilation, without causing significant receptor desensitization.[3][6][7]

G cluster_pathway Apelin Receptor Signaling cluster_g G Protein Pathway (Preferred by CMF-019) cluster_b β-Arrestin Pathway (Weakly Activated) CMF019 CMF-019 (Biased Agonist) APJ Apelin Receptor (APJ) CMF019->APJ Apelin Apelin (Endogenous Ligand) Apelin->APJ Gai Gαi Activation APJ->Gai Barr β-Arrestin Recruitment APJ->Barr Weakly Engaged cAMP ↓ cAMP Gai->cAMP ERK ↑ ERK1/2 Gai->ERK Effects_G Vasodilation, Anti-apoptosis, Inotropy ERK->Effects_G Internalization Receptor Internalization Barr->Internalization Effects_B Receptor Desensitization Internalization->Effects_B

Caption: Biased signaling of CMF-019 at the apelin receptor.

Q2: How should I prepare my CMF-019 stock solution?

A2: CMF-019 is typically supplied as a solid. For in vitro experiments, it is common to prepare a high-concentration stock solution in a solvent like DMSO. For example, a 10 mM stock in 100% DMSO. For in vivo studies, CMF-019 has been used as a potassium salt dissolved in saline (e.g., 0.9% saline, pH 9).[6][8] Always ensure the compound is fully dissolved before making further dilutions in your experimental buffer or media.

Q3: Can you provide a summary of in vitro and in vivo doses that have been effective?

A3: Yes, based on published studies, the following concentrations and doses have been shown to be effective. However, optimal concentrations may vary depending on the specific cell type, animal model, and experimental conditions.

Table 1: CMF-019 Effective Doses from Published Studies

Experiment Type System Treatment Effective Dose/Concentration Observed Effect Reference
In VitroHuman Pulmonary Artery Endothelial Cells (PAECs)Apoptosis induced by TNFα/CHX1 µMSignificant rescue of apoptosis (~50% of VEGF rescue)[6][8]
In VivoAnesthetized male Sprague-Dawley ratsIntravenous bolus injection50 nmolSignificant reduction in femoral artery pressure (4.16 ± 1.18 mmHg)[6][7]
In VivoAnesthetized male Sprague-Dawley ratsIntravenous bolus injection500 nmolSignificant reduction in femoral artery pressure (6.62 ± 1.85 mmHg) and increased cardiac contractility (251 ± 89 mmHg/s)[6][7]

Q4: I am still observing variability. How can I track and manage it systematically?

A4: Implementing a systematic tracking process is crucial. We recommend creating a batch record for every new lot of CMF-019 you receive. This will help you correlate any changes in experimental outcomes with specific batches.

Table 2: CMF-019 Batch Quality Control & Experimental Log

Parameter Batch 1 (e.g., Lot# A123) Batch 2 (e.g., Lot# B456) Batch 3 (e.g., Lot# C789)
Supplier
Date Received
CoA Purity (%)
Appearance
Storage Temp (°C)
Stock Conc. (mM)
Date Prepared
Solvent Used
In-house QC (e.g., HPLC Purity)
Experiment 1 (e.g., PAEC Apoptosis)
Date
% Apoptosis Rescue (1µM)
Experiment 2 (e.g., In vivo BP)
Date
Δ Arterial Pressure (50 nmol)
Notes/Observations

Key Experimental Protocols

Protocol 1: Rescue of Human Pulmonary Artery Endothelial Cell (PAEC) Apoptosis

This protocol is adapted from studies demonstrating the anti-apoptotic effects of CMF-019.[8]

  • Cell Seeding: Seed human PAECs in 6-well plates at a density of 200,000 cells/well in EGM-2 medium with 10% FBS. Allow cells to attach overnight.

  • Pre-treatment: Wash wells with PBS and change the medium to EBM-2 with 2% FBS. Add CMF-019 (e.g., 1 µM and 10 µM) or a positive control (e.g., rhVEGF, 10 ng/ml) to the respective wells. Incubate for 18 hours.

  • Apoptosis Induction: Add tumor necrosis factor α (TNFα, 1.5 ng/ml) and cycloheximide (CHX, 20 μg/ml) to the wells (excluding negative controls) to induce apoptosis. Incubate for 5 hours.

  • Staining and Analysis:

    • Wash cells with PBS and trypsinize.

    • Transfer cells to a binding buffer and stain with an anti-annexin V antibody (e.g., FITC-conjugated) and propidium iodide (PI).

    • Analyze the cell populations (healthy, apoptotic, dead) using flow cytometry.

Protocol 2: In Vivo Cardiovascular Response in Rats

This protocol summarizes the methodology used to assess the hemodynamic effects of CMF-019 in vivo.[6]

  • Animal Preparation: Anesthetize male Sprague-Dawley rats with isoflurane. Cannulate the right external jugular vein for intravenous administration and the right common carotid artery and femoral artery for pressure measurements.

  • Drug Administration: Administer bolus doses of CMF-019 (e.g., 50 nmol, 500 nmol, 5000 nmol in 0.5 ml saline, pH 9) via the jugular vein cannula. Administer saline as a vehicle control.

  • Data Acquisition: Continuously record left ventricular and femoral artery pressure to measure parameters such as left ventricular systolic pressure (LVSP), heart rate, cardiac output, and changes in arterial pressure.

  • Analysis: Calculate the maximal change from baseline for each cardiovascular parameter following the administration of CMF-019 and compare it to the vehicle control group.

References

Technical Support Center: Enhancing the Pharmacokinetic Profile of CMF-019

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with CMF-019, a potent and G protein-biased small molecule agonist of the apelin receptor (APJ). While CMF-019 shows significant promise in preclinical models for cardiovascular diseases, its further development is contingent on optimizing its pharmacokinetic properties.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the pharmacokinetic profile of CMF-019.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to enhance the pharmacokinetic profile of CMF-019?

A1: While CMF-019 demonstrates potent in vitro and in vivo activity as an apelin receptor agonist, its inherent physicochemical properties may limit its therapeutic potential.[1][2] Enhancing its pharmacokinetic profile aims to improve its absorption, distribution, metabolism, and excretion (ADME) properties, which can lead to increased oral bioavailability, a more sustained therapeutic effect, and a more predictable dose-response relationship.

Q2: What are the likely reasons for the suboptimal pharmacokinetic profile of CMF-019?

A2: Based on its benzimidazole and carboxylic acid structure, CMF-019 likely faces challenges with low aqueous solubility, making it difficult to dissolve in gastrointestinal fluids for absorption. Additionally, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.

Q3: What are the primary strategies to improve the oral bioavailability of CMF-019?

A3: The two main approaches are formulation strategies and chemical modification. Formulation strategies focus on improving the dissolution and absorption of the existing molecule, while chemical modification involves creating a prodrug to transiently alter the molecule's properties for better absorption.

Q4: Can I use the formulation described in some publications (DMSO, PEG300, Tween-80, saline) for my oral pharmacokinetic studies?

A4: This formulation is suitable for initial preclinical in vivo studies, particularly for intravenous or intraperitoneal administration, to establish proof-of-concept. However, for developing an orally administered therapeutic, more sophisticated formulations are necessary to overcome the anticipated challenges of poor solubility and low bioavailability.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Particle Size Reduction: Micronization or nanomilling of the CMF-019 powder can increase the surface area for dissolution. 2. Amorphous Solid Dispersions (ASDs): Formulate CMF-019 with a polymer carrier (e.g., PVP, HPMC) to create an amorphous solid dispersion. This can be achieved through spray drying or hot-melt extrusion. 3. Lipid-Based Formulations: Incorporate CMF-019 into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (S-SMEDDS). These formulations can improve solubilization in the GI tract.
High First-Pass Metabolism 1. Prodrug Approach: Synthesize a prodrug of CMF-019 by esterifying the carboxylic acid group. This can mask the site of metabolism and improve lipophilicity for better absorption. The ester can then be cleaved in vivo to release the active CMF-019. 2. Co-administration with a CYP Inhibitor: In preclinical studies, co-administering a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help determine the extent of first-pass metabolism. This is a research tool, not a therapeutic strategy.
Efflux by Transporters 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to assess if CMF-019 is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Formulation with Excipients: Some formulation excipients, such as certain surfactants used in SEDDS, can inhibit the function of efflux transporters.
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Inconsistent Formulation 1. Ensure Homogeneity: For suspensions, ensure consistent particle size and uniform distribution before each dose. For solutions, confirm that the compound is fully dissolved and stable in the vehicle. 2. Quality Control: Perform quality control checks on each batch of formulation to ensure consistency.
Improper Dosing Technique 1. Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs. 2. Dose Volume: Use a consistent and appropriate dosing volume for the animal's weight.
Physiological State of Animals 1. Fasting: Standardize the fasting period for animals before dosing to minimize variability in gastric emptying. 2. Health Status: Ensure all animals are healthy and of a similar age and weight.

Data Presentation

Disclaimer: The following tables present hypothetical data to illustrate the potential impact of formulation and chemical modification strategies on the pharmacokinetic profile of CMF-019. Specific pharmacokinetic parameters for CMF-019 are not publicly available.

Table 1: Hypothetical Pharmacokinetic Parameters of CMF-019 in Rats Following a Single Oral Dose (10 mg/kg)

Formulation/CompoundCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Oral Bioavailability (F%)
CMF-019 (Aqueous Suspension)502.0200< 5%
CMF-019 (Micronized Suspension)1501.5600~10%
CMF-019 (SEDDS Formulation)4001.01800~30%
CMF-019 (Ester Prodrug in Aqueous Suspension)6001.02500~45%

Table 2: Hypothetical In Vitro Solubility of CMF-019 in Different Media

MediumCMF-019 Solubility (µg/mL)CMF-019 in SEDDS Solubility (µg/mL)
Water< 1> 100
Simulated Gastric Fluid (pH 1.2)5> 100
Simulated Intestinal Fluid (pH 6.8)< 1> 100

Experimental Protocols

Protocol 1: Preparation of a CMF-019 Solid Dispersion by Spray Drying
  • Polymer Selection: Choose a suitable polymer carrier such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).

  • Solvent System: Identify a common solvent system in which both CMF-019 and the polymer are soluble (e.g., methanol, ethanol, or a mixture thereof).

  • Preparation of Spray Solution:

    • Dissolve CMF-019 and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).

    • Stir the solution until both components are fully dissolved.

  • Spray Drying:

    • Use a laboratory-scale spray dryer.

    • Optimize the spray drying parameters, including inlet temperature, spray rate, and gas flow rate, to ensure efficient solvent evaporation and particle formation.

  • Powder Collection and Characterization:

    • Collect the resulting powder from the cyclone.

    • Characterize the solid dispersion for its amorphous nature (using techniques like X-ray powder diffraction - XRPD), drug content, and dissolution properties.

Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the CMF-019 formulation (e.g., aqueous suspension, SEDDS, or prodrug suspension) at the desired concentration.

    • Administer a single oral dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of CMF-019 (and its prodrug, if applicable) in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (requires intravenous dosing data for comparison).

Mandatory Visualizations

G cluster_0 CMF-019 Signaling Pathway CMF-019 CMF-019 APJ Receptor APJ Receptor CMF-019->APJ Receptor Binds to G_Protein_Activation G Protein Activation (Gαi) APJ Receptor->G_Protein_Activation Beta_Arrestin_Recruitment β-Arrestin Recruitment (Weak) APJ Receptor->Beta_Arrestin_Recruitment Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ↑ERK1/2) G_Protein_Activation->Downstream_Signaling Therapeutic_Effects Therapeutic Effects (e.g., Vasodilation, Inotropy) Downstream_Signaling->Therapeutic_Effects

Caption: CMF-019 G protein-biased signaling at the apelin receptor.

G cluster_1 Experimental Workflow for Enhancing Oral Bioavailability Initial_CMF019 CMF-019 with Poor PK Strategy Select Enhancement Strategy Initial_CMF019->Strategy Formulation Formulation Development (e.g., SEDDS, ASD) Strategy->Formulation Prodrug Prodrug Synthesis (e.g., Esterification) Strategy->Prodrug In_Vitro In Vitro Characterization (Solubility, Dissolution) Formulation->In_Vitro Prodrug->In_Vitro In_Vivo In Vivo PK Study (Rats) In_Vitro->In_Vivo Optimized_CMF019 CMF-019 with Improved PK In_Vivo->Optimized_CMF019

Caption: Workflow for improving the pharmacokinetic profile of CMF-019.

G cluster_2 Troubleshooting Logic for Low Bioavailability Low_Bioavailability Low Oral Bioavailability Observed Check_Solubility Is In Vitro Solubility Low? Low_Bioavailability->Check_Solubility Improve_Formulation Improve Formulation (e.g., Nanomilling, ASD, SEDDS) Check_Solubility->Improve_Formulation Yes Check_Metabolism Is First-Pass Metabolism Suspected? Check_Solubility->Check_Metabolism No Re-evaluate Re-evaluate In Vivo PK Improve_Formulation->Re-evaluate Prodrug_Strategy Consider Prodrug Strategy Check_Metabolism->Prodrug_Strategy Yes Check_Metabolism->Re-evaluate No Prodrug_Strategy->Re-evaluate

References

Troubleshooting CMF-019 dose-response curve inconsistencies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CMF-019. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments, with a focus on resolving dose-response curve inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What is CMF-019 and what is its mechanism of action? A1: CMF-019 is a small molecule apelin receptor (APLNR) agonist.[1][2] It is known to be a G-protein biased agonist, meaning it preferentially activates G-protein signaling pathways over β-arrestin pathways.[2][3] This biased signaling is a key feature of its mechanism and may be crucial for its therapeutic effects, which include promoting cell viability and inducing vasodilatation.[1][2][4]

Q2: What are the most common sources of variability in dose-response assays? A2: Variability in dose-response assays can stem from multiple factors, which can be broadly categorized as technical and biological.[5] Technical factors include inaccuracies in pipetting and serial dilutions, uneven cell seeding, reagent and instrument variability, and edge effects in microplates.[5][6][7] Biological factors include the health and viability of the cells, donor-to-donor differences, and cell passage number.[5][8]

Q3: How should I select the concentration range for a CMF-019 dose-response experiment? A3: When testing a compound for the first time, it is recommended to use a broad range of concentrations spanning several orders of magnitude (e.g., 10 nM to 100 µM).[6] This wide range helps ensure that you capture the full sigmoidal curve, including the bottom and top plateaus.[6][9] For CMF-019, in vitro studies have shown effects in the 1 µM to 10 µM range for rescuing apoptosis in human pulmonary artery endothelial cells (PAECs).[1][2] Your specific concentration range should be optimized for your particular cell type and assay system.

Troubleshooting Guide: Dose-Response Curve Inconsistencies

This guide addresses common issues researchers encounter when generating dose-response curves for CMF-019, leading to inconsistent or unexpected results.

Issue 1: High Variability Between Replicate Wells

Q: Why am I seeing significant variability between replicate wells for the same CMF-019 concentration? A: High variability between replicates is often due to technical errors in the experimental setup.[6] Consider the following potential causes and solutions:

Potential CauseRecommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For small or viscous volumes, consider using reverse pipetting techniques to minimize errors.[6]
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. After seeding, gently tilt the plate in multiple directions to promote even distribution.[5][6]
Edge Effects Evaporation in the outer wells of a microplate can concentrate media components and the test compound. Avoid using the outermost wells for experimental data points; instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[6]
Compound Precipitation CMF-019 may precipitate at higher concentrations. Visually inspect stock solutions and wells for any signs of precipitation. Ensure the compound is fully dissolved in its solvent (e.g., DMSO) before diluting in culture medium.[8]
Issue 2: Atypical or Non-Sigmoidal Curve Shape

Q: My dose-response curve for CMF-019 is flat, U-shaped, or does not have a clear sigmoidal shape. What could be the cause? A: A non-sigmoidal curve suggests several possibilities related to the concentration range, compound properties, or the assay itself.[6]

Potential CauseRecommended Solution
Incorrect Concentration Range The concentrations tested may be too high (on the upper plateau) or too low (on the lower plateau) to define the sigmoidal portion of the curve.[6] Perform a wider range-finding experiment.
Low Potency or Efficacy The compound may have low potency (requiring a very high concentration to elicit a response) or low efficacy (a weak maximal response) in your specific assay system.[6]
Assay Insensitivity The assay itself may not be sensitive enough to detect the biological response to the compound.[6] Consider optimizing assay parameters (e.g., incubation time, reagent concentrations) or using a more sensitive detection method.
Biphasic (U-shaped) Response Some compounds can exhibit biphasic effects, where they have one effect at low concentrations and an opposite or different effect at high concentrations. This could be due to engagement of different targets or off-target effects at higher doses.[8]
Data Normalization Issues If data is normalized to controls, deviating control values can distort the curve shape.[10] Ensure your positive and negative controls are behaving as expected. Consider fitting the raw data without normalization if controls are inconsistent.[10]
Issue 3: IC50/EC50 Value Shifts Between Experiments

Q: The IC50/EC50 value for CMF-019 shifts significantly between experiments. Why is this happening? A: Fluctuations in IC50/EC50 values often point to subtle variations in experimental conditions or biological reagents.[8]

Potential CauseRecommended Solution
Cell Passage Number & Health Cells can change their characteristics and drug sensitivity at high passage numbers. Use cells within a defined low passage number range and ensure they are healthy and in the logarithmic growth phase.[8]
Variability in Reagents Lot-to-lot variability in serum, media, and assay reagents can contribute to inconsistent results.[8] Qualify new lots of critical reagents to ensure consistency with previous batches.
Inconsistent Incubation Times The duration of drug exposure and the timing of the assay readout can significantly impact results. Standardize all incubation times precisely.[8]
High Cell Density A high cell density at the time of treatment can lead to a rightward shift in the IC50 value (lower apparent potency).[8] Optimize cell seeding density to avoid over-confluence.
Data Fitting Model Using an inappropriate non-linear regression model can lead to inaccurate IC50/EC50 calculations. The four-parameter logistic (4PL) model is standard, but some data may require a five-parameter model for asymmetry.[9][11][12]

Visualized Workflows and Pathways

CMF-019 Signaling Pathway

CMF-019 is a G-protein biased agonist for the apelin receptor (APLNR). This means it preferentially activates the G-protein signaling cascade, which is associated with therapeutic cardiovascular effects, while having a reduced effect on the β-arrestin recruitment pathway, which can lead to receptor desensitization.[2][3][4]

cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Preferred) cluster_arrestin β-Arrestin Pathway (Reduced) APLNR APLNR G_protein Gαi/o Activation APLNR->G_protein Activates (Strongly) Arrestin β-Arrestin Recruitment APLNR->Arrestin Activates (Weakly) CMF019 CMF-019 CMF019->APLNR Binds Therapeutic Therapeutic Effects (e.g., Vasodilation, Cell Survival) G_protein->Therapeutic Desensitization Receptor Desensitization Arrestin->Desensitization cluster_prep Preparation cluster_exp Experiment cluster_readout Data Acquisition & Analysis A 1. Seed Cells in Microplate C 3. Treat Cells with CMF-019 & Controls A->C B 2. Prepare CMF-019 Serial Dilutions B->C D 4. Incubate for Pre-determined Time C->D E 5. Add Assay Reagent (e.g., CellTiter-Glo) D->E F 6. Measure Signal (e.g., Luminescence) E->F G 7. Data Analysis: Non-linear Regression F->G H 8. Determine IC50/EC50 G->H Start Inconsistent Dose-Response Curve Check1 High variance between replicates? Start->Check1 Check2 Atypical curve shape (flat, U-shaped)? Start->Check2 Check3 IC50/EC50 shifts between experiments? Start->Check3 Sol1 Review Pipetting Technique Check Cell Seeding Protocol Mitigate Edge Effects Check1->Sol1 Yes Sol2 Test Wider Concentration Range Verify Compound Solubility Check Assay Sensitivity Check2->Sol2 Yes Sol3 Standardize Cell Passage Qualify New Reagent Lots Ensure Consistent Timings Review Data Fitting Model Check3->Sol3 Yes

References

Avoiding CMF-019 degradation during long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CMF-019

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of CMF-019 during long-term experiments, ensuring data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is CMF-019 and why is its stability important?

CMF-019 is a potent, orally active, small-molecule agonist for the apelin receptor (APJ).[1][2] It is a G protein-biased agonist, meaning it preferentially activates the beneficial Gαi signaling pathway over the β-arrestin pathway, which is associated with receptor desensitization.[3][4] Unlike endogenous peptide ligands like apelin, which are susceptible to rapid proteolytic degradation, CMF-019 was designed for greater stability, making it suitable for longer experiments and as a potential therapeutic agent.[3][5] Maintaining its integrity is critical for obtaining accurate and reproducible results in studies of cardiovascular conditions such as pulmonary arterial hypertension and heart failure.[1][4]

Q2: What are the recommended storage conditions for CMF-019?

Proper storage is the first and most critical step in preventing degradation. CMF-019 is typically supplied as a solid powder and should be stored under specific conditions to ensure its long-term stability.[6]

Q3: I am running a multi-day cell culture experiment. Will CMF-019 remain stable in the culture medium?

Yes, CMF-019 exhibits excellent stability in experimental conditions, even over extended periods. For example, in apoptosis rescue assays, CMF-019 successfully protected human pulmonary artery endothelial cells during an 18-hour incubation period with TNFα and cycloheximide.[1][3] In contrast, the endogenous peptide [Pyr¹]apelin-13 showed no effect in similar long-term assays, likely due to its breakdown in the serum-containing media.[3] This highlights the superior stability of CMF-019 for long-duration experiments.

Q4: My results are inconsistent. How can I troubleshoot potential CMF-019 degradation?

Inconsistent results can be frustrating. If you suspect compound degradation, follow this troubleshooting workflow to systematically check your process. Key factors to investigate include storage conditions, solution preparation, and experimental setup.

G Troubleshooting Workflow for CMF-019 Degradation start Inconsistent or Unexpected Results storage 1. Verify Storage Conditions start->storage solution_prep 2. Review Solution Preparation storage->solution_prep Storage OK? storage_desc Is powder stored at -20°C, protected from light and moisture? storage->storage_desc freeze_thaw 3. Check Freeze-Thaw Cycles solution_prep->freeze_thaw Preparation Correct? solution_prep_desc Was the correct solvent used? Was the stock solution stored correctly (-20°C or -80°C)? solution_prep->solution_prep_desc exp_conditions 4. Assess Experimental Conditions freeze_thaw->exp_conditions < 5 Cycles? freeze_thaw_desc Have stock solutions been subjected to multiple freeze-thaw cycles? Prepare fresh aliquots if so. freeze_thaw->freeze_thaw_desc end_node Consult Supplier's Technical Support exp_conditions->end_node Conditions Verified? exp_conditions_desc Is the pH of the buffer/media within a physiological range? Is the compound protected from prolonged light exposure? exp_conditions->exp_conditions_desc G CMF-019 Biased Agonism at the Apelin Receptor (APJ) cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space CMF019 CMF-019 APJ Apelin Receptor (APJ) CMF019->APJ Binds to Receptor G_protein Gαi Protein Activation APJ->G_protein Strongly Activates (Biased Pathway) beta_arrestin β-Arrestin Recruitment APJ->beta_arrestin Weakly Activates therapeutic_effects Therapeutic Effects (e.g., Increased Cardiac Contractility, Vasodilation) G_protein->therapeutic_effects desensitization Receptor Desensitization & Internalization beta_arrestin->desensitization

References

Validation & Comparative

CMF-019 vs. Apelin: A Comparative Guide to Biased Agonism at the Apelin Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CMF-019 and the endogenous ligand apelin, focusing on their differential activation of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) with significant therapeutic potential in cardiovascular and metabolic diseases. The central theme of this comparison is the concept of biased agonism, where a ligand preferentially activates one downstream signaling pathway over another.

Introduction to Biased Agonism at the Apelin Receptor

The apelin receptor, upon activation, can initiate signaling through two primary pathways: the G-protein pathway (primarily Gαi) and the β-arrestin pathway. The G-protein pathway is largely associated with the therapeutic benefits of apelin receptor activation, including positive inotropic effects and vasodilation.[1] Conversely, the β-arrestin pathway is often linked to receptor desensitization, internalization, and potentially adverse effects.[2]

Biased agonists are ligands that selectively engage one of these pathways. CMF-019 has emerged as a potent, orally active, small-molecule biased agonist that preferentially activates the G-protein signaling cascade with significantly reduced engagement of the β-arrestin pathway.[3][4] In contrast, endogenous apelin peptides, such as apelin-13, are considered more balanced agonists, activating both pathways.[1] This guide will delve into the experimental data that substantiates this difference and provide the methodologies to evaluate such biased agonism.

Quantitative Comparison of CMF-019 and Apelin

The following tables summarize the quantitative data from various in vitro assays, highlighting the distinct pharmacological profiles of CMF-019 and [Pyr¹]apelin-13, a stable and potent isoform of apelin.

Table 1: Receptor Binding Affinity

CompoundReceptor SpeciespKi
CMF-019Human8.58[1][3]
Rat8.49[1][3]
Mouse8.71[1][3]
[Pyr¹]apelin-13HumanNot explicitly found
RatNot explicitly found
MouseNot explicitly found

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Functional Potency and Efficacy

AssayLigandpD2 / pEC50Relative Efficacy (vs. [Pyr¹]apelin-13)
G-Protein Activation (cAMP Inhibition) CMF-01910.00 ± 0.13[1]Similar to [Pyr¹]apelin-13[1][4]
[Pyr¹]apelin-139.34 ± 0.15[1]100%
β-Arrestin Recruitment CMF-0196.65 ± 0.15[1]Significantly lower than [Pyr¹]apelin-13[1][4]
[Pyr¹]apelin-138.65 ± 0.10[1]100%
Receptor Internalization CMF-0196.16 ± 0.21[1]Significantly lower than [Pyr¹]apelin-13[1][4]
[Pyr¹]apelin-139.28 ± 0.10[1]100%

pD2 or pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher value indicates greater potency.

Table 3: Bias Factor Calculation

LigandBias Factor (Gαi vs. β-arrestin)
CMF-019~400[1][5]

The bias factor quantifies the degree to which a ligand favors one signaling pathway over another, relative to a reference compound (in this case, likely [Pyr¹]apelin-13).

Signaling Pathways and Biased Agonism

The differential activation of downstream signaling pathways by CMF-019 and apelin is the cornerstone of their distinct pharmacological profiles.

cluster_ligands Ligands cluster_receptor Apelin Receptor (APJ) cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway CMF019 CMF-019 APJ APJ CMF019->APJ High Affinity Apelin Apelin Apelin->APJ High Affinity G_protein Gαi Activation APJ->G_protein Strongly Activated by CMF-019 & Apelin beta_arrestin β-Arrestin Recruitment APJ->beta_arrestin Weakly Activated by CMF-019 Strongly Activated by Apelin cAMP ↓ cAMP G_protein->cAMP Therapeutic Therapeutic Effects (e.g., Vasodilation, Inotropy) cAMP->Therapeutic Internalization Receptor Internalization beta_arrestin->Internalization Desensitization Desensitization Internalization->Desensitization

Caption: Biased agonism of CMF-019 at the apelin receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

This assay measures the recruitment of β-arrestin to the apelin receptor upon ligand stimulation.

Principle: BRET is a proximity-based assay that measures the interaction between two proteins. The apelin receptor is fused to a Renilla luciferase (Rluc) donor molecule, and β-arrestin is fused to a yellow fluorescent protein (YFP) acceptor molecule. Upon ligand-induced interaction of the receptor and β-arrestin, the energy from the luciferase-catalyzed oxidation of its substrate is transferred to the YFP, which then emits light at a characteristic wavelength. The ratio of YFP to Rluc emission is the BRET signal.

Protocol:

  • Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are transiently co-transfected with plasmids encoding for APJ-Rluc and YFP-β-arrestin2 using a suitable transfection reagent.

  • Cell Seeding: 24 hours post-transfection, cells are seeded into 96-well white, clear-bottom microplates.

  • Ligand Stimulation: 48 hours post-transfection, the culture medium is replaced with a buffer (e.g., HBSS). Cells are then stimulated with varying concentrations of CMF-019 or [Pyr¹]apelin-13 for a defined period (e.g., 15-30 minutes) at 37°C.

  • Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to each well.

  • Signal Detection: The plate is immediately read on a microplate reader capable of detecting both the Rluc and YFP emissions.

  • Data Analysis: The BRET ratio is calculated for each well. Dose-response curves are generated by plotting the BRET ratio against the logarithm of the agonist concentration, and pEC50 values are determined using non-linear regression.

cluster_workflow BRET Assay Workflow start Start transfect Co-transfect HEK293 cells with APJ-Rluc and YFP-β-arrestin start->transfect seed Seed cells into 96-well plate transfect->seed stimulate Stimulate with CMF-019 or Apelin seed->stimulate substrate Add luciferase substrate stimulate->substrate read Read Rluc and YFP emissions substrate->read analyze Calculate BRET ratio and generate dose-response curves read->analyze end End analyze->end

Caption: Workflow for a BRET-based β-arrestin recruitment assay.

cAMP Inhibition Assay for G-Protein Activation

This assay quantifies the activation of the Gαi pathway by measuring the inhibition of cyclic AMP (cAMP) production.

Principle: The apelin receptor is coupled to the Gαi subunit, which inhibits the activity of adenylyl cyclase, the enzyme responsible for producing cAMP. Therefore, activation of the apelin receptor by an agonist leads to a decrease in intracellular cAMP levels. To measure this decrease, cAMP production is first stimulated using forskolin, an activator of adenylyl cyclase. The ability of an agonist to inhibit this forskolin-stimulated cAMP production is then quantified.

Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human apelin receptor are cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded into 96-well plates.

  • Ligand Incubation: The culture medium is removed, and cells are incubated with varying concentrations of CMF-019 or [Pyr¹]apelin-13 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin Stimulation: Forskolin is added to all wells (except for the negative control) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an HTRF-based assay.

  • Data Analysis: The amount of cAMP produced in the presence of the agonist is compared to the amount produced with forskolin alone. Dose-response curves for the inhibition of cAMP production are generated, and pIC50 values are calculated.

cluster_workflow cAMP Inhibition Assay Workflow start Start seed Seed APJ-expressing cells into 96-well plate start->seed incubate Incubate with CMF-019 or Apelin and IBMX seed->incubate stimulate Stimulate with Forskolin incubate->stimulate lyse Lyse cells and measure cAMP stimulate->lyse analyze Generate inhibition curves and calculate pIC50 lyse->analyze end End analyze->end

Caption: Workflow for a cAMP inhibition assay.

Conclusion

The available data strongly support the classification of CMF-019 as a G-protein biased agonist at the apelin receptor.[4][5] While both CMF-019 and apelin potently activate the beneficial Gαi signaling pathway, CMF-019 demonstrates a significantly reduced ability to recruit β-arrestin and induce receptor internalization.[1] This biased agonism may offer a therapeutic advantage by promoting sustained G-protein signaling without the receptor desensitization associated with balanced agonists like apelin.[5] For researchers in drug development, CMF-019 represents a valuable tool to explore the therapeutic potential of selectively targeting the G-protein arm of the apelin receptor signaling cascade and serves as a lead compound for the development of next-generation biased agonists for cardiovascular and metabolic diseases.

References

A Comparative Analysis of CMF-019 and BMS-986224: Efficacy and Signaling Profiles of Two Apelin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two small molecule apelin receptor (APJ) agonists, CMF-019 and BMS-986224. This analysis is based on publicly available experimental data.

Both CMF-019 and BMS-986224 are potent agonists of the apelin receptor, a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for cardiovascular diseases, including heart failure.[1][2] While both molecules activate the apelin receptor, they exhibit distinct signaling properties that may translate to different therapeutic outcomes. CMF-019 is characterized as a G protein-biased agonist, preferentially activating the Gαi signaling pathway over β-arrestin recruitment.[3] In contrast, BMS-986224 demonstrates a more balanced signaling profile, similar to the endogenous ligand, apelin-13.[4][5]

In Vitro Efficacy and Potency

A direct comparison of the in vitro potencies of CMF-019 and BMS-986224 reveals that both are highly potent molecules, albeit with different signaling characteristics.

ParameterCMF-019BMS-986224Endogenous Ligand ([Pyr¹]apelin-13)
Receptor Binding Affinity pKi = 8.58 (human)[3]Kd = 0.3 nM (human)[4][6]Not explicitly stated in the same format
Gαi Signaling (cAMP Inhibition) pD2 = 10.00[3]EC50 = 0.02 nM[5][6]pD2 = 9.34[3] / EC50 = 0.05 nM[5]
β-Arrestin Recruitment pD2 = 6.65[3]Fully stimulates β-arrestin recruitment[6]pD2 = 8.65[3]
Receptor Internalization pD2 = 6.16[3]Fully stimulates APJ internalization[6]pD2 = 9.28[3]
Signaling Bias (Gαi vs. β-arrestin) ~400-fold bias for Gαi[3]No significant signaling bias reported[4][7]Balanced

Table 1: Comparison of In Vitro Efficacy of CMF-019 and BMS-986224.

In Vivo Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of both compounds in modulating cardiovascular function.

ParameterCMF-019BMS-986224
Animal Model Anesthetized male Sprague-Dawley rats[1]Anesthetized instrumented rats[4] / Renal Hypertensive Rat (RHR) model[7]
Primary Efficacy Endpoint Increased cardiac contractility (dP/dtMAX)[1]Increased cardiac output[4][7]
Key Findings - Dose-dependent increase in cardiac contractility (606 ± 112 mmHg/s at 500 nmol)[3]- Dose-dependent vasodilation without desensitization[8]- 10-15% increase in cardiac output in anesthetized rats[4]- Increased stroke volume and cardiac output in the RHR model[7]
Additional Effects Rescues human pulmonary artery endothelial cells from apoptosis in vitro.[8]Did not prevent cardiac hypertrophy and fibrosis in the RHR model.[4]

Table 2: Comparison of In Vivo Efficacy of CMF-019 and BMS-986224.

Signaling Pathways and Biased Agonism

The differential signaling of CMF-019 and BMS-986224 is a key distinguishing feature. The apelin receptor, upon activation, can signal through two main pathways: the G protein-dependent pathway, which is associated with therapeutic effects like increased cardiac contractility and vasodilation, and the β-arrestin pathway, which can lead to receptor desensitization and internalization.

cluster_0 Apelin Receptor (APJ) Signaling cluster_1 G Protein-Dependent Pathway cluster_2 β-Arrestin Pathway APJ Apelin Receptor (APJ) G_protein Gαi/o Activation APJ->G_protein Agonist Binding beta_arrestin β-Arrestin Recruitment APJ->beta_arrestin Agonist Binding cAMP Inhibition of adenylyl cyclase (↓ cAMP) G_protein->cAMP Therapeutic_Effects Therapeutic Effects (e.g., inotropy, vasodilation) cAMP->Therapeutic_Effects Internalization Receptor Internalization & Desensitization beta_arrestin->Internalization

Caption: Apelin receptor signaling pathways.

CMF-019's G protein bias suggests it may offer a more sustained therapeutic effect with reduced receptor desensitization compared to a balanced agonist like BMS-986224.[8]

cluster_0 Concept of Biased Agonism cluster_1 CMF-019 (Biased Agonist) cluster_2 BMS-986224 (Balanced Agonist) Agonist Agonist CMF_APJ APJ Receptor Agonist->CMF_APJ BMS_APJ APJ Receptor Agonist->BMS_APJ CMF_G Strong Gαi Activation CMF_APJ->CMF_G CMF_beta Weak β-Arrestin Recruitment CMF_APJ->CMF_beta BMS_G Gαi Activation BMS_APJ->BMS_G BMS_beta β-Arrestin Recruitment BMS_APJ->BMS_beta

Caption: Biased vs. Balanced Agonism at the Apelin Receptor.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize CMF-019 and BMS-986224.

Receptor Binding Assays
  • CMF-019: Competition radioligand binding experiments were performed in human, rat, and mouse heart homogenates using [¹²⁵I]-[Pyr¹]apelin-13 as the radioligand.[3]

  • BMS-986224: Radioligand binding assays were conducted to determine the binding affinity (Kd).[4]

Functional Assays (In Vitro)
  • cAMP Inhibition Assay: The ability of the compounds to inhibit forskolin-stimulated cAMP production was measured in cells expressing the apelin receptor. This assay quantifies the activation of the Gαi pathway.[3][5]

  • β-Arrestin Recruitment Assay: Bioluminescence resonance energy transfer (BRET) or other similar assays were used to measure the recruitment of β-arrestin to the apelin receptor upon agonist stimulation.[3][4]

  • Receptor Internalization Assay: The agonist-induced internalization of the apelin receptor was quantified, often using an enzyme-linked immunosorbent assay (ELISA) or imaging-based approach.[3][4]

  • ERK Phosphorylation: The phosphorylation of extracellular signal-regulated kinase (ERK) was measured as another downstream marker of apelin receptor activation.[4]

cluster_0 Experimental Workflow for In Vitro Characterization start Start binding Receptor Binding Assay (Determine Affinity: Ki/Kd) start->binding functional Functional Assays binding->functional cAMP cAMP Inhibition Assay (Gαi Pathway) functional->cAMP beta_arrestin β-Arrestin Recruitment Assay functional->beta_arrestin bias_analysis Signaling Bias Analysis cAMP->bias_analysis beta_arrestin->bias_analysis end End bias_analysis->end

Caption: In Vitro Characterization Workflow.

In Vivo Hemodynamic Assessments
  • CMF-019: Anesthetized male Sprague-Dawley rats were fitted with a pressure-volume catheter in the left ventricle to measure changes in cardiac contractility (dP/dtMAX), left ventricular systolic pressure (LVSP), stroke volume, and cardiac output following intravenous administration of the compound.[1]

  • BMS-986224: Acute effects on cardiac function were studied in anesthetized instrumented rats. Chronic effects were assessed echocardiographically in the renal hypertensive rat (RHR) model of cardiac hypertrophy and decreased cardiac output.[4][7]

Conclusion

Both CMF-019 and BMS-986224 are potent small molecule agonists of the apelin receptor with demonstrated preclinical efficacy in improving cardiovascular parameters. The key differentiator lies in their signaling profiles. CMF-019 exhibits significant G protein bias, a characteristic that may offer therapeutic advantages by minimizing receptor desensitization and potentially leading to more sustained efficacy. BMS-986224, with its balanced signaling, more closely mimics the action of the endogenous ligand apelin-13. Further research and clinical investigation are necessary to fully elucidate the therapeutic implications of these different signaling properties in the context of cardiovascular disease. The development of BMS-986224 has been reported as discontinued, while the clinical development status of CMF-019 is less clear from the available information.

References

A Head-to-Head Comparison of CMF-019 and Other Apelin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The apelin receptor (APJ) has emerged as a promising therapeutic target for a range of cardiovascular and metabolic diseases. Activation of this G protein-coupled receptor (GPCR) by its endogenous ligands, apelin and elabela, elicits beneficial physiological effects, including increased cardiac contractility, vasodilation, and improved glucose metabolism. However, the short half-life of these peptide ligands has spurred the development of small molecule agonists with improved pharmacokinetic properties. Among these, CMF-019 has garnered significant attention due to its unique signaling profile. This guide provides a comprehensive head-to-head comparison of CMF-019 with other notable apelin receptor agonists, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

The Rise of Biased Agonism: CMF-019's Distinctive Mechanism

A key differentiator among apelin receptor agonists is the concept of "biased agonism." Upon activation, the apelin receptor can signal through two primary pathways: the G protein pathway, which is associated with many of the therapeutic cardiovascular effects, and the β-arrestin pathway, which can lead to receptor desensitization and potentially adverse effects like cardiac hypertrophy.[1]

CMF-019 is a potent, orally active small molecule agonist that exhibits strong bias towards the G protein signaling pathway over β-arrestin recruitment.[2][3] This G protein bias is a desirable characteristic, as it may offer a more favorable therapeutic window by maximizing the desired physiological responses while minimizing the detrimental effects associated with β-arrestin signaling.[1][4]

Quantitative Comparison of Apelin Receptor Agonists

To facilitate a clear comparison, the following tables summarize the in vitro potency and bias of CMF-019 against other key apelin receptor agonists. Data is compiled from various studies and presented to highlight the differences in their pharmacological profiles.

Table 1: In Vitro Receptor Binding Affinity and G Protein Activation

AgonistReceptorBinding Affinity (pKi)Gαi Activation (pD2 / pEC50)Source
CMF-019 Human APJ8.58 ± 0.0410.00 ± 0.13 (pD2)[5]
Rat APJ8.49 ± 0.04-[5]
Mouse APJ8.71 ± 0.06-[5]
[Pyr¹]apelin-13 Human APJ-9.34 ± 0.15 (pD2)[5]
BMS-986224 Human APJ9.52 (Kd = 0.3 nM)8.7 (cAMP)[6][7]
Apelin-13 Human APJ--7.817 ± 0.363 (logIC50, cAMP)[8]
Apelin-17 Human APJ8.33 (Ki = 4.651 nM)-7.419 ± 0.341 (logIC50, cAMP)[8]
Elabela-32 Human APJ8.87 (Ki = 1.343 nM)-7.59 ± 0.474 (logIC50, cAMP)[8]

Table 2: β-Arrestin Recruitment and Biased Agonism

Agonistβ-Arrestin Recruitment (pD2 / pEC50)Bias Factor (vs. β-arrestin)Source
CMF-019 6.65 ± 0.15 (pD2)~400-fold (vs. [Pyr¹]apelin-13)[3][5]
[Pyr¹]apelin-13 8.65 ± 0.10 (pD2)-[5]
BMS-986224 8.4 (β-arrestin 2)No significant bias reported[6][7]
Apelin-13 -6.369 ± 0.086 (logEC50, β-arrestin 1)-[8]
Apelin-17 -7.901 ± 0.144 (logEC50, β-arrestin 1)-[8]
Elabela-32 -7.66 ± 0.114 (logEC50, β-arrestin 1)-[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the apelin receptor and a typical workflow for assessing agonist-induced β-arrestin recruitment.

Apelin_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_g_protein G Protein Pathway cluster_arrestin β-Arrestin Pathway APJ Apelin Receptor (APJ) G_protein Gαi/Gq APJ->G_protein Activates beta_arrestin β-Arrestin APJ->beta_arrestin Recruits Agonist Apelin Receptor Agonist (e.g., CMF-019, Apelin) Agonist->APJ Binds AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Therapeutic_Effects Therapeutic Effects (Vasodilation, Inotropy) cAMP->Therapeutic_Effects IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Therapeutic_Effects Internalization Receptor Internalization beta_arrestin->Internalization Adverse_Effects Potential Adverse Effects (e.g., Hypertrophy) beta_arrestin->Adverse_Effects Desensitization Desensitization Internalization->Desensitization

Caption: Apelin receptor signaling pathways.

B_Arrestin_Recruitment_Workflow start Start cell_culture Culture cells expressing APJ and β-arrestin-reporter fusion start->cell_culture plating Plate cells in microplate cell_culture->plating incubation1 Incubate overnight plating->incubation1 compound_addition Add apelin receptor agonist (e.g., CMF-019) at various concentrations incubation1->compound_addition incubation2 Incubate for a defined period (e.g., 90 minutes) compound_addition->incubation2 detection Add detection reagents incubation2->detection readout Measure signal (e.g., luminescence or fluorescence) detection->readout analysis Data analysis: Generate dose-response curve and calculate EC50 readout->analysis end End analysis->end

Caption: Experimental workflow for β-arrestin recruitment assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize apelin receptor agonists.

cAMP Accumulation Assay (Gαi Activation)

This assay measures the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production, a hallmark of Gαi-coupled receptor activation.

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human apelin receptor.

  • Maintain cells in a suitable medium (e.g., Ham's F-12 or DMEM) supplemented with 10% fetal bovine serum (FBS) and a selection antibiotic (e.g., G418).

2. Assay Procedure:

  • Seed cells into a 384-well plate and incubate overnight.

  • On the day of the experiment, aspirate the culture medium and replace it with stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Add the apelin receptor agonist at various concentrations.

  • Stimulate cAMP production by adding a fixed concentration of forskolin (e.g., 10 µM).

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).[9][10][11]

3. Data Analysis:

  • Plot the cAMP levels against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 or pIC50 value.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated apelin receptor, a key step in receptor desensitization and β-arrestin-mediated signaling.

1. Cell Culture:

  • Use a cell line engineered to co-express the apelin receptor tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA) tag (e.g., PathHunter β-Arrestin cells).[12][13]

  • Culture cells as per the manufacturer's recommendations.

2. Assay Procedure:

  • Plate the cells in a 384-well white-walled microplate and incubate overnight.[13]

  • Add the apelin receptor agonist at a range of concentrations.

  • Incubate for 90 minutes at 37°C.[14]

  • Add the detection reagents containing the enzyme substrate.

  • Incubate for 60 minutes at room temperature.

3. Data Analysis:

  • Measure the chemiluminescent signal using a plate reader.

  • Plot the signal against the logarithm of the agonist concentration.

  • Calculate the EC50 or pEC50 value from the resulting dose-response curve.

In Vivo Performance of CMF-019

Preclinical studies in animal models have demonstrated the in vivo efficacy of CMF-019. In anesthetized rats, intravenous administration of CMF-019 resulted in a significant, dose-dependent increase in cardiac contractility.[5] Furthermore, CMF-019 induced vasodilation without causing receptor desensitization, a significant advantage over endogenous peptides.[3][15] These findings support the therapeutic potential of G protein-biased apelin receptor agonists for cardiovascular diseases. Notably, in a model of pulmonary arterial hypertension, CMF-019 demonstrated disease-modifying potential by protecting human pulmonary artery endothelial cells from apoptosis in vitro.[3]

Conclusion and Future Directions

CMF-019 stands out as a promising G protein-biased apelin receptor agonist. Its unique signaling profile, characterized by potent G protein activation and significantly reduced β-arrestin recruitment, may translate into a superior therapeutic profile for cardiovascular disorders. The head-to-head comparison with other agonists, including endogenous peptides and other small molecules, highlights the importance of considering biased agonism in drug design and development.

Future research should focus on further elucidating the long-term consequences of biased agonism at the apelin receptor and conducting comprehensive preclinical and clinical studies to validate the therapeutic potential of CMF-019 and other next-generation biased agonists. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this exciting and rapidly evolving field.

References

Unveiling the Cross-Species Profile of CMF-019: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the G protein-biased apelin receptor agonist, CMF-019, reveals comparable high-affinity binding across human, rat, and mouse species, with notable in vitro and in vivo effects on the cardiovascular system. This guide provides a comprehensive comparison of CMF-019's activity, supported by experimental data and protocols, to aid researchers in drug development and cardiovascular studies.

CMF-019 is a small molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR), that shows a preference for G protein-mediated signaling over β-arrestin recruitment.[1][2] This biased agonism is a sought-after characteristic in drug development, potentially offering therapeutic benefits while minimizing adverse effects associated with β-arrestin signaling.[2][3] This guide synthesizes the available data on CMF-019's effects in humans (in vitro), rats, and mice (in vivo) to provide a valuable resource for the scientific community.

Comparative Efficacy and Potency

CMF-019 demonstrates high binding affinity to the apelin receptor across all three species, with pKi values of 8.58 for human, 8.49 for rat, and 8.71 for mouse receptors.[1][4] This indicates a similar potential for receptor interaction at the molecular level. The functional consequences of this binding, however, show species-specific and context-dependent variations, as detailed in the tables below.

In Vitro Efficacy: Human
ParameterCell TypeConditionsEffectConcentrationCitation
Apoptosis RescueHuman Pulmonary Arterial Endothelial Cells (PAECs)Induced by TNFα and Cycloheximide~50% rescue compared to rhVEGF1 µM[2][5]
In Vivo Efficacy: Rat vs. Mouse

Direct comparison of in vivo efficacy is nuanced due to differing experimental models. The available data highlights CMF-019's impact on cardiovascular parameters in normotensive rats and in a mouse model of heart failure with preserved ejection fraction (HFpEF).

Rat (Normotensive Model)

ParameterDosageEffectCitation
Cardiac Contractility (dP/dtMAX)500 nmol (i.v.)↑ 606 ± 112 mmHg/s[3]
Stroke Volume50 nmol (i.v.)↑ 2.63 ± 0.82 RVU[2]
Cardiac Output50 nmol (i.v.)↑ 1,097 ± 284 RVU/min[2]
Femoral Artery Pressure50 nmol (i.v.)↓ 4.16 ± 1.18 mmHg[2][5]

Mouse (HFpEF Model)

ParameterTreatmentEffectCitation
Cardiac HypertrophyContinuous infusion for 2 weeksInduces cardiac hypertrophy in normal mice[6]
HFpEF Phenotypes2 weeks of treatment in HFpEF modelAlleviated some HFpEF phenotypes[6]

Signaling Pathway and Mechanism of Action

CMF-019's mechanism of action is centered on its biased agonism at the apelin receptor. It preferentially activates the Gαi signaling pathway, which is associated with beneficial cardiovascular effects, while having a significantly lower potency for recruiting β-arrestin, a pathway linked to receptor desensitization and potential adverse effects.[2][3] This G protein bias is a key feature of CMF-019's pharmacological profile.

cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_protein Gαi/o APJ->G_protein Strongly Activates beta_arrestin β-arrestin APJ->beta_arrestin Weakly Recruits CMF019 CMF-019 CMF019->APJ Binds to Cardiovascular_Effects Beneficial Cardiovascular Effects G_protein->Cardiovascular_Effects Leads to Receptor_Internalization Receptor Internalization/Desensitization beta_arrestin->Receptor_Internalization Leads to

Figure 1: Simplified signaling pathway of CMF-019 at the apelin receptor.

Experimental Methodologies

Detailed protocols are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental procedures used to generate the data presented in this guide.

Human PAEC Apoptosis Assay

This in vitro assay assesses the ability of CMF-019 to protect human pulmonary arterial endothelial cells (PAECs) from apoptosis.

G cluster_protocol Apoptosis Assay Workflow A Seed PAECs in 6-well plates B Induce apoptosis with TNFα (1.5 ng/ml) and Cycloheximide (20 µg/ml) for 5 hours A->B C Treat with CMF-019 (1-10 µM) or rhVEGF (10 ng/ml) for 18 hours B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E G cluster_protocol Rat In Vivo Cardiovascular Protocol A Anesthetize male Sprague-Dawley rats B Insert pressure-volume catheter into the left ventricle via the right carotid artery A->B C Cannulate the jugular vein for intravenous drug administration A->C E Record and analyze cardiovascular parameters (e.g., dP/dtMAX, SV, CO, BP) B->E D Administer bolus injections of CMF-019 at varying doses C->D D->E

References

Differential Apelin Receptor Internalization by CMF-019 and Endogenous Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the effects of CMF-019, a novel small molecule agonist, and endogenous apelin peptides on the internalization of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). The data presented herein demonstrates that CMF-019 exhibits significant G protein bias, leading to substantially reduced receptor internalization compared to the endogenous ligand, [Pyr¹]apelin-13. This property positions CMF-019 as a promising therapeutic candidate where sustained receptor activation is desirable without the rapid desensitization and downregulation associated with traditional agonists.

The apelin receptor signaling system is a key regulator of cardiovascular function.[1] Upon activation by its endogenous peptide ligand, apelin, the receptor initiates downstream signaling cascades. However, prolonged stimulation typically leads to β-arrestin recruitment, which not only desensitizes the G protein signal but also promotes the internalization of the receptor from the cell surface, thereby attenuating the cellular response.[2][3]

CMF-019 is a potent, orally active, small molecule agonist of the apelin receptor.[4][5] It has been identified as a G protein biased agonist, meaning it preferentially activates the G protein-mediated signaling pathway while having a significantly lower efficacy in recruiting β-arrestin.[6][7][8] This biased agonism is directly linked to a dramatic reduction in receptor internalization.

Quantitative Comparison of Receptor Internalization

Experimental data from cell-based functional assays reveal a stark contrast in the ability of CMF-019 and the endogenous agonist [Pyr¹]apelin-13 to induce apelin receptor internalization and β-arrestin recruitment. CMF-019 is over two orders of magnitude less efficient at promoting these processes.[6][7]

The potency of each compound in inducing Gαi signaling, β-arrestin recruitment, and receptor internalization is summarized in the table below. A lower pD2 value indicates lower potency.

ParameterCMF-019[Pyr¹]apelin-13Fold Bias (CMF-019 vs. [Pyr¹]apelin-13)
Gαi Signaling (pD2) 10.00 ± 0.139.34 ± 0.15-
β-Arrestin Recruitment (pD2) 6.65 ± 0.158.65 ± 0.10~400-fold (Gαi over β-arrestin)
Receptor Internalization (pD2) 6.16 ± 0.219.28 ± 0.10~6000-fold (Gαi over internalization)
Data sourced from Read et al., 2016.[9]

This significant bias of CMF-019 towards the Gαi signaling pathway over receptor internalization suggests that it may offer a more sustained therapeutic effect by avoiding the rapid receptor desensitization that occurs with the endogenous ligand.[9][10]

Signaling Pathway Diagrams

The differential engagement of signaling pathways by the endogenous ligand and CMF-019 is illustrated below.

cluster_0 Endogenous Ligand ([Pyr¹]apelin-13) Signaling Ligand [Pyr¹]apelin-13 APJ_Receptor Apelin Receptor (APJ) Ligand->APJ_Receptor Binds G_Protein Gαi Activation APJ_Receptor->G_Protein Strongly Activates Beta_Arrestin β-Arrestin Recruitment APJ_Receptor->Beta_Arrestin Strongly Recruits Signaling Cellular Response G_Protein->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes

Caption: Signaling pathway for the endogenous ligand, [Pyr¹]apelin-13.

cluster_1 CMF-019 Signaling CMF CMF-019 APJ_Receptor_CMF Apelin Receptor (APJ) CMF->APJ_Receptor_CMF Binds G_Protein_CMF Gαi Activation APJ_Receptor_CMF->G_Protein_CMF Strongly Activates Beta_Arrestin_CMF β-Arrestin Recruitment APJ_Receptor_CMF->Beta_Arrestin_CMF Weakly Recruits Signaling_CMF Sustained Cellular Response G_Protein_CMF->Signaling_CMF Internalization_CMF Minimal Receptor Internalization Beta_Arrestin_CMF->Internalization_CMF

Caption: Biased signaling pathway for CMF-019.

Experimental Protocols

Receptor Internalization Assay

The quantitative data for receptor internalization was obtained using a commercially available cell-based assay. A general protocol for such an assay is outlined below.

Principle: This assay quantifies the translocation of the apelin receptor from the cell membrane to intracellular compartments upon agonist stimulation. The receptor is tagged with an enzyme fragment, and its internalization is detected by enzyme complementation when it comes into proximity with a component localized in the endosomes, generating a chemiluminescent or fluorescent signal. The PathHunter® GPCR Internalization Assay is a common platform for this type of measurement.[11]

Methodology:

  • Cell Culture: U2OS or CHO-K1 cells engineered to overexpress the human apelin receptor tagged with an enzyme fragment (e.g., ProLink™) are cultured in appropriate media and seeded into 96-well microplates.[10][11]

  • Compound Preparation: CMF-019 and [Pyr¹]apelin-13 are prepared in a suitable assay buffer across a range of concentrations to generate dose-response curves.

  • Agonist Stimulation: The cultured cells are treated with the different concentrations of CMF-019 or [Pyr¹]apelin-13 and incubated for a defined period (e.g., 90 minutes) at 37°C to allow for receptor internalization.[11]

  • Signal Detection: A detection reagent containing the enzyme substrate is added to each well. The plate is incubated at room temperature to allow for the enzymatic reaction to proceed.

  • Data Acquisition: The chemiluminescent or fluorescent signal is read using a plate reader. The intensity of the signal is proportional to the extent of receptor internalization.

  • Data Analysis: The raw data is normalized and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the pD2 (negative logarithm of the EC50), which represents the potency of the agonist in inducing receptor internalization.

A Seed cells expressing tagged APJ Receptor B Treat cells with CMF-019 or Endogenous Ligand A->B C Incubate to allow receptor internalization B->C D Add detection reagents and enzyme substrate C->D E Measure signal with a plate reader D->E F Analyze data and determine pD2 values E->F

Caption: General experimental workflow for receptor internalization assay.

Conclusion

The small molecule CMF-019 demonstrates strong G protein bias at the apelin receptor, leading to potent activation of the Gαi signaling pathway with minimal recruitment of β-arrestin and subsequent receptor internalization. This contrasts sharply with the endogenous ligand [Pyr¹]apelin-13, which robustly induces both signaling and internalization. The unique pharmacological profile of CMF-019 suggests its potential as a therapeutic agent that could provide sustained apelin receptor agonism without the limitations of receptor desensitization, offering a significant advantage in the treatment of chronic diseases such as pulmonary arterial hypertension.[8]

References

A Comparative Analysis of the Inotropic Effects of CMF-019, a Novel Apelin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inotropic properties of CMF-019, a novel, orally active, small-molecule apelin receptor (APJ) agonist, with two established inotropic agents, dobutamine and milrinone. This comparison is based on their distinct mechanisms of action, supported by available preclinical data.

Executive Summary

CMF-019 represents a promising new class of inotropic agents with a unique mechanism of action centered on biased agonism at the apelin receptor. Unlike traditional inotropes like dobutamine (a β-adrenergic agonist) and milrinone (a phosphodiesterase 3 inhibitor), CMF-019 demonstrates a preference for G protein signaling over β-arrestin recruitment, a characteristic that may offer therapeutic advantages, such as reduced receptor desensitization and potentially fewer adverse effects. While direct head-to-head comparative studies are not yet available, this guide synthesizes existing data to provide a framework for understanding the relative inotropic profiles of these compounds.

Data Presentation: Inotropic and Hemodynamic Effects

Due to the absence of direct comparative studies, the following tables summarize the inotropic and hemodynamic effects of CMF-019, dobutamine, and milrinone based on available preclinical and clinical data. It is important to note that the experimental conditions and models may vary between studies.

Table 1: Inotropic and Hemodynamic Effects of CMF-019 (in vivo, rats) [1][2]

Parameter50 nmol Dose500 nmol Dose
Change in Cardiac Contractility (dP/dtmax) -+606 ± 112 mmHg/s
Change in Stroke Volume +2.63 ± 0.82 RVU+2.48 ± 0.87 RVU
Change in Cardiac Output +1097 ± 284 RVU/min+1012 ± 340 RVU/min
Change in Left Ventricular Systolic Pressure (LVSP) -1.88 ± 0.57 mmHg-2.23 ± 0.80 mmHg
Change in Heart Rate -+5.46 ± 2.32 BPM

Data presented as mean ± SEM. RVU = Relative Volume Units.

Table 2: Inotropic and Hemodynamic Profile of Dobutamine

ParameterEffectMechanism
Inotropy (Contractility) Increasesβ1-adrenergic receptor agonism
Chronotropy (Heart Rate) Increasesβ1-adrenergic receptor agonism
Vasodilation Mildβ2-adrenergic receptor agonism
Cardiac Output IncreasesIncreased contractility and heart rate

Table 3: Inotropic and Hemodynamic Profile of Milrinone

ParameterEffectMechanism
Inotropy (Contractility) IncreasesPhosphodiesterase 3 (PDE3) inhibition
Chronotropy (Heart Rate) Variable/Slight Increase
Vasodilation SignificantPDE3 inhibition in vascular smooth muscle
Cardiac Output IncreasesIncreased contractility and reduced afterload

Signaling Pathways

The distinct mechanisms of action of CMF-019, dobutamine, and milrinone are visually represented by their respective signaling pathways.

CMF_019_Pathway CMF019 CMF-019 APJ Apelin Receptor (APJ) CMF019->APJ binds G_protein G-protein (Gi) APJ->G_protein activates (biased) AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP PKA Protein Kinase A (PKA) Ca_release Increased Intracellular Ca²⁺ PKA->Ca_release phosphorylates Ca²⁺ channels Contraction Increased Myocardial Contractility Ca_release->Contraction Dobutamine_Pathway Dobutamine Dobutamine Beta1_AR β1-Adrenergic Receptor Dobutamine->Beta1_AR binds G_protein G-protein (Gs) Beta1_AR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_release Increased Intracellular Ca²⁺ PKA->Ca_release phosphorylates Ca²⁺ channels Contraction Increased Myocardial Contractility Ca_release->Contraction Milrinone_Pathway Milrinone Milrinone PDE3 Phosphodiesterase 3 (PDE3) Milrinone->PDE3 inhibits cAMP cAMP AMP AMP (inactive) cAMP->AMP hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_release Increased Intracellular Ca²⁺ PKA->Ca_release phosphorylates Ca²⁺ channels Contraction Increased Myocardial Contractility Ca_release->Contraction Experimental_Workflow_InVivo cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize Rat Catheterization Catheterize: - Left Ventricle (PV) - Jugular Vein (IV) - Femoral Artery (BP) Anesthesia->Catheterization Drug_Admin Administer CMF-019 (IV Bolus) Catheterization->Drug_Admin Data_Acq Record Hemodynamic Data Continuously Drug_Admin->Data_Acq Calc_Changes Calculate Max Change from Baseline Data_Acq->Calc_Changes Stats Statistical Analysis Calc_Changes->Stats

References

Benchmarking CMF-019: A Comparative Guide to Anti-Apoptotic Compounds in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 13, 2025 – In the landscape of cytoprotective agents, the novel small molecule apelin receptor agonist, CMF-019, has demonstrated significant anti-apoptotic effects in preclinical studies. This guide provides a comprehensive comparison of CMF-019's performance against established compounds, including the growth factor rhVEGF and the pan-caspase inhibitors Z-VAD-FMK and Q-VD-OPh. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in apoptosis research and the development of novel therapeutics.

Comparative Analysis of Anti-Apoptotic Efficacy

CompoundTarget/MechanismConcentrationCell TypeApoptosis Induction% Apoptotic Cells (Annexin V+)Reference
Vehicle Control --PAECsTNFα (1.5 ng/ml) + CHX (20 µg/ml)19.54 ± 1.76[1][2]
CMF-019 Apelin Receptor Agonist1 µMPAECsTNFα (1.5 ng/ml) + CHX (20 µg/ml)5.66 ± 0.97[1][2]
rhVEGF VEGF Receptors10 ng/mlPAECsTNFα (1.5 ng/ml) + CHX (20 µg/ml)11.59 ± 1.85[1][2]
Z-VAD-FMK Pan-Caspase InhibitorNot Directly ComparableVariousVariousPotent Inhibition[3][4]
Q-VD-OPh Pan-Caspase InhibitorNot Directly ComparableVariousVariousPotent Inhibition[5][6]

Note: The data for Z-VAD-FMK and Q-VD-OPh are qualitative, reflecting their established roles as potent apoptosis inhibitors across numerous studies with different cell types and induction methods.

Signaling Pathways and Mechanisms of Action

The anti-apoptotic effects of CMF-019 and rhVEGF are mediated by distinct signaling pathways. CMF-019 acts as a G protein-biased agonist at the apelin receptor, which is known to activate pro-survival pathways.[1][7][8] In contrast, rhVEGF promotes endothelial cell survival through the activation of the MAPK/ERK pathway and the inhibition of the SAPK/JNK stress-activated pathway.[9] Pan-caspase inhibitors such as Z-VAD-FMK and Q-VD-OPh function by directly and irreversibly binding to the active site of caspases, the key executioner enzymes in the apoptotic cascade.

CMF_019_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular CMF-019 CMF-019 Apelin_Receptor Apelin Receptor (APJ) CMF-019->Apelin_Receptor G_Protein G Protein Signaling Apelin_Receptor->G_Protein Biased Agonism Pro_Survival_Pathways Pro-Survival Pathways (e.g., PI3K/Akt, ERK1/2) G_Protein->Pro_Survival_Pathways Apoptosis_Inhibition Inhibition of Apoptosis Pro_Survival_Pathways->Apoptosis_Inhibition

CMF-019 Anti-Apoptotic Signaling Pathway

rhVEGF_Signaling_Pathway cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular rhVEGF rhVEGF VEGFR VEGF Receptor (VEGFR2/Flk-1) rhVEGF->VEGFR MAPK_ERK MAPK/ERK Pathway VEGFR->MAPK_ERK Activation SAPK_JNK SAPK/JNK Pathway VEGFR->SAPK_JNK Inhibition Pro_Survival Cell Survival MAPK_ERK->Pro_Survival Apoptosis Apoptosis SAPK_JNK->Apoptosis

rhVEGF Anti-Apoptotic Signaling Pathway

Experimental Protocols

The following is a detailed methodology for a typical apoptosis assay using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, similar to the protocol used to evaluate CMF-019.

Annexin V-FITC and Propidium Iodide Apoptosis Assay

1. Cell Culture and Treatment:

  • Seed human pulmonary artery endothelial cells (PAECs) in appropriate culture vessels and grow to a desired confluency (e.g., 80-90%).

  • Induce apoptosis by treating the cells with TNFα (1.5 ng/ml) and cycloheximide (20 µg/ml) for a specified duration (e.g., 5 hours).

  • In parallel, treat cells with the test compounds (e.g., CMF-019 at 1 µM, rhVEGF at 10 ng/ml) for a suitable pre-incubation or co-incubation period (e.g., 18 hours). Include a vehicle-treated control group.

2. Cell Harvesting and Staining:

  • Following treatment, collect both floating and adherent cells. Adherent cells can be detached using a gentle dissociation reagent like trypsin.

  • Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/ml.

  • To 100 µl of the cell suspension, add 5 µl of FITC-conjugated Annexin V and 5 µl of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • After incubation, add 400 µl of 1X Annexin V binding buffer to each tube.

  • Analyze the samples on a flow cytometer.

  • FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 channel.

  • Data analysis is performed to differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Apoptosis Assay cluster_analysis Data Analysis Cell_Culture 1. Culture PAECs Apoptosis_Induction 2. Induce Apoptosis (TNFα + CHX) Cell_Culture->Apoptosis_Induction Compound_Treatment 3. Treat with Compounds (CMF-019, rhVEGF, etc.) Apoptosis_Induction->Compound_Treatment Harvesting 4. Harvest Cells Compound_Treatment->Harvesting Staining 5. Stain with Annexin V & PI Harvesting->Staining Flow_Cytometry 6. Flow Cytometry Analysis Staining->Flow_Cytometry Quantification 7. Quantify Apoptotic Populations Flow_Cytometry->Quantification

General Experimental Workflow for Apoptosis Assay

Conclusion

CMF-019 demonstrates potent anti-apoptotic activity in a clinically relevant model of endothelial cell injury. Its efficacy, which is comparable to that of rhVEGF, coupled with its distinct mechanism of action as a biased apelin receptor agonist, positions CMF-019 as a promising candidate for further investigation in diseases characterized by endothelial cell apoptosis. The pan-caspase inhibitors, Z-VAD-FMK and Q-VD-OPh, remain the gold standard for broad-spectrum inhibition of apoptosis in research settings due to their direct action on the executioner caspases. The choice of an anti-apoptotic agent for research or therapeutic development will depend on the specific context, including the desired mechanism of action and the cellular pathways involved in the apoptotic stimulus.

References

Replicating Published CMF-019 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the experimental findings for CMF-019, a novel G protein-biased apelin receptor agonist, and compares its performance with established therapeutic alternatives for pulmonary arterial hypertension (PAH). Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings by researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of CMF-019 and the clinical efficacy of current standard-of-care drugs for PAH.

Table 1: Preclinical Efficacy of CMF-019 in In Vitro and In Vivo Models

ParameterCMF-019[Pyr1]apelin-13 (Endogenous Ligand)Reference
In Vitro Apelin Receptor Binding Affinity (pKi) [1]
Human8.58Not Reported[1]
Rat8.49Not Reported[1]
Mouse8.71Not Reported[1]
In Vitro Functional Assays
Gαi Mediated cAMP Accumulation InhibitionSub-nanomolar potency, comparable to [Pyr1]apelin-13High Potency[2]
β-arrestin RecruitmentOver two orders of magnitude less efficient than [Pyr1]apelin-13High Potency[2]
Apelin Receptor InternalizationOver two orders of magnitude less efficient than [Pyr1]apelin-13High Potency[2]
In Vitro Endothelial Cell Apoptosis Rescue [3]
Rescue from TNFα/CHX induced apoptosis (1 µM CMF-019)5.66 ± 0.97% apoptotic cellsNot effective in prolonged incubation[3]
Positive Control (rhVEGF)11.59 ± 1.85% apoptotic cellsN/A[3]
In Vivo Hemodynamic Effects in Rats (Intravenous Bolus) [3][4]
Reduction in Femoral Artery Pressure (50 nmol)4.16 ± 1.18 mmHg31.24 ± 8.70 mmHg[3][4]
Reduction in Femoral Artery Pressure (500 nmol)6.62 ± 1.85 mmHgNot Reported at this dose[3][4]
Increase in Cardiac Contractility (dP/dtMAX) (500 nmol)251 ± 89 mmHg/sSignificant increase[5]
Increase in Cardiac Output (50 nmol)1,097 ± 284 RVU/minSignificant increase[5]
Receptor DesensitizationNo significant desensitization observedDesensitization observed[2]

Table 2: Efficacy of Standard-of-Care Drugs for Pulmonary Arterial Hypertension (PAH)

Drug ClassDrugKey Efficacy Endpoints (from Clinical Trials)Reference(s)
Endothelin Receptor Antagonists BosentanImproved 6-minute walk distance (6MWD), delayed time to clinical worsening.[6][7]
AmbrisentanImproved 6MWD, delayed time to clinical worsening. Lower risk of liver injury compared to bosentan.[7][8][9]
MacitentanReduced morbidity and mortality, improved 6MWD. Effective on top of maximal bosentan dose in preclinical models.[6][10]
Phosphodiesterase-5 (PDE-5) Inhibitors SildenafilImproved 6MWD, hemodynamics (mPAP, PVR), and functional class.[11][12]
TadalafilImproved 6MWD, quality of life, and time to clinical worsening. Once-daily dosing.[13][14][15]
Soluble Guanylate Cyclase (sGC) Stimulators RiociguatImproved 6MWD, hemodynamics (mPAP, PVR, CI), and functional class in PAH and CTEPH.[16][17][18]
Prostacyclin Analogues and Receptor Agonists Epoprostenol (IV)Improved survival, 6MWD, and hemodynamics in severe PAH. Considered the gold standard for end-stage disease.[1][19][20][21]
Selexipag (Oral)Reduced risk of morbidity/mortality events, improved functional status.[22][23][24][25][26]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of CMF-019 are provided below.

In Vitro Endothelial Cell Apoptosis Assay

Objective: To determine the protective effect of CMF-019 on endothelial cells from induced apoptosis.

Methodology:

  • Cell Culture: Human Pulmonary Artery Endothelial Cells (HPAECs) are seeded in 6-well plates at a density of 200,000 cells/well in Endothelial Growth Medium-2 (EGM-2) supplemented with 10% Fetal Bovine Serum (FBS) and allowed to adhere overnight.

  • Induction of Apoptosis: The following day, the medium is replaced with Endothelial Basal Medium-2 (EBM-2) containing 2% FBS. Apoptosis is induced by treating the cells with Tumor Necrosis Factor-α (TNF-α, 1.5 ng/mL) and Cycloheximide (CHX, 20 µg/mL) for 5 hours.[3]

  • Treatment: Following the induction of apoptosis, cells are treated with CMF-019 (e.g., at 1 µM and 10 µM) or a positive control such as recombinant Vascular Endothelial Growth Factor (rhVEGF, 10 ng/mL) for 18 hours.[3]

  • Apoptosis Detection:

    • Cells are washed with Phosphate Buffered Saline (PBS), trypsinized, and transferred into a binding buffer.

    • Cells are then stained with an anti-annexin V-FITC conjugated antibody and Propidium Iodide (PI) for 15 minutes at room temperature.[3]

    • The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using flow cytometry.

In Vivo Hemodynamic Assessment in a Rodent Model

Objective: To evaluate the acute cardiovascular effects of CMF-019 in vivo.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for this procedure.

  • Anesthesia and Surgical Preparation:

    • Animals are anesthetized (e.g., with isoflurane).

    • A catheter is inserted into the jugular vein for intravenous drug administration.

    • For pressure measurements, a second catheter is placed in the femoral artery. For comprehensive cardiac function analysis (Pressure-Volume loops), a conductance catheter is inserted into the left ventricle via the carotid artery.[5][19]

  • Drug Administration: CMF-019, a comparator such as [Pyr1]apelin-13, or saline vehicle is administered as a bolus intravenous injection through the jugular vein cannula at increasing doses (e.g., 50 nmol, 500 nmol, 5000 nmol).[3]

  • Data Acquisition: Hemodynamic parameters including arterial pressure, left ventricular systolic pressure (LVSP), cardiac contractility (dP/dtmax), stroke volume, and cardiac output are continuously recorded using a pressure transducer and a data acquisition system.

  • Desensitization Protocol: To assess receptor desensitization, after three cumulative doses of CMF-019 or [Pyr1]apelin-13, a subsequent challenge dose of [Pyr1]apelin-13 (e.g., 50 nmol) is administered, and the response is compared to that in saline-treated animals.[2]

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the apelin receptor upon agonist stimulation, a key measure of G protein-independent signaling.

Methodology:

  • Assay Principle: A common method is the PathHunter® β-arrestin assay. This involves using a cell line co-expressing the apelin receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase. Agonist-induced binding of β-arrestin to the receptor brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Cell Plating: The engineered cells are plated in a 384-well white, solid-bottom assay plate and incubated overnight.

  • Compound Addition: CMF-019, a reference agonist ([Pyr1]apelin-13), and a negative control are added to the wells at various concentrations.

  • Incubation: The plate is incubated at 37°C for a predetermined period (e.g., 90 minutes) to allow for receptor-β-arrestin interaction.

  • Signal Detection: A detection reagent containing the chemiluminescent substrate is added to each well, and the plate is incubated at room temperature in the dark. The luminescence, which is proportional to the extent of β-arrestin recruitment, is read using a plate reader.

cAMP Accumulation Assay

Objective: To measure the inhibition of cyclic AMP (cAMP) production, a marker of Gαi protein activation, in response to CMF-019.

Methodology:

  • Assay Principle: This assay is typically performed in cells expressing the apelin receptor. Intracellular cAMP levels are first stimulated with forskolin, an adenylyl cyclase activator. The ability of a Gαi-coupled receptor agonist like CMF-019 to inhibit this forskolin-induced cAMP production is then measured.

  • Cell Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin.

  • Compound Treatment: The cell suspension is then aliquoted into a 384-well plate containing various concentrations of CMF-019 or a reference agonist.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.

  • cAMP Detection: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a LANCE® Ultra cAMP kit. This involves adding a europium-chelate-labeled anti-cAMP antibody and a dye-labeled cAMP tracer. The amount of light emission is inversely proportional to the concentration of cAMP in the sample.

Mandatory Visualization

Apelin Receptor Signaling Pathway

The following diagram illustrates the signaling pathways downstream of the apelin receptor, highlighting the G protein-biased agonism of CMF-019.

APJ_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular APJ Apelin Receptor (APJ) G_protein Gαi/βγ APJ->G_protein Activates beta_arrestin β-arrestin APJ->beta_arrestin Weakly Recruits CMF019 CMF-019 CMF019->APJ Strongly Activates Apelin [Pyr1]apelin-13 Apelin->APJ Activates Apelin->beta_arrestin Strongly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Internalization Receptor Internalization Akt Akt eNOS eNOS Cell_Survival Endothelial Cell Survival NO Nitric Oxide Vasodilation Vasodilation Hemodynamic_Workflow start Start anesthesia Anesthetize Rodent (e.g., Sprague-Dawley Rat) start->anesthesia surgery Surgical Preparation: - Jugular Vein Cannulation - Femoral Artery Cannulation anesthesia->surgery stabilization Allow for Hemodynamic Stabilization surgery->stabilization baseline Record Baseline Hemodynamic Data stabilization->baseline treatment Administer IV Bolus: - CMF-019 - Comparator - Saline baseline->treatment data_acquisition Continuously Record Hemodynamic Parameters (BP, dP/dt, CO, etc.) treatment->data_acquisition analysis Data Analysis: Compare treatment groups to baseline and saline control data_acquisition->analysis end End analysis->end

References

Independent Validation of CMF-019's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CMF-019, a novel G protein-biased agonist of the apelin receptor, with alternative therapeutic strategies. The information presented is supported by experimental data to facilitate an independent validation of its therapeutic potential, particularly in the context of cardiovascular diseases such as pulmonary arterial hypertension (PAH).

Executive Summary

CMF-019 is an orally active, small molecule agonist of the apelin receptor (APJ) that exhibits strong bias towards G protein signaling over β-arrestin recruitment.[1][2] This biased agonism is a key differentiator from the endogenous ligand, apelin, and may offer therapeutic advantages by minimizing receptor desensitization and internalization.[2][3] Preclinical studies demonstrate CMF-019's potential in cardiovascular disease through its positive inotropic effects, vasodilatory properties, and cytoprotective actions on endothelial cells.[1][3] This guide will delve into the comparative efficacy, mechanism of action, and experimental validation of CMF-019 against the endogenous ligand apelin and current standards of care for pulmonary arterial hypertension.

Comparative Efficacy and Mechanism of Action

CMF-019's therapeutic potential stems from its unique interaction with the apelin receptor, a class A G protein-coupled receptor (GPCR). Unlike the endogenous peptide agonist apelin, which activates both G protein and β-arrestin pathways, CMF-019 is a biased agonist, preferentially activating the Gαi pathway.[1][2] This leads to beneficial downstream effects such as vasodilation and increased cardiac contractility, while avoiding the detrimental effects associated with β-arrestin signaling, like receptor desensitization.[2][3]

Comparison with Endogenous Apelin

Experimental data consistently demonstrates the G protein bias of CMF-019 compared to [Pyr¹]apelin-13.

ParameterCMF-019[Pyr¹]apelin-13Reference
Gαi Pathway Potency (pD2) 10.00 ± 0.139.34 ± 0.15[1]
β-arrestin Recruitment Potency (pD2) 6.65 ± 0.158.65 ± 0.10[1]
Receptor Internalization Potency (pD2) 6.16 ± 0.219.28 ± 0.10[1]
Bias Factor (Gαi vs. β-arrestin) ~400-[1]

This biased signaling profile suggests that CMF-019 may offer a more sustained therapeutic effect compared to apelin due to reduced receptor desensitization.[3]

Comparison with Standard of Care for Pulmonary Arterial Hypertension (PAH)

While direct head-to-head clinical trials are not yet available, preclinical data allows for an indirect comparison of CMF-019's mechanism and potential efficacy against established PAH therapies like the endothelin receptor antagonist macitentan and the soluble guanylate cyclase stimulator riociguat.

A study on a similar G protein-biased apelin receptor agonist, MM07, demonstrated comparable efficacy to macitentan in a preclinical model of PAH, suggesting that targeting the apelin pathway with a biased agonist could be a viable therapeutic strategy.[4]

Therapeutic AgentMechanism of ActionKey Preclinical/Clinical Findings
CMF-019 G protein-biased apelin receptor agonistInduces vasodilation, increases cardiac output, and protects endothelial cells from apoptosis.[3]
Macitentan Endothelin receptor antagonistBlocks the vasoconstrictive and proliferative effects of endothelin-1.[4]
Riociguat Soluble guanylate cyclase (sGC) stimulatorEnhances the nitric oxide-sGC-cGMP pathway, leading to vasodilation.[5]

Experimental Data and Protocols

In Vitro Endothelial Cell Protection

CMF-019 has been shown to protect human pulmonary artery endothelial cells (PAECs) from apoptosis, a key pathological feature of PAH.[3]

Treatment% Apoptotic Cells (Annexin V+/PI-)Reference
Control (EBM-2 2% FBS) -[3]
TNFα/CHX Induced Apoptosis 19.54 ± 1.76%[3]
rhVEGF Rescue 11.59 ± 1.85%[3]
CMF-019 (1 µM) Rescue 5.66 ± 0.97%[3]
  • Cell Culture: Human PAECs are seeded in 6-well plates and cultured in endothelial growth medium-2 (EGM-2) with 10% fetal bovine serum (FBS).

  • Treatment: The medium is replaced with endothelial basal medium 2 (EBM-2) containing 2% FBS. CMF-019 (1 µM) or recombinant human vascular endothelial growth factor (rhVEGF) as a positive control is added and incubated for 18 hours.

  • Apoptosis Induction: Apoptosis is induced by adding tumor necrosis factor-α (TNFα; 1.5 ng/ml) and cycloheximide (CHX; 20 µg/ml) for 5 hours.

  • Staining: Cells are washed, trypsinized, and resuspended in 1x binding buffer. Cells are then stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified using a flow cytometer.[3]

In Vivo Hemodynamic Effects

In vivo studies in rats have demonstrated the cardiovascular effects of CMF-019.

Parameter (at 500 nmol dose)CMF-019[Pyr¹]apelin-13Reference
Change in Cardiac Contractility (mmHg/s) +606 ± 112-[1]
Reduction in Femoral Artery Pressure (mmHg) 6.62 ± 1.8531.24 ± 8.70 (at 50 nmol)[3]
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized with isoflurane. The right external jugular vein is cannulated for drug administration, and a pressure-volume catheter is inserted into the left ventricle via the right common carotid artery to measure cardiac parameters. A catheter is also placed in the femoral artery to measure peripheral blood pressure.[3][6]

  • Drug Administration: CMF-019 or [Pyr¹]apelin-13 is administered as a bolus intravenous injection.

  • Data Acquisition: Hemodynamic parameters including cardiac contractility (dP/dtmax), left ventricular systolic pressure, stroke volume, cardiac output, and femoral artery pressure are continuously recorded.

  • Desensitization Protocol: To assess receptor desensitization, a series of CMF-019 or [Pyr¹]apelin-13 doses are administered, followed by a challenge dose of [Pyr¹]apelin-13 to measure the response.[2][3]

Signaling Pathway and Experimental Workflow Diagrams

CMF-019 Biased Signaling Pathway

CMF019_Signaling cluster_membrane Cell Membrane APJ Apelin Receptor (APJ) G_protein Gαi/o Activation APJ->G_protein Strongly Activates beta_arrestin β-arrestin Recruitment (Weakly activated) APJ->beta_arrestin Weakly Activates CMF019 CMF-019 CMF019->APJ Binds Apelin Apelin Apelin->APJ Binds downstream_G Beneficial Cardiovascular Effects (Vasodilation, Inotropy) G_protein->downstream_G downstream_beta Receptor Desensitization & Internalization beta_arrestin->downstream_beta

Caption: CMF-019's biased agonism at the apelin receptor.

Experimental Workflow for In Vivo Hemodynamic Assessment

Hemodynamics_Workflow A Anesthetize Rat (Isoflurane) B Cannulate Jugular Vein & Carotid Artery A->B C Insert LV Pressure-Volume & Femoral Artery Catheters B->C D Administer CMF-019 or Control (Bolus IV Injection) C->D E Record Hemodynamic Data (Contractility, BP, CO) D->E F Administer Apelin Challenge (Desensitization Assay) E->F G Analyze Data F->G

References

Safety Operating Guide

Essential Guide to the Proper Disposal of CMF-019

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of CMF-019, a potent small molecule agonist at the Apelin receptor. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for CMF-019 and adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE): At a minimum, personnel should wear a laboratory coat, splash goggles, and disposable nitrile gloves. For handling the solid form of CMF-019 or preparing concentrated solutions, a dust respirator should be used.[1]

Ventilation: All handling of CMF-019, especially outside of a solution, should be conducted in a chemical fume hood or other well-ventilated enclosure to minimize the risk of inhalation.[1]

Spill Response: A spill kit should be readily accessible in any area where CMF-019 is handled. In the event of a spill, the area should be isolated, and institutional procedures for chemical spill cleanup must be followed. For small spills, use appropriate tools to place the material into a convenient waste disposal container. For larger spills, a shovel can be used for the same purpose.[1]

Waste Segregation and Containment

Proper segregation of waste at the point of generation is the cornerstone of safe disposal. All materials that have come into contact with CMF-019 must be treated as hazardous waste.

  • Solid Waste: This category includes contaminated consumables such as pipette tips, tubes, vials, gloves, and bench paper, as well as any unused solid CMF-019.

    • Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container, such as one made of high-density polyethylene (HDPE).[2] This container must be kept securely closed except when waste is being added.[1][3]

  • Liquid Waste: This includes unused solutions of CMF-019, contaminated buffers, and solvents.

    • Procedure: Collect all liquid waste in a dedicated, sealed, and leak-proof container that is chemically compatible with the solution's components. For instance, acids and bases should not be stored in metal containers.[4] The container should be clearly labeled as "Hazardous Waste" and list all chemical constituents with their approximate percentages.

Under no circumstances should CMF-019 waste be disposed of down the drain or in the regular trash.[5][6]

Quantitative Data and Disposal Plan Summary

The following table summarizes the key procedural steps and requirements for the disposal of CMF-019, based on general guidelines for hazardous chemical waste.

Waste TypeContainer RequirementsLabeling RequirementsStorage GuidelinesDisposal Method
Solid CMF-019 Waste Leak-proof, compatible container (e.g., HDPE) with a secure lid.[1][3]"Hazardous Waste," "CMF-019 Solid Waste," full chemical names of contents, date of generation, PI name and contact, room number.In a designated and labeled Satellite Accumulation Area, segregated from incompatible materials.Collection by the institution's Environmental Health and Safety (EHS) department for incineration.
Liquid CMF-019 Waste Leak-proof, chemically compatible container with a screw-on cap.[1][4]"Hazardous Waste," "CMF-019 Liquid Waste," full chemical names and percentages of all components, date of generation, PI name and contact, room number.In a designated and labeled Satellite Accumulation Area, with secondary containment to capture potential leaks.[1]Collection by the institution's EHS department for incineration or other approved treatment.[7][8]
Contaminated Sharps Puncture-resistant container specifically for chemically contaminated sharps.[1][9]"Hazardous Waste," "Chemically Contaminated Sharps," list of contaminants.Segregated from other waste streams.Collection by the institution's EHS department.

Experimental Protocols: Deactivation of Pharmaceutical Waste

While no specific deactivation protocol for CMF-019 is documented, general procedures for the deactivation of hazardous pharmaceutical waste can be considered. However, any deactivation process should be approached with caution and ideally validated for CMF-019 before implementation. Chemical deactivation aims to render the hazardous compound inert.[10] Strong oxidizing agents, such as hydrogen peroxide, or altering the pH to be more acidic have been shown to be effective for degrading some hazardous drugs.[11]

A potential, though unverified, procedure for the hydrolysis of a peptide-like compound could involve:

  • Working in a chemical fume hood, slowly add a strong acid, such as 1 M hydrochloric acid (HCl), to the aqueous CMF-019 waste.

  • Loosely cap the container to avoid pressure buildup and let it stand at room temperature for a minimum of 24 hours to facilitate hydrolysis.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide) before final collection by the EHS department.

Note: The efficacy and safety of this procedure for CMF-019 are unknown. The byproducts of the degradation may also be hazardous. Therefore, it is crucial to consult with your institution's EHS department before attempting any chemical deactivation.

CMF-019 Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of CMF-019 waste.

G cluster_generation Waste Generation Point cluster_storage Waste Storage cluster_disposal Final Disposal start CMF-019 Waste Generated is_solid Is the waste solid? start->is_solid is_sharp Is the waste a sharp? is_solid->is_sharp No (Liquid) collect_solid Collect in Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Liquid Hazardous Waste Container is_sharp->collect_liquid No collect_sharps Collect in Sharps Hazardous Waste Container is_sharp->collect_sharps Yes label_container Label Container Correctly (Contents, Date, PI Info) collect_solid->label_container collect_liquid->label_container secondary_containment Use Secondary Containment for Liquids collect_liquid->secondary_containment collect_sharps->label_container store_saa Store in Designated Satellite Accumulation Area label_container->store_saa container_full Container >90% Full? store_saa->container_full secondary_containment->store_saa request_pickup Request Pickup from EHS Department container_full->request_pickup Yes end Waste Disposed by EHS request_pickup->end

Caption: Logical workflow for the disposal of CMF-019 waste.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of CMF-019, thereby protecting personnel and the environment. Always prioritize your institution's specific EHS guidelines.

References

Essential Safety and Handling Protocols for CMF-019

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of CMF-019, a potent, orally active small molecule agonist of the apelin receptor (APJ).[1] Due to its pharmacological activity and chemical structure as a benzimidazole derivative, stringent adherence to the following procedures is mandatory to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for CMF-019 is not publicly available, its nature as a potent bioactive small molecule and its structural classification as a benzimidazole derivative warrant a cautious approach to handling.[2][3] The primary routes of exposure are inhalation of aerosolized powder, dermal contact, and accidental ingestion. Therefore, a comprehensive PPE protocol is required.

Table 1: Required Personal Protective Equipment for Handling CMF-019

PPE CategoryItemSpecificationsRationale
Hand Protection Double Nitrile GlovesPowder-free, chemotherapy-grade. The outer glove cuff should extend over the gown sleeve.Prevents skin absorption. Double gloving allows for immediate removal of the outer glove if contaminated.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated).Protects skin and clothing from contamination. Must be disposed of as hazardous waste after use.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-compliant safety goggles. A full face shield must be worn over goggles when handling the solid compound or preparing solutions.Protects against splashes and inhalation of aerosolized particles.
Respiratory Protection N95 Respirator (or higher)NIOSH-approved N95 or higher-rated respirator.Essential to prevent inhalation of the powdered compound, especially when weighing or transferring.

Operational Plan: Safe Handling and Experimental Workflow

Adherence to a strict operational workflow is critical to minimize exposure risk during the handling of CMF-019.

Designated Handling Area
  • All work with solid CMF-019 and concentrated stock solutions should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • The work surface should be lined with absorbent, disposable bench paper.

Weighing and Reconstitution
  • Preparation : Before handling the compound, ensure all necessary PPE is correctly donned. Prepare all required equipment (e.g., microbalance, spatulas, weigh boats, solvent vials) within the containment area.

  • Weighing : Carefully weigh the desired amount of CMF-019 powder using a tared weigh boat. Avoid any actions that could generate dust.

  • Reconstitution : To prepare a stock solution, add the appropriate solvent (e.g., DMSO) directly to the vial containing the weighed compound.[4] Cap the vial securely and vortex until the solid is completely dissolved.

  • Cleaning : After reconstitution, decontaminate all surfaces and equipment. Dispose of all single-use items (e.g., weigh boats, pipette tips) as hazardous waste.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_exp Experimental Phase cluster_disposal Disposal Phase A Don Full PPE B Prepare Containment Area A->B C Weigh CMF-019 Powder D Reconstitute in Solvent C->D E Prepare Serial Dilutions D->E F Cell Culture/Animal Dosing E->F G Data Acquisition F->G H Decontaminate Work Area G->H I Segregate Hazardous Waste H->I J Dispose via Certified Vendor I->J

Caption: A logical workflow for the safe handling of CMF-019.

Disposal Plan

All materials that have come into contact with CMF-019 are considered hazardous waste and must be disposed of in accordance with institutional and local regulations.

Table 2: CMF-019 Waste Disposal Plan

Waste TypeExamplesContainmentDisposal Method
Solid Hazardous Waste Contaminated gloves, gowns, bench paper, weigh boats, pipette tips, empty vials.Designated, sealed, and labeled hazardous waste container (e.g., yellow chemotherapy waste bin).High-temperature incineration by a certified hazardous waste management company.
Liquid Hazardous Waste Unused or expired stock solutions, contaminated solvents.Labeled, leak-proof hazardous liquid waste container.Incineration by a certified hazardous waste management company. DO NOT pour down the drain.
Sharps Hazardous Waste Needles and syringes used for in vivo administration.Puncture-proof, labeled sharps container designated for hazardous waste.Autoclaving followed by incineration or as per institutional protocol for hazardous sharps.

Experimental Protocols and Signaling Pathway

In Vitro Apoptosis Rescue Assay

This protocol is adapted from studies demonstrating the protective effects of CMF-019 on endothelial cells.[5][6]

  • Cell Culture : Culture human pulmonary artery endothelial cells (PAECs) in appropriate media.

  • Induction of Apoptosis : Induce apoptosis by treating the cells with TNFα and cycloheximide (CHX) for 5 hours.

  • Treatment : Add CMF-019 (e.g., at concentrations of 1 µM and 10 µM) to the TNFα/CHX-treated cells and incubate for a further 18 hours.

  • Analysis : Stain cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) cells.

CMF-019 Signaling Pathway

CMF-019 is a G protein-biased agonist at the apelin receptor (APJ).[1] This means it preferentially activates G protein signaling pathways over the β-arrestin pathway.

G CMF019 CMF-019 APJ Apelin Receptor (APJ) CMF019->APJ Binds to G_protein G Protein Activation (Gαi) APJ->G_protein Preferentially Activates Beta_arrestin β-Arrestin Recruitment (Minimal) APJ->Beta_arrestin Weakly Activates Downstream Cardiovascular Effects (e.g., Vasodilation, Increased Cardiac Contractility) G_protein->Downstream

Caption: Biased signaling of CMF-019 at the apelin receptor.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.